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  • Product: N-Phenylhydroxylamine oxalate
  • CAS: 84447-15-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Stabilization of N-Phenylhydroxylamine as its Oxalate Salt

Introduction: The Utility and Challenge of N-Phenylhydroxylamine N-Phenylhydroxylamine (N-PHA) is a valuable synthetic intermediate in organic chemistry. It serves as a precursor for the synthesis of various compounds, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Challenge of N-Phenylhydroxylamine

N-Phenylhydroxylamine (N-PHA) is a valuable synthetic intermediate in organic chemistry. It serves as a precursor for the synthesis of various compounds, including the well-known analytical reagent Cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine) and various heterocyclic structures.[1] Its core utility lies in the versatile reactivity of the N-hydroxyaniline moiety. The synthesis of N-PHA is most commonly achieved through the controlled reduction of nitrobenzene.[1]

However, the practical application of N-PHA is significantly hampered by its inherent instability. The free base is known to deteriorate upon storage, is sensitive to heat, and readily undergoes the Bamberger rearrangement in the presence of strong acids to form 4-aminophenol.[2][3] This instability necessitates its prompt use after synthesis or its conversion to a more stable form. This guide provides a comprehensive protocol for not only the synthesis of N-Phenylhydroxylamine but also its immediate conversion to the more stable and storable oxalate salt, a critical step for researchers requiring a reliable source of this reagent.

Part 1: The Underlying Chemistry: A Two-Stage Approach

The synthesis of N-Phenylhydroxylamine oxalate is logically approached in two distinct stages:

  • Controlled Reduction of Nitrobenzene: The nitro group (-NO₂) is reduced to a hydroxylamino group (-NHOH). This is a delicate reduction, as over-reduction will lead to the formation of aniline (-NH₂), while side-reactions can produce species like nitrosobenzene or azoxybenzene.[4] The classic and reliable method for this transformation utilizes zinc dust in a neutral aqueous medium containing an electrolyte like ammonium chloride.[1][5] Zinc acts as the electron donor, and water serves as the proton source.[4]

  • Acid-Base Salt Formation: The synthesized N-Phenylhydroxylamine, being a weak base, reacts with oxalic acid in a straightforward acid-base neutralization. This reaction forms the N-Phenylhydroxylamine oxalate salt, which is significantly more stable than the free base and can be isolated as a crystalline solid.[3][6]

Reaction Mechanisms

Stage 1: Reduction of Nitrobenzene

The reduction with zinc metal in the presence of ammonium chloride proceeds through a series of electron and proton transfers. The overall stoichiometry for the formation of N-phenylhydroxylamine is:

C₆H₅NO₂ + 2Zn + 4H₂O → C₆H₅NHOH + 2Zn(OH)₂[7]

The ammonium chloride acts as an electrolyte and helps to maintain a near-neutral pH, preventing the acidic conditions that could cause rearrangement of the product.

G cluster_reactants Reactants cluster_products Products Nitrobenzene Nitrobenzene (C₆H₅NO₂) NPHA N-Phenylhydroxylamine (C₆H₅NHOH) Nitrobenzene->NPHA + 2e⁻, + 2H⁺ Zinc Zinc Dust (Zn) ZnO Zinc Hydroxide (Zn(OH)₂) Zinc->ZnO Oxidation NH4Cl NH₄Cl / H₂O NH4Cl->NPHA Proton Source / Electrolyte

Caption: Mechanism of Nitrobenzene Reduction.

Stage 2: Formation of the Oxalate Salt

This is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of N-Phenylhydroxylamine accepts a proton from oxalic acid.

G cluster_reactants Reactants cluster_product Product NPHA N-Phenylhydroxylamine (Base) Salt N-Phenylhydroxylamine Oxalate (Salt) NPHA->Salt OxalicAcid Oxalic Acid (Acid) OxalicAcid->Salt

Caption: Acid-Base Formation of the Oxalate Salt.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of the intermediate N-Phenylhydroxylamine with the expected properties is a prerequisite for proceeding to the salt formation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
NitrobenzeneReagentMajor SupplierShould be freshly distilled if discolored.
Zinc Dust<10 micron, >85%Major SupplierPurity is critical for yield.[5]
Ammonium ChlorideACS GradeMajor Supplier
Oxalic Acid DihydrateACS GradeMajor Supplier
Sodium ChlorideACS GradeMajor SupplierFor salting out.
Diethyl EtherAnhydrousMajor SupplierFor extraction and purification.
Ethanol (95%)ReagentMajor Supplier
Deionized Water>18 MΩ·cmIn-house
Equipment
3-Neck Round Bottom FlaskAppropriate size for scale.
Mechanical StirrerVigorous stirring is essential.
ThermometerTo monitor the exothermic reaction.
Addition FunnelFor controlled addition of reagents.
Ice BathFor temperature control and crystallization.
Buchner Funnel & Filter FlaskFor vacuum filtration.
Stage 1: Synthesis of N-Phenylhydroxylamine (Free Base)

This procedure is adapted from the robust and well-established method described in Organic Syntheses.[5]

Workflow Diagram

G A 1. Charge flask with H₂O, NH₄Cl, and Nitrobenzene. B 2. Cool mixture in an ice bath to ~15°C. A->B C 3. Add Zinc dust portion-wise with vigorous stirring. Maintain temperature at 14-16°C. B->C D 4. Stir for an additional 10-15 minutes after addition. C->D E 5. Filter the hot reaction mixture to remove Zinc Oxide. D->E F 6. Saturate the filtrate with NaCl. E->F G 7. Cool filtrate to 0°C to crystallize N-PHA. F->G H 8. Isolate N-PHA by vacuum filtration. Use immediately. G->H

Caption: Experimental Workflow for N-Phenylhydroxylamine Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 5 g of ammonium chloride in 160 mL of water.[8]

  • Addition of Nitrobenzene: To this solution, add 10 g (8.3 mL) of freshly distilled nitrobenzene.[8] Begin vigorous stirring.

  • Temperature Control: Cool the flask in an ice-water bath until the internal temperature of the mixture is between 14-16°C.[8]

  • Zinc Addition (Critical Step): While maintaining vigorous stirring and keeping the temperature between 14-16°C, add 15 g of zinc dust in small portions over the course of one hour.[8] The reaction is exothermic, and careful control of the addition rate is crucial to prevent the temperature from rising significantly, which would lead to the formation of aniline.[4]

  • Reaction Completion: After the final portion of zinc dust has been added, continue to stir the mixture at room temperature for an additional 10 minutes.[8]

  • Isolation of Crude N-Phenylhydroxylamine: Immediately filter the reaction mixture by suction filtration to remove the zinc oxide and any unreacted zinc. The filtrate contains the N-phenylhydroxylamine.

  • Crystallization: Transfer the filtrate to a beaker, add solid sodium chloride until the solution is saturated (approximately 30g per 100mL), and cool the mixture in an ice-salt bath to 0°C.[5] N-Phenylhydroxylamine will crystallize as long, light-yellow needles.[5]

  • Collection: Collect the crystals by suction filtration. The obtained moist product should be used immediately in the next stage due to its instability.[3][9] The expected yield of the free base is approximately 60-70%.[5]

Stage 2: Conversion to N-Phenylhydroxylamine Oxalate

Rationale: The free base N-PHA is unstable. Conversion to the oxalate salt provides a stable, solid form that can be stored and handled with greater reliability.[6]

Step-by-Step Procedure:

  • Dissolution: Immediately dissolve the entire batch of moist, crude N-Phenylhydroxylamine from Stage 1 in a minimal amount of diethyl ether (approx. 100-150 mL) at room temperature. A small amount of insoluble inorganic salts may be present.

  • Preparation of Oxalic Acid Solution: In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid dihydrate (C₂H₂O₄·2H₂O, M.W. = 126.07 g/mol ) in diethyl ether. For every 10g of starting nitrobenzene (0.081 mol), a theoretical yield of 8.8g of N-PHA (M.W. = 109.13 g/mol ) is possible. Therefore, use approximately 10.2 g (0.081 mol) of oxalic acid dihydrate.

  • Salt Formation and Precipitation: While stirring the N-Phenylhydroxylamine solution, slowly add the oxalic acid solution. The N-Phenylhydroxylamine oxalate salt, being less soluble in diethyl ether, will precipitate as a white or off-white solid.

  • Complete Precipitation: After the addition is complete, continue stirring the mixture in an ice bath for 30 minutes to ensure maximum precipitation.

  • Isolation and Drying: Collect the solid N-Phenylhydroxylamine oxalate by suction filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying and Storage: Dry the product under vacuum at room temperature. The resulting N-Phenylhydroxylamine oxalate is a stable solid. Store in a tightly sealed container, protected from light, at cool temperatures.[8]

Part 3: Safety and Handling

N-Phenylhydroxylamine and its precursors are hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[10][11]

  • Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[10]

  • Handling Nitrobenzene: Nitrobenzene is toxic and readily absorbed through the skin. Avoid all direct contact.

  • Handling N-Phenylhydroxylamine: This compound is an irritant and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Spill Cleanup: In case of a spill, dampen the solid material with alcohol and transfer to a sealed container for disposal. Wash the affected area thoroughly.[12]

  • Storage: Store N-Phenylhydroxylamine oxalate in a cool, dry, well-ventilated area away from strong oxidizing agents.[10][13]

Part 4: Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

CompoundPropertyExpected ValueReference
N-Phenylhydroxylamine AppearanceYellowish needles[1][5]
Melting Point80-82 °C[1][2]
¹H NMR (CDCl₃)δ ~7.28 (m), ~6.99 (m), ~6.4 (s)
N-Phenylhydroxylamine Oxalate Molecular FormulaC₈H₉NO₅
Molecular Weight199.16 g/mol
AppearanceWhite to off-white crystalline solidInferred
CharacterizationConfirm by ¹H NMR, ¹³C NMR, and IR SpectroscopyStandard Practice

The formation of the oxalate salt can be confirmed by the disappearance of the oxalic acid proton signal and shifts in the aromatic and N-H proton signals in the ¹H NMR spectrum, as well as the appearance of a strong carboxylate stretch in the IR spectrum.

References

  • US3413349A - Process for preparing phenylhydroxylamine and cupferron - Google P
  • N-Phenylhydroxylamine - Wikipedia. (URL: [Link])

  • Preparation of phenylhydroxylamine - PrepChem.com. (URL: [Link])

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. (URL: [Link])

  • n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure. (URL: [Link])

  • N-Phenylhydroxylamine oxalate | C8H9NO5 | CID 3069230 - PubChem. (URL: [Link])

  • Reduction of Nitrobenzene in Neutral medium | Pheny Hydroxyl Amine|Nitrosobenzene | #Class 12 | - YouTube. (URL: [Link])

  • Kamm, O. (1941). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 1, 445. (URL: [Link])

  • Phenylhydroxylamine - Drugfuture.com. (URL: [Link])

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC - PubMed Central. (URL: [Link])

  • N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem. (URL: [Link])

  • Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines - The Royal Society of Chemistry. (URL: [Link])

  • Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine - Chemos GmbH&Co.KG. (URL: [Link])

Sources

Exploratory

N-Phenylhydroxylamine oxalate CAS number 84447-15-4

An In-depth Technical Guide to N-Phenylhydroxylamine Oxalate For Researchers, Scientists, and Drug Development Professionals Executive Summary N-Phenylhydroxylamine (NPHA) is a highly versatile yet notoriously unstable i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Phenylhydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenylhydroxylamine (NPHA) is a highly versatile yet notoriously unstable intermediate in organic synthesis, serving as a gateway to a diverse array of functional groups and heterocyclic scaffolds. Its inherent instability, particularly its susceptibility to oxidation and rearrangement, has historically limited its widespread application and shelf-life. The formation of its oxalate salt, N-Phenylhydroxylamine oxalate (CAS No. 84447-15-4), provides a robust solution to this challenge. This guide presents a comprehensive overview of N-Phenylhydroxylamine oxalate, focusing on the synthesis of the parent compound, its stabilization as the oxalate salt, its key reactive properties, and validated experimental protocols. By contextualizing the compound's chemistry and providing practical, field-tested methodologies, this document serves as an essential resource for professionals leveraging this valuable reagent in synthetic chemistry and drug discovery.

Physicochemical Properties and Structural Data

The primary advantage of N-Phenylhydroxylamine oxalate lies in its enhanced stability compared to the free base. The oxalate salt form protects the sensitive hydroxylamine moiety from degradation, allowing for reliable storage and handling.

Table 1: Comparative Physicochemical Properties

PropertyN-Phenylhydroxylamine OxalateN-Phenylhydroxylamine (Free Base)
CAS Number 84447-15-4[1][2][3]100-65-2[4][5]
Molecular Formula C₈H₉NO₅[1][2][6]C₆H₇NO[5]
Molecular Weight 199.16 g/mol [1][2][6]109.13 g/mol [5]
Appearance Tan to light brown crystalline solid[4][7]Yellow needles or tan powder[5][7]
Melting Point Data not consistently available (decomposes)80-84 °C[4][5]
Stability Significantly more stable than the free base[8]Unstable; deteriorates on storage, sensitive to air, light, and heat[9][10]
Solubility (Free Base) Soluble in hot water, ethanol, and ether[4][10]

Synthesis and Stabilization Workflow

The synthesis of N-Phenylhydroxylamine oxalate is a two-stage process: first, the controlled reduction of nitrobenzene to N-Phenylhydroxylamine, followed immediately by its precipitation as the stable oxalate salt.

G cluster_0 Stage 1: Synthesis of N-Phenylhydroxylamine (Free Base) cluster_1 Stage 2: Stabilization Nitrobenzene Nitrobenzene Reduction Controlled Reduction (Zn Dust, NH4Cl) Nitrobenzene->Reduction NPHA_FreeBase Crude N-Phenylhydroxylamine (Unstable) Reduction->NPHA_FreeBase Precipitation Acid-Base Reaction & Precipitation NPHA_FreeBase->Precipitation Immediate Use OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation NPHA_Oxalate N-Phenylhydroxylamine Oxalate (Stable Crystalline Solid) Precipitation->NPHA_Oxalate

Caption: Synthesis and Stabilization Workflow.

Causality of Synthetic Choices

The selective reduction of nitrobenzene to the hydroxylamine oxidation state, without proceeding to aniline, is the critical challenge.

  • Reagent System: The use of zinc dust in the presence of aqueous ammonium chloride is a classic and reliable method.[5][8][11] Zinc acts as the reducing agent. The ammonium chloride solution serves as a proton source and maintains a slightly acidic to neutral pH, which is crucial. Overly acidic conditions can catalyze the Bamberger rearrangement of the product to 4-aminophenol[5].

  • Thermal Control: The reaction is exothermic. Maintaining a temperature of 60–65°C is optimal for achieving a good yield; lower temperatures result in a slower, less efficient reaction.[8]

  • Stabilization: N-Phenylhydroxylamine free base is prone to rapid deterioration.[8] Converting it to a salt with a stable, non-nucleophilic di-acid like oxalic acid neutralizes the basic nitrogen atom, preventing oxidative and rearrangement side reactions and yielding a readily handled solid.

Core Reactivity and Synthetic Applications

Once liberated from its oxalate salt (typically by treatment with a mild base), N-Phenylhydroxylamine is a powerful synthetic intermediate. Its applications stem from its unique electronic nature as both a nucleophile (at nitrogen and oxygen) and a reducing agent.

G cluster_reactions Key Transformations cluster_products Resulting Products & Applications NPHA N-Phenylhydroxylamine Rearrangement Bamberger Rearrangement NPHA->Rearrangement [H+] Oxidation Oxidation NPHA->Oxidation [O] Nitrosation Nitrosation NPHA->Nitrosation NO+ Condensation Condensation NPHA->Condensation R-CHO Aminophenol 4-Aminophenol (Analgesic Precursor) Rearrangement->Aminophenol Nitrosobenzene Nitrosobenzene (Diels-Alder Reagent) Oxidation->Nitrosobenzene Cupferron Cupferron (Metal Chelator) Nitrosation->Cupferron Nitrones Nitrones (1,3-Dipoles for Cycloadditions) Condensation->Nitrones

Caption: Major reaction pathways of N-Phenylhydroxylamine.

  • Bamberger Rearrangement: In the presence of strong acids, N-Phenylhydroxylamine rearranges to form 4-aminophenol.[5] This reaction is a cornerstone of aromatic chemistry and provides a route to important pharmaceutical precursors.

  • Oxidation to Nitrosobenzene: Mild oxidizing agents, such as dichromate or even air over time, convert N-Phenylhydroxylamine to nitrosobenzene.[5][9] Nitrosobenzene is a valuable dienophile in hetero-Diels-Alder reactions.

  • Synthesis of Cupferron: Reaction with a nitrosonium ion source (e.g., from sodium nitrite and acid) yields Cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine), a well-known chelating agent for the quantitative analysis of metals like copper and iron.[5]

  • Formation of Heterocycles: As a potent nucleophile, it is a building block for various heterocyclic systems. For example, it undergoes condensation with aldehydes to form nitrones, which are versatile 1,3-dipoles for cycloaddition reactions to create isoxazolidines.[4][5]

  • Precursor to Polymerization Inhibitors: N-Arylhydroxylamines are key intermediates in the synthesis of industrial fine chemicals, including polymerization inhibitors used in UV-curable coatings and inks.[12][13][14]

Validated Experimental Protocols

The following protocols are presented with built-in quality control steps and scientific rationale to ensure reproducibility and safety.

Protocol 1: Synthesis of N-Phenylhydroxylamine (Free Base)

This protocol is adapted from the robust procedure published in Organic Syntheses.[8]

Materials:

  • Nitrobenzene (4.1 moles, 416 mL)

  • Ammonium Chloride (4.7 moles, 250 g)

  • Zinc Dust (85% purity, 8.1 atoms, 620 g)

  • Water (9 L total)

  • Sodium Chloride

Procedure:

  • Setup: In a large (16 L) vessel equipped with a powerful mechanical stirrer, combine ammonium chloride (250 g), water (8 L), and nitrobenzene (416 mL).

  • Initiation: Begin vigorous stirring to create a fine emulsion of the nitrobenzene.

  • Reduction: Add the zinc dust (620 g) portion-wise over 15-20 minutes.

    • Scientist's Note: The reaction is exothermic. The rate of zinc addition should be controlled to allow the temperature to rise to, but not significantly exceed, 60-65°C. This temperature indicates the reaction is proceeding efficiently.[8]

  • Reaction Completion: Continue stirring for an additional 15 minutes after the final zinc addition. Completion is marked by the temperature no longer rising.

  • Filtration (QC Step 1): While the mixture is still hot, filter it with suction to remove the zinc oxide sludge. Wash the filter cake with 1 L of hot water to recover any trapped product.

    • Trustworthiness Check: The filtrate should be a light green or yellow color.[4] A dark or brown color may indicate over-oxidation or side reactions.

  • Precipitation: Transfer the filtrate to a large, wide-mouthed container (e.g., an enameled pail). Add sodium chloride and stir until the solution is saturated (approx. 3 kg).

    • Causality: N-Phenylhydroxylamine has some solubility in water. The "salting out" effect dramatically reduces its solubility, forcing precipitation.

  • Crystallization: Cool the saturated solution in an ice-salt bath to 0°C for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the precipitated light yellow needles of N-Phenylhydroxylamine by suction filtration.

    • Critical Insight: The crude, damp product is highly unstable and should be used immediately in the next step. Do not attempt to air-dry or store the free base.[8]

Protocol 2: Stabilization as N-Phenylhydroxylamine Oxalate

Materials:

  • Crude, damp N-Phenylhydroxylamine (from Protocol 1)

  • Ethanol or Diethyl Ether

  • Oxalic Acid Dihydrate

  • Ice bath

Procedure:

  • Dissolution: Immediately transfer the crude N-Phenylhydroxylamine from the filter into a flask and dissolve it in a minimal amount of cold ethanol or diethyl ether. A small amount of water from the damp solid is acceptable.

  • Acid Solution: In a separate beaker, prepare a saturated solution of oxalic acid dihydrate in ethanol at room temperature.

  • Precipitation: While stirring the N-Phenylhydroxylamine solution in an ice bath, add the oxalic acid solution dropwise. The N-Phenylhydroxylamine oxalate salt will immediately begin to precipitate as a tan solid.

  • QC Step 2: Monitor the precipitation. Continue adding oxalic acid solution until no further solid forms. A slight excess ensures complete conversion.

    • Trustworthiness Check: The pH of the supernatant can be checked with litmus paper. A slightly acidic pH confirms the reaction is complete.

  • Isolation & Drying: Filter the solid precipitate, wash it with a small amount of cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum.

  • Storage: Store the resulting N-Phenylhydroxylamine oxalate in a tightly sealed, amber glass bottle in a cool, dark place. The compound is now significantly more stable for long-term storage.[8]

Analytical Characterization

A self-validating workflow requires rigorous analytical confirmation of the product's identity and purity.

Table 2: Analytical Characterization Methods

TechniqueMethodExpected Results for N-Phenylhydroxylamine Oxalate
Melting Point Capillary Melting Point ApparatusSharp melting point with decomposition (literature values are sparse, but consistency is key).
¹H NMR (DMSO-d₆)Aromatic protons (multiplets, ~7-7.5 ppm). Broad, exchangeable peaks for N-H, O-H, and carboxylic acid protons (variable, downfield). The integration ratio should be consistent with a 1:1 salt.
¹³C NMR (DMSO-d₆)Aromatic carbons. A peak for the oxalate carbonyl carbon (~160-165 ppm).
FT-IR (KBr Pellet)Broad O-H and N-H stretching bands (3400-2500 cm⁻¹). C=O stretch from the oxalate (~1700-1720 cm⁻¹). Aromatic C=C stretches (~1600, 1490 cm⁻¹).
TLC (e.g., 7:3 Hexane:EtOAc)The salt will likely remain at the baseline. After neutralization, the free base should show a single spot with a distinct Rf value, which can be visualized with a UV lamp or an oxidizing stain (e.g., permanganate).

Safety and Handling

N-Phenylhydroxylamine and its derivatives require careful handling due to their potential toxicity.

  • Hazard Profile: Poisonous by ingestion and subcutaneous routes.[4] May cause skin irritation upon contact.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

  • Handling:

    • Conduct all manipulations in a well-ventilated chemical fume hood.[15][17]

    • Avoid creating dust.[15][18]

    • Wash hands thoroughly after handling.[15][17]

    • Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a cool, dark, tightly closed container.[15] Keep away from incompatible materials, particularly strong oxidizing agents.[4][15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[16]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]

References

  • N-Phenylhydroxylamine . Wikipedia. [Link]

  • Why does N-phenylhydroxylamine give Fehling's test? . Chemistry Stack Exchange. [Link]

  • n-hydroxyaniline oxalate | CAS#:84447-15-4 . Chemsrc. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process . National Institutes of Health (NIH). [Link]

  • CN101153014A - 3-(N-nitroso-N-phenyl hydroxylamine) aluminum salt.
  • β-PHENYLHYDROXYLAMINE . Organic Syntheses. [Link]

  • N-Phenylhydroxylamine oxalate | C8H9NO5 | CID 3069230 . PubChem - National Institutes of Health (NIH). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of N-Phenylhydroxylamine Oxalate

Foreword N-Phenylhydroxylamine (N-PHA), often encountered as its more stable oxalate salt, represents a critical intermediate in the metabolic pathway of aniline and related aromatic amines. Its significance in toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

N-Phenylhydroxylamine (N-PHA), often encountered as its more stable oxalate salt, represents a critical intermediate in the metabolic pathway of aniline and related aromatic amines. Its significance in toxicology and pharmacology stems from its high reactivity and multifaceted interactions within biological systems. This guide provides a comprehensive technical overview of the core mechanisms of action of N-Phenylhydroxylamine, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic activation, its profound effects on hemoglobin, its genotoxic potential through DNA adduction, and the underlying free-radical chemistry. This document is structured to provide not just a description of effects, but a causal understanding of the biochemical and molecular events that define the activity of N-Phenylhydroxylamine.

Physicochemical Properties and the Role of the Oxalate Salt

N-Phenylhydroxylamine (C₆H₅NHOH) is a tan to brown crystalline solid that is soluble in hot water and various organic solvents.[1][2] However, the free base is unstable and prone to deterioration upon storage.[1][2] The formation of an oxalate salt (C₆H₅NHOH · (COOH)₂) enhances the compound's stability, making it more suitable for laboratory use. The oxalate dianion (C₂O₄²⁻) is the conjugate base of oxalic acid and is a common counter-ion used in pharmaceuticals to improve properties such as solubility and bioavailability.[3][4] While oxalate itself can have biological effects, such as the inhibition of lactate dehydrogenase, its primary role in N-Phenylhydroxylamine oxalate is to confer stability to the reactive N-Phenylhydroxylamine moiety.[5] The mechanisms described herein are attributed to the N-Phenylhydroxylamine component.

Metabolic Activation and Detoxification Pathways

N-Phenylhydroxylamine is not typically an exogenous compound but rather a metabolic intermediate of aniline. The metabolic pathways leading to and from N-PHA are crucial to understanding its biological effects.

Biosynthesis from Aniline

In vivo, N-PHA is biosynthesized from aniline, a widely used industrial chemical. This transformation is primarily mediated by cytochrome P-450 enzymes in the liver.[6] This N-hydroxylation is a critical activation step, converting the relatively inert aniline into the more reactive and toxic N-PHA.

Subsequent Metabolism and Detoxification

Once formed, N-PHA is at a metabolic crossroads. It can be detoxified or further activated:

  • Detoxification: N-PHA can be reduced back to aniline or undergo rearrangement to form ortho- and para-aminophenols, which are less toxic and can be excreted.[6]

  • Activation: N-PHA can be oxidized to nitrosobenzene, a key player in its hematotoxicity.[6] It can also be further metabolized to form reactive species that lead to genotoxicity.

Aniline Aniline NPHA N-Phenylhydroxylamine Aniline->NPHA Cytochrome P-450 (N-hydroxylation) Nitrosobenzene Nitrosobenzene NPHA->Nitrosobenzene Oxidation Aminophenols o/p-Aminophenols (Detoxification) NPHA->Aminophenols Rearrangement ReactiveIntermediates Reactive Intermediates (e.g., Nitrenium Ion) NPHA->ReactiveIntermediates Metabolic Activation Nitrosobenzene->NPHA Reduction (in RBCs) DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts

Figure 1: Metabolic pathways of N-Phenylhydroxylamine.

Hematotoxicity: The Mechanism of Methemoglobin Formation

One of the most prominent toxicological effects of N-Phenylhydroxylamine is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. N-PHA is a significantly more potent methemoglobin-forming agent than its parent compound, aniline.[6]

The mechanism involves a futile redox cycle within red blood cells (erythrocytes):

  • Oxidation of Hemoglobin: N-PHA directly reacts with oxyhemoglobin (Hb-Fe²⁺-O₂) to produce methemoglobin (Hb-Fe³⁺) and nitrosobenzene.[6]

  • Regeneration of N-PHA: Inside the erythrocyte, enzymatic systems, such as NADPH-dependent reductases, reduce the newly formed nitrosobenzene back to N-PHA.[6]

This intraerythrocytic recycling of N-PHA from nitrosobenzene accounts for its high potency as a methemoglobin inducer, as a single molecule of N-PHA can participate in multiple hemoglobin oxidation events.[6][7]

cluster_RBC Inside Red Blood Cell NPHA N-Phenylhydroxylamine Nitrosobenzene Nitrosobenzene NPHA->Nitrosobenzene Oxidizes Hemoglobin OxyHb Oxyhemoglobin (Fe²⁺-O₂) Nitrosobenzene->NPHA NADPH-dependent reduction MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb

Figure 2: Cyclic mechanism of N-PHA-induced methemoglobin formation.

Experimental Protocol: In Vitro Methemoglobin Formation Assay

This protocol provides a method to quantify the methemoglobin-forming potential of N-Phenylhydroxylamine oxalate.

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh, heparinized blood from a suitable animal model (e.g., rat).

    • Centrifuge the blood to pellet the RBCs and wash them three times with an isotonic buffer (e.g., Ringer's buffer, pH 7.4).

    • Resuspend the washed RBCs in the buffer to a known hemoglobin concentration.

  • Incubation:

    • Pre-warm the RBC suspension to 37°C.

    • Add a known concentration of N-Phenylhydroxylamine oxalate (e.g., 0.09 µM) to the RBC suspension.[8] A vehicle control (buffer only) should be run in parallel.

    • Incubate the mixture at 37°C with gentle shaking.[8]

  • Measurement of Methemoglobin:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Lyse the RBCs by adding a hypotonic solution or a detergent.

    • Measure the absorbance of the lysate at 631 nm using a spectrophotometer.[8] This wavelength is characteristic of methemoglobin.

    • Calculate the concentration of methemoglobin using its molar extinction coefficient.

  • Data Analysis:

    • Plot the concentration of methemoglobin formed over time for both the N-PHA treated and control samples.

    • The rate of methemoglobin formation can be determined from the slope of the initial linear portion of the curve.

Genotoxicity: DNA Adduct Formation and Carcinogenicity

The carcinogenic potential of aromatic amines is often linked to the metabolic formation of N-hydroxy metabolites like N-PHA. These compounds can lead to genotoxicity by forming covalent adducts with DNA, which can result in mutations if not repaired.[9]

Formation of the Phenylnitrenium Ion

A key step in the genotoxicity of N-PHA is its conversion to a highly electrophilic intermediate, the phenylnitrenium ion (C₆H₅NH⁺). This can occur through the protonation of the hydroxyl group followed by the loss of a water molecule, a process that is facilitated in an acidic environment.[6][10]

Bamberger Rearrangement: A Competing Reaction

In the presence of strong aqueous acids, N-Phenylhydroxylamine undergoes the Bamberger rearrangement to form 4-aminophenol.[11] This reaction also proceeds through the formation of a nitrenium ion intermediate.[6][10] The nitrenium ion is attacked by water at the para position, leading to the rearranged product.[9] This rearrangement represents a detoxification pathway that competes with the adduction to macromolecules like DNA.

NPHA N-Phenylhydroxylamine Protonated_NPHA O-Protonated N-Phenylhydroxylamine NPHA->Protonated_NPHA H⁺ Nitrenium_Ion Phenylnitrenium Ion Protonated_NPHA->Nitrenium_Ion -H₂O Aminophenol 4-Aminophenol (Bamberger Product) Nitrenium_Ion->Aminophenol +H₂O (Nucleophilic Attack) DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct +DNA (Nucleophilic Attack)

Figure 3: Formation of the phenylnitrenium ion and its subsequent reactions.

DNA Adducts

The electrophilic phenylnitrenium ion can attack nucleophilic sites on DNA bases, primarily guanine and adenine. Studies using precursors of the phenylnitrenium ion have identified several DNA adducts, including:

  • 8-phenylaminoguanine (C8-PhNHG) [12]

  • N⁶-(4-aminophenyl)adenine (N⁶-4APA) [12]

  • 7-(4-aminophenyl)guanine (N7-4APG) [12]

The formation of these adducts distorts the DNA helix and can lead to errors during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[3]

Experimental Workflow: Detection of DNA Adducts
  • In Vitro DNA Adduction:

    • Incubate calf thymus DNA with N-Phenylhydroxylamine oxalate under physiological conditions (pH 7.4, 37°C). A metabolic activation system (e.g., liver S9 fraction) may be included to simulate in vivo metabolism.

  • DNA Isolation and Hydrolysis:

    • Isolate the DNA from the reaction mixture.

    • Hydrolyze the DNA to its constituent nucleosides or bases. This can be achieved through enzymatic digestion (using DNase I, phosphodiesterases, and phosphatases) or by acid hydrolysis (e.g., with trifluoroacetic acid).[13]

  • Chromatographic Separation and Detection:

    • Separate the modified and unmodified nucleosides/bases using High-Performance Liquid Chromatography (HPLC).[13]

    • Detect the adducts using sensitive techniques such as mass spectrometry (MS) or UV-Vis spectroscopy.

  • Quantification:

    • Quantify the amount of each adduct by comparing its peak area to that of a known standard. The level of adduction is often expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Oxidative Stress and Free Radical Formation

The reaction of N-Phenylhydroxylamine with oxyhemoglobin not only produces methemoglobin but is also proposed to generate the phenylhydronitroxide radical.[12] This free radical species can contribute to oxidative stress by reacting with other cellular components. For instance, it has been shown to oxidize thiols, such as glutathione, to their respective thiyl radicals.[12] The depletion of glutathione, a key intracellular antioxidant, can impair the cell's ability to defend against oxidative damage.

Detection of Free Radicals: Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the gold standard for the detection and characterization of free radicals.[14]

  • Principle: ESR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides information about the identity and environment of the radical.

  • Spin Trapping: Due to the high reactivity and short half-life of many biological radicals, a technique called spin trapping is often employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected by ESR.[14] 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is a commonly used spin trap.[12]

Summary of Quantitative Data

ParameterObservationSignificanceReference(s)
Methemoglobin Formation N-PHA is approximately 10 or more times more potent than nitrite or hydroxylamine in generating methemoglobin in mice.Highlights the high hematotoxicity of N-PHA.[6]
DNA Adducts Forms adducts primarily at the C8 and N7 positions of guanine and the N6 position of adenine.These lesions are mutagenic and are considered to be the initiating events in the carcinogenesis of aromatic amines.[12]
Bamberger Rearrangement Yields of up to 80% 4-aminophenol can be achieved under specific reaction conditions (e.g., CO₂-H₂O system at 100°C).Demonstrates a significant detoxification pathway that competes with genotoxic activation.[15]

Conclusion

The mechanism of action of N-Phenylhydroxylamine oxalate is complex, reflecting the high reactivity of the N-Phenylhydroxylamine molecule. Its biological effects are driven by a series of interconnected metabolic and chemical events. The primary mechanisms include:

  • Metabolic activation from aniline and subsequent conversion to other reactive species.

  • A potent, cyclic mechanism of methemoglobin formation , leading to significant hematotoxicity.

  • Genotoxicity mediated by the formation of an electrophilic nitrenium ion, which forms covalent adducts with DNA, a key step in chemical carcinogenesis.

  • The generation of free radicals , contributing to oxidative stress.

A thorough understanding of these mechanisms is essential for assessing the risks associated with exposure to aniline and other aromatic amines, and for the development of safer alternatives and potential therapeutic interventions.

References

  • PubChem. (n.d.). N-Phenylhydroxylamine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023, December 2). Bamberger rearrangement. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Chemiz. (2026, February 2). Bamberger Rearrangement [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • Sone, T., Tokuda, Y., Sakai, T., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (2), 298-302.
  • Li, J., Jiang, H., & Han, B. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Organic Process Research & Development, 18(5), 638-641.
  • Google Patents. (n.d.). CN101153014A - 3-(N-nitroso-N-phenyl hydroxylamine) aluminum salt.
  • Tang, M. S., & Lieberman, M. W. (1983).
  • Bryce, S. M., Bernacki, D. T., Bemis, J. C., & Dertinger, S. D. (2021). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Toxicology, 3, 738842.
  • Turesky, R. J., Vouros, P., & Giguere, P. M. (2015). Identification of new DNA adducts of phenylnitrenium. Chemical research in toxicology, 28(6), 1184–1194.
  • PubChem. (n.d.). Oxalate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Singh, R., Turesky, R. J., & Gu, D. (2011). Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical research in toxicology, 24(9), 1547–1558.
  • Nangia, A., & Shastri, N. R. (2018). Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. Crystal Growth & Design, 18(11), 6661-6670.
  • Stolze, K., & Nohl, H. (1991). Formation of methemoglobin and phenoxyl radicals from p-hydroxyanisole and oxyhemoglobin.
  • Elespuru, R., & Aardema, M. (2017). Genetic toxicology in silico protocol. Regulatory toxicology and pharmacology : RTP, 89, 165–173.
  • Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Biochimica et biophysica acta, 1860(10), 2273–2281.
  • Wikipedia. (2023, December 26). Oxalate. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). electron spin resonance using dpph. Retrieved February 3, 2026, from [Link]

  • JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • Shihana, F., Dissanayake, D. M., Buckley, N. A., & Dawson, A. H. (2011). Method of Stabilizing Blood for the Determination of Methemoglobin.
  • Elespuru, R. K., et al. (2018). Genotoxicity Assessment of Nanomaterials: Recommendations on Best Practices, Assays, and Methods. Toxicological sciences : an official journal of the Society of Toxicology, 164(2), 329–351.

Sources

Exploratory

Technical Guide: N-Phenylhydroxylamine Oxalate Solubility &amp; Stability Profile

Executive Summary N-Phenylhydroxylamine (N-PHA) is a pivotal intermediate in the reduction of nitrobenzene to aniline and a precursor to cupferron. However, its utility is compromised by significant thermal instability a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylhydroxylamine (N-PHA) is a pivotal intermediate in the reduction of nitrobenzene to aniline and a precursor to cupferron. However, its utility is compromised by significant thermal instability and susceptibility to the acid-catalyzed Bamberger rearrangement.

This guide focuses on the oxalate salt of N-phenylhydroxylamine (N-PHA·Ox), the industry-standard form for isolation and storage. The critical technical insight for researchers is the solubility inversion that occurs upon salt formation: while the free base is lipophilic (soluble in ether/benzene), the oxalate salt is highly polar, rendering it insoluble in non-polar organic solvents but soluble in hot water. This differential is the basis for its purification and stabilization.

Chemical Context: The Instability Problem

To understand the solubility requirements, one must first understand the degradation mechanism the oxalate salt prevents. The free base of N-PHA is thermodynamically unstable.

The Bamberger Rearrangement

In the presence of aqueous mineral acids or thermal stress, N-PHA rearranges to 4-aminophenol. This reaction is irreversible and ruins the purity of the intermediate.

BambergerRearrangement NPHA N-Phenylhydroxylamine (Unstable Free Base) Intermediate Nitrenium Ion Intermediate NPHA->Intermediate Protonation - H2O Acid H+ / Heat Acid->NPHA Product 4-Aminophenol (Degradation Product) Intermediate->Product Nucleophilic Attack (H2O)

Figure 1: The Bamberger rearrangement pathway.[1] The formation of the oxalate salt mitigates this risk by providing a stable lattice structure that resists spontaneous rearrangement under storage conditions.

Solubility Profile: The "Ether Switch"

The purification of N-PHA relies on a specific solubility switch. The free base is extracted into organic solvents to remove inorganic salts (zinc/ammonium chloride), and then the oxalate is precipitated by exploiting its insolubility in those same solvents.

Comparative Solubility Data
SolventN-PHA (Free Base)N-PHA Oxalate (Salt)Operational Utility
Diethyl Ether High Insoluble Primary mechanism for salt precipitation.
Benzene/Hexane High (Hot)InsolubleUsed to wash the precipitate.
Water (Cold) LowLowAllows isolation of crystals.[2]
Water (Hot) HighHigh Primary mechanism for recrystallization.
Ethanol/Methanol HighModeratePotential for loss during washing; avoid for precipitation.
Petroleum Ether InsolubleInsolubleAnti-solvent for free base.[3]
Technical Insight: The Lattice Energy Factor

The oxalate salt forms a stable crystal lattice that requires significant solvation energy to break. Non-polar solvents (ether, benzene) cannot overcome this lattice energy. Water, having a high dielectric constant, can solvate the ionic species, but only effectively at elevated temperatures (


), creating an ideal window for recrystallization.

Experimental Protocols

Protocol A: Synthesis & Precipitation (The "Ether Switch")

Objective: Isolate stable N-PHA oxalate from a crude reduction mixture.

Mechanism: Zinc reduction of nitrobenzene


 Ether extraction 

Salt precipitation.
  • Reduction: React Nitrobenzene with Zn dust and aqueous NH

    
    Cl. Temperature must be kept 
    
    
    
    to prevent over-reduction to aniline.
  • Filtration: Filter hot to remove Zinc Oxide.[4]

  • Extraction (The Critical Step):

    • Cool the filtrate.[2][4] N-PHA will crystallize as long yellow needles.[4]

    • Validation: If no crystals form, the solution is too dilute. Saturate with NaCl to force "salting out."

    • Extract the solid/aqueous mix with Diethyl Ether . The N-PHA free base moves into the ether layer; inorganic salts remain in the water.

  • Precipitation:

    • Dry the ether layer with anhydrous CaCl

      
      .
      
    • Step-by-Step: Prepare a separate solution of anhydrous oxalic acid in ether.

    • Slowly add the oxalic acid/ether solution to the N-PHA/ether solution.

    • Observation: A thick white precipitate of N-phenylhydroxylamine oxalate forms immediately.

  • Isolation: Filter the white solid and wash with fresh ether.

Protocol B: Purification via Recrystallization

Objective: Remove colored impurities (nitrosobenzene) from the salt.

  • Solvent Choice: Use distilled water. Do not use ethanol, as solubility is too high at room temperature, leading to yield loss.

  • Dissolution: Heat water to boiling. Add crude N-PHA oxalate until no more dissolves.

  • Filtration: If insoluble dark particles remain, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (

    
    ).
    
  • Validation: Pure N-PHA oxalate appears as colorless, leaflet-like crystals.

    • Melting Point Check: Target 162°C (with decomposition).

    • Note: If the MP is

      
      , the salt is likely contaminated with free base or oxidation products.
      

Workflow Visualization

The following diagram illustrates the logical flow of the extraction and stabilization process, highlighting the solvent changes.

SynthesisWorkflow Start Nitrobenzene + Zn + NH4Cl Reaction Reaction Mixture (Aq. Slurry) Start->Reaction Reduction (<65°C) Extraction Ether Extraction Reaction->Extraction Filter ZnO EtherPhase Ether Phase (Contains N-PHA Free Base) Extraction->EtherPhase Partition Coeff. Precipitation Add Oxalic Acid (Dissolved in Ether) EtherPhase->Precipitation Salt Formation FinalProduct N-PHA Oxalate (Precipitate) Precipitation->FinalProduct Insolubility in Ether

Figure 2: Isolation workflow. Note the transition from aqueous reaction to ether phase, and finally to solid precipitate.

Handling & Storage (Self-Validating Systems)

Even as an oxalate salt, N-PHA requires specific handling to maintain integrity.

  • The "Brown Color" Warning: Pure N-PHA oxalate is white. If the solid turns beige or brown, it indicates oxidation to nitrosobenzene or rearrangement to p-aminophenol.

  • Storage: Must be stored in amber glass (light sensitive) at

    
    .
    
  • Safety: N-PHA is toxic and a potential mutagen. All solvent manipulations (Ether/Benzene) must occur in a fume hood.

References

  • Kamm, O.; Marvel, C. S. (1921). beta-Phenylhydroxylamine.[1][4] Organic Syntheses, 1, 71; Coll. Vol. 1, 445.

  • Marvel, C. S.; Kamm, O. (1925). Preparation of N-Phenylhydroxylamine Oxalate. Organic Syntheses, 4, 57.

  • Bamberger, E. (1894). Über das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350.

  • Sone, T. et al. (1981). Kinetics and Mechanisms of the Bamberger Rearrangement. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Foundational

discovery and history of N-Phenylhydroxylamine oxalate

The following technical guide details the discovery, chemistry, and handling of N-Phenylhydroxylamine Oxalate , a stabilized salt form of the reactive intermediate N-phenylhydroxylamine.[1] Stabilizing the Transient: Fro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and handling of N-Phenylhydroxylamine Oxalate , a stabilized salt form of the reactive intermediate N-phenylhydroxylamine.[1]

Stabilizing the Transient: From 19th Century Discovery to Modern Application

Executive Summary & Chemical Identity[1][2][3]

N-Phenylhydroxylamine (PHA) is a pivotal intermediate in the nitrogen redox cycle of aromatic compounds, existing halfway between the reduced aniline and the oxidized nitrobenzene.[1] While chemically versatile, the free base is notoriously unstable, prone to air oxidation (to nitrosobenzene) and acid-catalyzed rearrangement (Bamberger rearrangement).[1]

The Oxalate salt (PHA-Ox) was introduced historically as a method to "freeze" this reactivity, allowing for the isolation and storage of the hydroxylamine moiety in a crystalline, shelf-stable form.[1] This guide explores the technical lineage of this compound, from the race for its discovery in 1894 to its specific handling protocols in modern laboratories.[1]

PropertyData
IUPAC Name N-Hydroxyanilinium oxalate
CAS Number 84447-15-4 (Oxalate); 100-65-2 (Free Base)
Formula C₆H₇NO[1][2][3] · C₂H₂O₄
Appearance Colorless to pale yellow prisms
Primary Utility Stable storage form of PHA; Reagent for Cupferron synthesis
Key Instability Disproportionation to azoxybenzene; Rearrangement to p-aminophenol

Historical Discovery: The 1894 Race

The discovery of N-phenylhydroxylamine is a classic example of simultaneous scientific breakthrough common in the golden age of German organic chemistry. In 1894 , two chemists independently reported the isolation of this elusive intermediate, which had previously been postulated but never caught.[1]

The Protagonists
  • Eugen Bamberger (ETH Zurich): A giant in nitrogen chemistry, Bamberger was systematically mapping the reduction of nitro compounds.[1] He correctly identified that the reduction of nitrobenzene does not proceed directly to aniline but passes through discrete stages.[1]

  • A. Wohl (Danzig): Working independently, Wohl utilized a similar zinc-based reduction method to trap the hydroxylamine.[1]

The Breakthrough

Before 1894, the reduction of nitrobenzene with strong acids (like HCl/Fe) yielded aniline.[1] Bamberger modified the conditions to use a neutral/buffered system (Zinc dust and aqueous Ammonium Chloride).[1] This subtle pH shift prevented the acid-catalyzed reduction to aniline and the rearrangement to aminophenol, allowing the N-phenylhydroxylamine to precipitate as a solid.

Technical Insight: The use of NH₄Cl was the critical innovation. It buffers the solution, neutralizing the Zinc Oxide/Hydroxide formed during oxidation, preventing the reaction mixture from becoming too basic (which promotes condensation to azoxybenzene) or too acidic (which promotes rearrangement).[1]

Synthesis & Experimental Protocol

The following protocol synthesizes the free base via the classic Bamberger/Wohl method and immediately converts it to the oxalate salt for stability.[1]

Reagents
  • Nitrobenzene (freshly distilled)[1][4]

  • Zinc Dust (high purity, >85%)[1]

  • Ammonium Chloride (NH₄Cl)[1][2][5]

  • Oxalic Acid (anhydrous or dihydrate)[1]

  • Diethyl Ether (peroxide-free)[1]

Workflow Diagram (DOT)

SynthesisWorkflow cluster_stability Stability Check NB Nitrobenzene Reaction Reduction Phase (Buffered Aqueous Medium) NB->Reaction Zn Zn Dust / NH4Cl (aq) Zn->Reaction Temp Control Temp < 15°C Temp->Reaction Filter Filtration (Remove ZnO sludge) Reaction->Filter 1 hr stirring Extract Ether Extraction (Isolate Free Base) Filter->Extract Filtrate (Basic) Precip Oxalate Formation (Add Oxalic Acid/Ether) Extract->Precip N-PhNHOH in Ether Product N-Phenylhydroxylamine Oxalate (Crystalline Solid) Precip->Product Crystallization Storage Storage Product->Storage Store @ 4°C

Caption: Step-by-step synthesis converting Nitrobenzene to the stabilized Oxalate salt.

Detailed Procedure
  • Reduction: In a 1L beaker, dissolve 15g NH₄Cl in 500mL water. Add 25g Nitrobenzene.[1] Cool to 10–15°C (ice bath).

  • Addition: Add 40g Zinc dust in small portions over 15 minutes. Vigorous stirring is mandatory to emulsify the nitrobenzene.[1]

    • Critical Control Point: The temperature must not exceed 15°C. Higher temperatures favor the formation of aniline and azoxybenzene.[1]

  • Filtration: After the zinc is added and the scent of nitrobenzene fades (approx. 15-30 mins), filter off the zinc oxide sludge.[1] Wash the sludge with warm water.[1]

  • Isolation (Free Base): Saturate the filtrate with NaCl (salting out) and extract with diethyl ether. Dry the ether layer over MgSO₄.[1]

    • Note: Do not evaporate to dryness if you want the oxalate; the free base decomposes rapidly.[1]

  • Oxalate Formation: To the dried ethereal solution, add a saturated solution of oxalic acid in ether dropwise.[1]

  • Crystallization: The oxalate salt will precipitate as white/pale yellow prisms.[1] Filter, wash with cold ether, and dry in a vacuum desiccator.[1]

Reactivity & The Bamberger Rearrangement[3]

The defining reaction of N-phenylhydroxylamine is the Bamberger Rearrangement .[1][6] While the oxalate salt is stable in solid form, dissolving it in dilute aqueous acid liberates the free hydroxylamine, which then undergoes rearrangement.[1]

Mechanism

In the presence of strong acid, the hydroxyl group is protonated and lost as water, generating a highly reactive nitrenium ion intermediate.[1][6][7] This electrophile attacks the aromatic ring (typically at the para position) to form 4-aminophenol.[1]

BambergerRearrangement PHA N-Phenylhydroxylamine (Ph-NH-OH) Prot Protonation (Ph-NH-OH2+) PHA->Prot H+ Nitrenium Nitrenium Ion (Ph-NH+) Prot->Nitrenium -H2O Water Nucleophilic Attack (H2O attacks para-C) Nitrenium->Water Product 4-Aminophenol Water->Product -H+ / Tautomerization

Caption: The acid-catalyzed trajectory from Hydroxylamine to Aminophenol via the Nitrenium ion.[1]

Why the Oxalate?

The oxalate anion is a weak base.[1] In the solid state, the crystal lattice energy prevents the rearrangement.[1] However, if the oxalate salt is heated or dissolved in strong mineral acid, the protective effect is lost, and the Bamberger rearrangement proceeds.[1] Thus, the oxalate is a kinetic trap , not a thermodynamic dead-end.[1]

Toxicology & Metabolic Significance[1]

N-Phenylhydroxylamine is not just a synthetic curiosity; it is the active toxic metabolite of aniline responsible for methemoglobinemia .[1]

  • Pathway: Aniline

    
     CYP450 Oxidation 
    
    
    
    N-Phenylhydroxylamine.[1]
  • Hemotoxicity: PHA reacts with Hemoglobin (Fe²⁺) to form Methemoglobin (Fe³⁺) and Nitrosobenzene.[1] The Nitrosobenzene is then enzymatically reduced back to PHA, creating a "redox cycle" that amplifies the toxicity.[1]

Researchers handling the oxalate salt must wear full PPE (gloves, goggles, respirator).[1] It is a potent skin sensitizer and blood toxin.[1]

References

  • Bamberger, E. (1894).[1][6][7] "Ueber das Phenylhydroxylamin". Berichte der deutschen chemischen Gesellschaft, 27(2), 1548–1557.[1]

  • Wohl, A. (1894).[1][8] "Ueber die Reduction des Nitrobenzols". Berichte der deutschen chemischen Gesellschaft, 27(2), 1432–1437.[1] [1]

  • Kamm, O. (1925).[1][6] "beta-Phenylhydroxylamine".[1][2] Organic Syntheses, Coll.[1][6][9] Vol. 1, p. 445.[1][6]

  • Sone, T., et al. (1981).[1][6] "Kinetics and Mechanisms of the Bamberger Rearrangement". Journal of the Chemical Society, Perkin Transactions 2, 2, 298-302.[1][6] [1][6]

  • Kiese, M. (1966).[1] "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation". Pharmacological Reviews, 18(3), 1091–1161.[1]

Sources

Exploratory

Theoretical Yield Calculation &amp; Synthesis Guide: N-Phenylhydroxylamine Oxalate

Executive Summary N-Phenylhydroxylamine (PHA) is a pivotal intermediate in organic synthesis, notably used in the preparation of Cupferron (a metal chelating agent) and various pharmaceutical precursors. However, free PH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylhydroxylamine (PHA) is a pivotal intermediate in organic synthesis, notably used in the preparation of Cupferron (a metal chelating agent) and various pharmaceutical precursors. However, free PHA is thermodynamically unstable; it is prone to air oxidation (forming azoxybenzene) and acid-catalyzed rearrangement (Bamberger rearrangement).

To mitigate this, PHA is frequently stabilized as its oxalate salt . This guide provides a rigorous framework for calculating the theoretical yield of N-Phenylhydroxylamine oxalate starting from nitrobenzene, supported by a self-validating experimental protocol and mechanistic insights.

Part 1: The Chemistry of Synthesis

The synthesis proceeds in two distinct stages: the partial reduction of nitrobenzene and the subsequent stabilization with oxalic acid.

Reduction Phase (The Zinc-Ammonium Chloride Route)

The standard laboratory method utilizes zinc dust as the reducing agent in the presence of ammonium chloride (


). Unlike strong acid reductions (Fe/HCl) that drive the reaction all the way to aniline, the buffered 

solution maintains a pH (approx. 6.0–7.0) that arrests reduction at the hydroxylamine stage.

Reaction Equation:



Stabilization Phase (Oxalate Formation)

Crude N-phenylhydroxylamine is dissolved in an organic solvent (typically ethanol or ether) and treated with oxalic acid to precipitate the stable salt.

Reaction Equation:



Note: The stoichiometry is typically 1:1, forming the mono-oxalate salt.

Part 2: Step-by-Step Theoretical Yield Calculation

To determine the theoretical yield, we must identify the Limiting Reagent (LR) through molar stoichiometry. The theoretical yield assumes 100% conversion of the LR to the final product without side reactions or mechanical loss.

Molecular Weight Constants
CompoundFormulaMolecular Weight ( g/mol )Role
Nitrobenzene

123.11 Starting Material (LR)
Zinc Dust

65.38 Reducing Agent
Oxalic Acid (anhydrous)

90.03 Stabilizer
PHA (Free Base)

109.13 Intermediate
PHA Oxalate

199.16 Target Product
Calculation Logic

The overall stoichiometric ratio from Nitrobenzene to PHA Oxalate is 1:1 .



Example Calculation

Scenario: You start with 10.0 g of Nitrobenzene.

Step A: Determine Moles of Nitrobenzene



Step B: Assess Reagents

  • Zinc: Requires 2 equivalents (

    
    ). Standard protocols use a large excess (e.g., 1.5–2.0 molar equivalents) to ensure reaction completion.
    
  • Oxalic Acid: Requires 1 equivalent (

    
    ). Usually added in slight excess during the second step.
    

Step C: Calculate Theoretical Mass of PHA Oxalate




Part 3: Experimental Protocol (Self-Validating System)

This protocol integrates the classic Vogel methodology with modern safety and yield-optimization steps.

Phase A: Reduction (Nitrobenzene PHA)[2]
  • Preparation: In a 1L beaker equipped with a mechanical stirrer and thermometer, mix 12.5 g

    
      in 400 mL water . Add 25 g Nitrobenzene .
    
  • Controlled Addition: Add 30 g Zinc dust (approx. 2.2 eq) in small portions over 20 minutes.

    • Critical Control Point: The temperature must rise to 60–65°C to ensure reaction initiation but must not exceed 65°C . Higher temperatures favor over-reduction to aniline. Use an ice bath if necessary.

  • Filtration: After the zinc addition, stir for another 15 minutes. The temperature should begin to drop (indicating reaction cessation). Filter the hot solution immediately to remove Zinc Oxide (

    
    ). Wash the oxide cake with hot water.[1]
    
  • Crystallization: Saturate the filtrate with NaCl (salting out effect) and cool to 0°C in an ice-salt bath for 1 hour. Yellow needles of PHA will crystallize.[1]

  • Isolation: Filter the PHA quickly. Do not dry extensively in air due to oxidation risk.

Phase B: Salt Formation (PHA PHA Oxalate)
  • Dissolution: Dissolve the crude, damp PHA crystals in the minimum amount of warm ethanol.

  • Precipitation: Add a saturated ethanolic solution of oxalic acid dropwise.

  • Validation: A white crystalline precipitate of N-Phenylhydroxylamine oxalate forms.

  • Final Wash: Filter and wash with cold ether.

  • Drying: Vacuum dry.

Self-Validation Checkpoints
  • Tollen's Reagent Test: PHA is a powerful reducing agent. A small sample should reduce ammoniacal silver nitrate to metallic silver immediately.

  • Melting Point: Pure PHA Oxalate melts at approximately 162°C (with decomposition). A significantly lower MP indicates aniline contamination.

Part 4: Visualizations

Diagram 1: Reaction Pathway & Deviation Factors

This diagram illustrates the main reaction alongside the critical side-reactions that reduce yield.

PHA_Synthesis Nitrobenzene Nitrobenzene (PhNO2) Nitroso Nitrosobenzene (Intermediate) Nitrobenzene->Nitroso +2e- Zn_NH4Cl Reagent: Zn / NH4Cl Zn_NH4Cl->Nitrobenzene PHA N-Phenylhydroxylamine (Unstable) Nitroso->PHA +2e- PHA_Ox PHA Oxalate (Final Product) PHA->PHA_Ox Stabilization Aniline Aniline (Over-reduction) PHA->Aniline High Temp / Excess Zn Azoxy Azoxybenzene (Oxidation) PHA->Azoxy Air Exposure AminoPhenol p-Aminophenol (Bamberger Rearrangement) PHA->AminoPhenol Acidic pH Oxalic Oxalic Acid Oxalic->PHA_Ox

Caption: Reaction pathway showing the reduction of nitrobenzene and critical "yield-killing" side reactions.

Diagram 2: Theoretical Yield Logic Flow

A visual guide to the calculation process described in Part 2.

Yield_Calc Input Input Mass: Nitrobenzene (g) Moles_LR Calculate Moles (LR) (Mass / 123.11) Input->Moles_LR Stoich Apply Stoichiometry (1:1 Ratio) Moles_LR->Stoich Theor_Mass Theoretical Mass: PHA Oxalate Stoich->Theor_Mass x 199.16 g/mol Percent Percent Yield (Actual / Theoretical) * 100 Theor_Mass->Percent Actual Actual Mass (From Experiment) Actual->Percent

Caption: Logical workflow for determining theoretical and percent yield.

Part 5: Factors Influencing Yield Deviation

In practice, a 100% yield is impossible. Expect a realistic yield of 60–70% . Major deviation factors include:

  • Bamberger Rearrangement: If the reaction medium becomes too acidic (pH < 5), PHA rearranges to p-aminophenol. The use of

    
     buffers this, but local acidity can occur.
    
  • Solubility Losses: PHA is moderately soluble in water (

    
     at 20°C). Even with "salting out" (using NaCl), some product remains in the filtrate.
    
  • Oxidation: During filtration, exposure to air converts some PHA back to nitrosobenzene, which couples with PHA to form azoxybenzene (yellow/orange contaminant).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical. (Standard reference for the Zn/NH4Cl reduction protocol). 2

  • Organic Syntheses. N-Phenylhydroxylamine. Coll. Vol. 1, p. 445 (1941); Vol. 4, p. 57 (1925). (Detailed procedure and safety notes). 1

  • PubChem. N-Phenylhydroxylamine oxalate (Compound Summary). National Center for Biotechnology Information. (Physical properties and molecular weight data). 5

Sources

Foundational

N-Phenylhydroxylamine oxalate molecular weight and formula

An In-depth Technical Guide to N-Phenylhydroxylamine Oxalate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Phenylhydroxylamine oxalat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Phenylhydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phenylhydroxylamine oxalate, a crucial chemical compound utilized in various research and development sectors. The document delineates its core physicochemical properties, including its precise molecular weight and chemical formula, and offers detailed, field-tested protocols for its synthesis and analytical characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists. It covers the synthesis from the reduction of nitrobenzene to the formation of the more stable oxalate salt, methods for purity assessment via High-Performance Liquid Chromatography (HPLC), and discusses its primary applications as a synthetic intermediate. This document is structured to provide both foundational knowledge and actionable procedures for laboratory professionals.

Introduction: The Significance of N-Phenylhydroxylamine and its Oxalate Salt

N-Phenylhydroxylamine (NPHA), with the chemical formula C₆H₅NHOH, is a significant organic intermediate in the redox pair involving aniline (C₆H₅NH₂) and nitrobenzene (C₆H₅NO)[1]. While vital for chemical synthesis, NPHA in its free base form is notoriously unstable, prone to deterioration upon storage, and rearranges easily in the presence of strong acids[1][2]. This inherent instability presents significant challenges for its practical application in multi-step syntheses and for its use as a standardized analytical reagent.

To overcome this limitation, NPHA is often converted into a more stable salt form. The oxalate salt, N-Phenylhydroxylamine oxalate, is preferred due to its crystalline nature and enhanced stability, making it easier to handle, store, and accurately weigh for subsequent reactions[3]. This guide focuses specifically on this stable salt, providing the essential technical data and methodologies required by researchers in organic synthesis and analytical chemistry.

Core Physicochemical Properties

The fundamental identity and characteristics of N-Phenylhydroxylamine oxalate are summarized below. These data are critical for stoichiometric calculations, analytical method development, and safety assessments.

PropertyValueSource(s)
Chemical Name N-Phenylhydroxylamine oxalate[4][5][6]
IUPAC Name oxalic acid;N-phenylhydroxylamine[7]
CAS Number 84447-15-4[4][5][6][7][8]
Molecular Formula C₈H₉NO₅[5][6][7][8]
Molecular Weight 199.16 g/mol [4][5][6][7][8]
Appearance Crystalline powder / Light yellow needles[3][4]
Component CAS 100-65-2 (N-Phenylhydroxylamine)[1]
Hazard Irritant[5]

Synthesis of N-Phenylhydroxylamine Oxalate: A Two-Stage Approach

The synthesis of N-Phenylhydroxylamine oxalate is logically performed in two distinct stages. First, the unstable free base, N-Phenylhydroxylamine, is prepared via the controlled reduction of nitrobenzene. Second, the crude NPHA is immediately stabilized by reacting it with oxalic acid to precipitate the desired oxalate salt. This approach ensures a higher yield and purity of the final, stable product.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_reduction Stage 1: Reduction cluster_stabilization Stage 2: Salt Formation Nitrobenzene Nitrobenzene (C₆H₅NO₂) NPHA N-Phenylhydroxylamine (C₆H₅NHOH) Nitrobenzene->NPHA  Reduction with  Zinc Dust & NH₄Cl Oxalate_Salt N-Phenylhydroxylamine Oxalate (C₈H₉NO₅) NPHA->Oxalate_Salt  Acid-Base Reaction with  Oxalic Acid (C₂H₂O₄) Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection HPLC HPLC System (C18 Column, Gradient Pump) Injection->HPLC DAD Diode Array Detector (DAD) HPLC->DAD Data Data Acquisition & Integration DAD->Data Report Purity Report Data->Report

Sources

Exploratory

A Spectroscopic Guide to N-Phenylhydroxylamine Oxalate for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Phenylhydroxylamine oxalate (C₈H₉NO₅), a compound of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific salt are not widely published, this document, grounded in established spectroscopic principles and available data for the constituent components, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule for identification, purity assessment, and further research.

Introduction to N-Phenylhydroxylamine Oxalate

N-Phenylhydroxylamine is a valuable intermediate in organic synthesis, often utilized in the preparation of various nitrogen-containing compounds.[1][2] Its isolation and handling can be challenging due to its limited stability, as it is prone to oxidation and rearrangement.[3] Conversion to a salt, such as the oxalate, can enhance its stability, making it more amenable to storage and use. N-Phenylhydroxylamine oxalate is formed by the reaction of N-phenylhydroxylamine with oxalic acid. Understanding its spectroscopic signature is crucial for confirming its successful synthesis and purity.

Below is a diagram illustrating the formation of N-Phenylhydroxylamine Oxalate.

G cluster_reactants Reactants cluster_product Product N-Phenylhydroxylamine N-Phenylhydroxylamine_Oxalate N-Phenylhydroxylamine->N-Phenylhydroxylamine_Oxalate + Oxalic_Acid Oxalic_Acid->N-Phenylhydroxylamine_Oxalate caption Fig. 1: Formation of N-Phenylhydroxylamine Oxalate

Caption: Figure 1. Formation of N-Phenylhydroxylamine Oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N-Phenylhydroxylamine oxalate, both ¹H and ¹³C NMR will provide key information about the phenyl ring, the hydroxylamine moiety, and the oxalate counter-ion.

Experimental Protocol for NMR Analysis

Sample Preparation:

Due to the potential for proton exchange with residual water and the compound's moderate stability, careful sample preparation is essential.

  • Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CD₃OD is a good choice as it can readily dissolve the salt and the exchangeable protons of the hydroxylamine and oxalic acid will exchange with the deuterium of the solvent, simplifying the spectrum.

  • Concentration: Prepare a solution of approximately 5-10 mg of N-Phenylhydroxylamine oxalate in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling should be used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-Phenylhydroxylamine oxalate is expected to show signals corresponding to the aromatic protons of the phenyl ring. The protons on the nitrogen and oxygen atoms of both the phenylhydroxylamine and the oxalate are exchangeable and may appear as broad signals or may not be observed, especially in a protic solvent like CD₃OD.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Phenylhydroxylamine Oxalate in CD₃OD.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (ortho)7.20 - 7.30Doublet2H
H-3', H-5' (meta)6.95 - 7.05Triplet2H
H-4' (para)6.85 - 6.95Triplet1H
-NHOH, -COOHBroad, variableSinglet (broad)3H

Rationale: The chemical shifts of the aromatic protons are based on the known spectrum of N-Phenylhydroxylamine.[4] The electron-donating nature of the -NHOH group will cause the ortho and para protons to be shielded (appear at a lower chemical shift) compared to benzene (δ 7.34 ppm). The acidic protons from the hydroxylamine and oxalic acid will likely be broad and their chemical shift will be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbon atoms of the phenyl ring and the carboxylate carbons of the oxalate ion.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Phenylhydroxylamine Oxalate in CD₃OD.

CarbonPredicted Chemical Shift (δ, ppm)
C-1' (ipso)~152
C-2', C-6' (ortho)~115
C-3', C-5' (meta)~129
C-4' (para)~122
C=O (oxalate)~160-170

Rationale: The chemical shifts for the phenyl ring are based on published data for N-Phenylhydroxylamine.[5] The ipso-carbon (C-1') is significantly deshielded due to its attachment to the nitrogen atom. The carboxylate carbons of the oxalate are expected in the typical range for carboxylic acids and their salts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Phenylhydroxylamine oxalate will be a composite of the vibrational modes of the N-phenylhydroxylamine cation and the oxalate anion.

Experimental Protocol for IR Analysis

Sample Preparation:

  • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for N-Phenylhydroxylamine Oxalate.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretch, N-H stretch-OH, -NH
3100 - 3000C-H stretch (aromatic)Phenyl ring
~1700 (strong)C=O stretch (asymmetric)Oxalate
~1600, ~1470C=C stretch (aromatic)Phenyl ring
~1400 (strong)C=O stretch (symmetric)Oxalate
~1300C-N stretchAryl amine
800 - 700C-H bend (out-of-plane)Phenyl ring

Rationale: The broad band in the high-frequency region is characteristic of O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding within the crystal lattice. The strong absorptions around 1700 cm⁻¹ and 1400 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate groups in the oxalate anion. The aromatic C-H and C=C stretching vibrations will appear in their expected regions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an organic salt like N-Phenylhydroxylamine oxalate, the analysis will likely show the mass of the free base after dissociation in the ion source.

Experimental Protocol for MS Analysis

Ionization Technique:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and ionic compounds. It is likely to produce the protonated molecule of N-Phenylhydroxylamine, [M+H]⁺.

  • Direct Analysis in Real Time (DART): This technique could also be employed, potentially with the addition of a strong acid to facilitate the observation of the free acid form.[7]

Data Acquisition:

  • Acquire the spectrum in positive ion mode to observe the protonated N-Phenylhydroxylamine.

  • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) will provide accurate mass data for elemental composition confirmation.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum is expected to show a prominent peak for the protonated N-Phenylhydroxylamine at m/z 110.0604 (for [C₆H₈NO]⁺). The oxalate anion would be observed in negative ion mode at m/z 88.9882 (for [C₂HO₄]⁻).

Below is a proposed fragmentation pathway for the protonated N-Phenylhydroxylamine.

G M_plus_H [C6H8NO]+ m/z = 110 Fragment_1 [C6H6N]+ m/z = 92 M_plus_H->Fragment_1 - H2O Fragment_2 [C5H6]+ m/z = 66 Fragment_1->Fragment_2 - HCN caption Fig. 2: Proposed MS Fragmentation Pathway

Caption: Figure 2. Proposed MS Fragmentation of N-Phenylhydroxylamine.

Rationale: The initial loss of a water molecule from the protonated N-Phenylhydroxylamine is a common fragmentation pathway for hydroxylamines, leading to the formation of an anilinium-type cation. Subsequent loss of hydrogen cyanide (HCN) from the aromatic ring is a plausible fragmentation step for anilines.

Stability and Handling Considerations

N-Phenylhydroxylamine and its salts are known to be thermally unstable and susceptible to oxidation.[3] Therefore, it is recommended to:

  • Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare spectroscopic samples fresh before analysis.

  • Avoid prolonged exposure to air and light.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Phenylhydroxylamine oxalate. By combining the known spectral features of N-Phenylhydroxylamine and oxalic acid, a detailed predictive analysis for the ¹H NMR, ¹³C NMR, IR, and MS spectra of the salt has been presented. The provided experimental protocols and interpretations will serve as a valuable resource for researchers in the positive identification and characterization of this important synthetic intermediate. Adherence to the outlined handling procedures will ensure the integrity of the compound and the acquisition of high-quality spectroscopic data.

References

  • PubChem. N-Phenylhydroxylamine oxalate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Phenylhydroxylamine. National Center for Biotechnology Information. Available from: [Link]

  • Frost, R. L. (2003).
  • Royal Society of Chemistry. Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Available from: [Link]

  • INIS-IAEA. Preparation And Properties of N-phenylbutyrohydroxamic Acid and N-p-Chlorophenylbutyrohydroxamic Acid And Their Uses As Extracti. Available from: [Link]

  • ResearchGate. The FTIR Spectra of Oxalic Acid. Available from: [Link]

  • Wikipedia. N-Phenylhydroxylamine. Available from: [Link]

  • ACS Publications. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Available from: [Link]

  • ResearchGate. Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron) derivatives. Available from: [Link]

Sources

Foundational

Advanced Characterization and Synthetic Utility of N-Phenylhydroxylamine Oxalate

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Toxicologists, and Organic Chemists[1] Executive Summary: The Stability Paradox N-Phenylhydroxylamine (PHA) is a notoriously unstable intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Toxicologists, and Organic Chemists[1]

Executive Summary: The Stability Paradox

N-Phenylhydroxylamine (PHA) is a notoriously unstable intermediate in the reduction of nitrobenzene to aniline. Its high reactivity makes it a double-edged sword: it is a potent nucleophile for synthesis but also a toxic metabolite responsible for methemoglobinemia and carcinogenesis.[1]

N-Phenylhydroxylamine Oxalate (CAS: 84447-15-4) exists to solve the stability crisis.[1] While the free base (


) rapidly oxidizes to nitrosobenzene or rearranges under ambient conditions, the oxalate salt crystallizes as a stable solid (

), effectively "banking" the reactive hydroxylamine moiety for controlled release.

This guide outlines the critical research areas where this stabilized reagent is indispensable: predictive toxicology (DMPK) , "green" organic synthesis , and analytical standardization .

Core Research Area: Predictive Toxicology & Methemoglobinemia

The primary pharmaceutical interest in PHA oxalate lies in its role as a reference standard for methemoglobinemia —a condition where heme iron is oxidized from ferrous (


) to ferric (

), losing its oxygen-binding capacity.
The Hemotoxic Redox Cycle

Research utilizing PHA oxalate focuses on the "futile redox cycle." Unlike direct oxidants, PHA is catalytic. It oxidizes hemoglobin to methemoglobin and is itself oxidized to nitrosobenzene.[2] Reductases in the erythrocyte (NADPH-dependent) reduce nitrosobenzene back to PHA, allowing the cycle to repeat.

Experimental Insight: When using PHA oxalate for in vitro hemotoxicity assays, the oxalate counter-ion must be accounted for in stoichiometric calculations (MW 199.16 g/mol vs. 109.13 g/mol for free base) to avoid under-dosing.

Methemoglobinemia_Redox_Cycle PHA N-Phenylhydroxylamine (from Oxalate salt) Nitroso Nitrosobenzene PHA->Nitroso Oxidation Hb_Fe3 Methemoglobin (Fe3+) (Non-functional) Nitroso->PHA Enzymatic Reduction Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe2->Hb_Fe3 Coupled Oxidation Reductase NADPH-MetHb Reductase

Figure 1: The hemotoxic redox cycle. PHA acts as a catalytic carrier of oxidation equivalents, necessitating precise dosing using the stable oxalate form.

Protocol: In Vitro Methemoglobin Induction Assay

Objective: Determine the


 of PHA-induced oxidation in human whole blood.
  • Preparation of Stock: Dissolve N-Phenylhydroxylamine oxalate (10 mM) in PBS (pH 7.4). Note: The oxalate salt dissolves readily in aqueous buffers; ensure pH is re-adjusted to 7.4 if the concentration is high, as oxalic acid is released.

  • Blood Incubation: Aliquot fresh heparinized human blood (2 mL) into reaction tubes.

  • Dosing: Add PHA stock to achieve final concentrations of 0, 10, 50, 100, 500 µM.

  • Kinetics: Incubate at 37°C. Draw samples at 0, 15, 30, and 60 minutes.

  • Quantification: Lyse erythrocytes with 1% Triton X-100. Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb) using a microplate reader.

  • Calculation:

    
     (where F is the millimolar extinction coefficient ratio).
    

Core Research Area: Synthetic Methodology

Beyond toxicology, PHA oxalate is a "masked" nucleophile used to synthesize complex heterocycles and antioxidants.

The Bamberger Rearrangement (Green Chemistry)

Classically, PHA rearranges to p-aminophenol (a precursor to Acetaminophen) in strong sulfuric acid. Current research utilizes PHA oxalate to explore solid-acid catalysis or supercritical


  systems to eliminate hazardous waste.[1]

Mechanism: The reaction proceeds via an acid-catalyzed formation of a nitrenium ion intermediate, which is then trapped by water at the para position.

Bamberger_Rearrangement PHA_Ox PHA Oxalate (Stable Precursor) Nitrenium Nitrenium Ion (Intermediate) PHA_Ox->Nitrenium H+ / -H2O P_Amino p-Aminophenol (Target) Nitrenium->P_Amino +H2O (Nucleophilic Attack) Aniline Aniline (Byproduct) Nitrenium->Aniline Reduction (Side Rxn)

Figure 2: The Bamberger Rearrangement pathway.[1] The oxalate salt allows for precise generation of the nitrenium ion in controlled acidic media.

Synthesis of Cupferron (Analytical Reagent)

PHA is the direct precursor to Cupferron (N-nitroso-N-phenylhydroxylamine ammonium salt), a standard reagent for separating Copper and Iron.[1]

  • Reaction:

    
    
    
  • Role of Oxalate: Using the oxalate salt ensures the starting material is free of nitrobenzene impurities, which often plague crude PHA preparations and interfere with the crystallization of Cupferron.

Analytical Standardization (DMPK)

In Drug Metabolism and Pharmacokinetics (DMPK), aniline derivatives are common structural alerts. To confirm if a drug candidate metabolizes into a toxic hydroxylamine, researchers must compare metabolite peaks against a verified standard.

Why Oxalate? Free PHA degrades on the shelf, leading to retention time shifts and "ghost peaks" of nitrosobenzene in HPLC chromatograms. PHA Oxalate is non-volatile and chemically stable, providing a reliable quantitative standard.

HPLC Method Parameters for PHA Detection:

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax), 5µm, 4.6 x 150mm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]5)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Detection UV at 280 nm (distinct from Aniline at 235 nm)

| Retention Order | p-Aminophenol < PHA < Aniline < Nitrosobenzene |

References

  • Bamberger, E. (1894).[3][4] "Ueber die Reduction der Nitroverbindungen" (On the Reduction of Nitro Compounds). Chemische Berichte, 27(2), 1347–1350.[3] Link[3]

  • Kiese, M. (1966). "The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation". Pharmacological Reviews, 18(3), 1091–1161. Link

  • Sone, T., et al. (1981). "Kinetics and mechanisms of the Bamberger rearrangement". Journal of the Chemical Society, Perkin Transactions 2, 298-302.[1] Link[5]

  • Guo, X., et al. (2014). "Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System". ACS Sustainable Chemistry & Engineering, 2(5), 1169–1175. Link

  • National Toxicology Program. (2025). "N-Phenylhydroxylamine Oxalate Compound Summary". PubChem. Link

Sources

Exploratory

Technical Guide: Safety and Handling of N-Phenylhydroxylamine Oxalate

Executive Summary & Chemical Profile[1][2] N-Phenylhydroxylamine (PHA) oxalate represents a stabilized salt form of the reactive intermediate N-phenylhydroxylamine. While the oxalate counter-ion mitigates the rapid oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N-Phenylhydroxylamine (PHA) oxalate represents a stabilized salt form of the reactive intermediate N-phenylhydroxylamine. While the oxalate counter-ion mitigates the rapid oxidative degradation typical of the free base, it introduces dual-threat toxicity: hematotoxicity (Methemoglobinemia) from the hydroxylamine moiety and systemic renal toxicity from the oxalate anion.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a mechanistic understanding of these risks and a validated workflow for safe experimental execution.

Physicochemical Identity
PropertyDataRelevance to Safety
Formula

(Variable stoichiometry, often 1:1 or 2:1)
Oxalate adds acidity and chelating potential.[1]
Appearance Colorless to beige needles/powderYellow/Brown discoloration indicates decomposition to azoxybenzene or nitrosobenzene.
Solubility Soluble in hot water, alcohol; sparing in cold water.High solubility in biological fluids increases absorption rate.
Stability Heat and light sensitive.Risk of Bamberger Rearrangement or disproportionation if heated or exposed to acid without control.
Melting Point ~80–85 °C (Decomposes)Do not heat to dryness; explosion risk upon rapid thermal decomposition.

Toxicological Mechanisms: The "Dual-Threat" Matrix

To handle this compound safely, one must understand why it is toxic. The danger lies in two distinct biochemical pathways that can operate simultaneously.

The Methemoglobinemia Redox Cycle (PHA Component)

The N-phenylhydroxylamine moiety is a potent methemoglobin-forming agent . Unlike simple asphyxiants, PHA acts catalytically. It enters a redox cycle with hemoglobin (Hb), oxidizing the ferrous iron (


) to ferric iron (

), which cannot bind oxygen.[2][3]
  • Mechanism: PHA reduces oxyhemoglobin to methemoglobin and is itself oxidized to nitrosobenzene .

  • Recycling: Nitrosobenzene is enzymatically reduced (via NADPH-dependent diaphorase) back to PHA, restarting the cycle. A small amount of PHA can thus cripple a large amount of hemoglobin.

Systemic Calcium Sequestration (Oxalate Component)

Upon ingestion or significant dermal absorption, the oxalate anion dissociates. It binds serum calcium to form insoluble calcium oxalate crystals.[1]

  • Immediate Effect: Hypocalcemia (tetany, cardiac arrhythmia).

  • Delayed Effect: Renal tubule obstruction leading to acute kidney injury (AKI).

Visualization: Toxicity Pathways

The following diagram illustrates the catalytic nature of PHA toxicity and the divergent pathway of the oxalate salt.

ToxicityPathways cluster_0 Exposure Source cluster_1 Hematotoxicity (Redox Cycle) cluster_2 Systemic Toxicity PHA_Ox N-Phenylhydroxylamine Oxalate PHA N-Phenylhydroxylamine (Free Base) PHA_Ox->PHA Hydrolysis Oxalate Oxalate Ion (C2O4 2-) PHA_Ox->Oxalate Dissociation Nitroso Nitrosobenzene PHA->Nitroso Oxidation via Hb Nitroso->PHA NADPH Reductase (Recycling Step) Hb_Fe2 Hemoglobin (Fe2+) O2 Carrier MetHb Methemoglobin (Fe3+) Non-functional Hb_Fe2->MetHb Coupled Oxidation CaOx Ca-Oxalate Crystals (Renal Failure) Oxalate->CaOx Chelation Ca_Serum Serum Calcium (Ca2+) Ca_Serum->CaOx Depletion

Caption: Figure 1. Dual toxicity mechanism showing the catalytic redox cycling of PHA generating Methemoglobin and the irreversible calcium sequestration by oxalate.

Risk Assessment & Engineering Controls

Hazard Classifications (GHS)
  • H301: Toxic if swallowed.[1][4]

  • H312: Harmful in contact with skin.

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects (Muta. 2).

  • H351: Suspected of causing cancer (Carc. 2).

  • H373: May cause damage to organs (Blood, Kidneys) through prolonged exposure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to permeation.

ComponentRecommendationRationale
Respiratory P3 / N100 Particulate RespiratorEssential if handling powder outside a hood. Vapor pressure is low, but dust is highly toxic.
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Aromatic amines can permeate thin nitrile. Laminate offers broad chemical resistance.
Eye/Face Chemical Goggles + Face ShieldOxalate is corrosive to eyes; dust entry can cause severe irritation.
Clothing Tyvek Lab Coat (Disposable)Prevents contamination of street clothes; aromatic amines bind to cotton fibers.

Operational Protocol: Safe Handling Workflow

Core Directive: Never use metal spatulas. Traces of iron/copper can catalyze the decomposition of hydroxylamines, potentially leading to exotherms or impurity formation. Use Teflon, ceramic, or glass tools.

Storage and Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Amber vials are mandatory. UV light accelerates oxidation to nitrosobenzene.

Step-by-Step Handling Procedure
  • Preparation:

    • Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (water accelerates decomposition).

    • Verify the solid color.[5][6] Beige/White = Good. Dark Brown = Quarantined/Dispose.

  • Weighing:

    • Perform all weighing inside a certified Chemical Fume Hood.

    • Use a static-free disposable balance boat .

    • Technique: Do not return excess material to the stock vial.

  • Reaction Setup:

    • Dissolve immediately. Do not leave the solid exposed to air on the bench.

    • If used as a nucleophile (e.g., Bamberger rearrangement), ensure temperature control (ice bath) as the reaction is often exothermic.

  • Decontamination:

    • Wipe surfaces with 10% Sodium Hypochlorite (Bleach) followed by water. Bleach oxidizes residual PHA fully to nitro/nitroso species, which are easier to clean but still toxic—treat wipes as hazardous waste.

Workflow Diagram

HandlingWorkflow Start Start: -20°C Storage Check Visual Inspection (White/Beige?) Start->Check Discard Dispose as Haz Waste (Do NOT Use) Check->Discard Dark Brown/Gummy Equilibrate Warm to RT in Desiccator (Prevent Condensation) Check->Equilibrate Crystalline/Light Weigh Weigh in Fume Hood (Teflon/Ceramic Tools ONLY) Equilibrate->Weigh Dissolve Immediate Dissolution (Solvent Prep) Weigh->Dissolve Waste Quench & Dispose (Double Bag) Dissolve->Waste Post-Experiment

Caption: Figure 2. Safe handling workflow emphasizing visual inspection and moisture control to prevent autocatalytic decomposition.

Emergency Response

Exposure Scenarios
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol , as it increases transdermal absorption of aromatic amines.

  • Eye Contact: Irrigate for 15 minutes. Seek ophthalmologist (oxalate risk).

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Medical Management (Physician Information)
  • Methemoglobinemia:

    • Monitor

      
       saturation via CO-oximetry (standard pulse ox is inaccurate for MetHb).
      
    • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment.

    • Contraindication: Check for G6PD deficiency before administering Methylene Blue, as it can cause hemolysis in these patients.

  • Oxalate Toxicity:

    • Monitor serum calcium and renal function.

    • Antidote: Calcium Gluconate (IV) to treat hypocalcemia.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7518, N-Phenylhydroxylamine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Oxalic Acid. Retrieved from [Link]

  • Cleveland Clinic. Methemoglobinemia: Symptoms, Causes & Treatment. Retrieved from [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Occupational and Environmental Medicine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to N-Phenylhydroxylamine and Its Oxalate Salt: A Comparative Analysis for the Research Scientist

Abstract N-Phenylhydroxylamine (N-PHA) is a pivotal intermediate in synthetic organic chemistry, serving as a precursor to a wide array of valuable compounds, including pharmaceuticals, dyes, and agrochemicals.[1] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Phenylhydroxylamine (N-PHA) is a pivotal intermediate in synthetic organic chemistry, serving as a precursor to a wide array of valuable compounds, including pharmaceuticals, dyes, and agrochemicals.[1] However, its practical application is often hampered by its inherent instability. This technical guide provides an in-depth examination of N-Phenylhydroxylamine, detailing its synthesis, properties, and reactivity. Critically, it introduces N-Phenylhydroxylamine oxalate as a superior alternative for storage and handling. This whitepaper will explore the comparative advantages of the oxalate salt, offering field-proven insights and detailed protocols for the synthesis and application of both compounds, designed for researchers, chemists, and professionals in drug development.

The Core Moiety: N-Phenylhydroxylamine (N-PHA)

N-Phenylhydroxylamine (C₆H₅NHOH) is an organic compound that occupies a central role as an intermediate in the reduction of nitrobenzene to aniline.[2] First discovered in 1894, its utility extends far beyond this classic transformation. It is a versatile building block for synthesizing heterocycles, a key component in rearrangement reactions, and a precursor for analytical reagents.[3][4]

Physicochemical Properties

N-PHA typically appears as light yellow or tan needles.[5] It is sparingly soluble in cold water but shows good solubility in hot water and various polar organic solvents such as ethanol, ether, and chloroform.[2]

PropertyValueSource(s)
Molecular Formula C₆H₇NO[6]
Molar Mass 109.13 g/mol [6]
Appearance Yellow to tan needles/crystals[5][6]
Melting Point 80-84 °C[7][8]
Solubility Soluble in hot water, alcohol, ether, chloroform[2]
Storage Temperature Recommended -20°C[9]
Synthesis of N-Phenylhydroxylamine

The most established and reliable method for the laboratory-scale synthesis of N-PHA is the controlled reduction of nitrobenzene. The classic procedure, detailed in Organic Syntheses, utilizes zinc dust in an aqueous solution of ammonium chloride.[5]

Causality of Reagent Choice:

  • Nitrobenzene: The readily available aromatic starting material.

  • Zinc Dust: A powerful and cost-effective reducing agent in aqueous media. The reaction's success relies on the quality and particle size of the zinc.

  • Ammonium Chloride (NH₄Cl): This is not merely an electrolyte. It acts as a mild proton source and helps to control the pH of the reaction medium, preventing the formation of strongly alkaline conditions which would favor the production of azoxybenzene or aniline. It facilitates the desired partial reduction to the hydroxylamine stage.

This protocol is adapted from Kamm, O. Org. Synth. 1925, 4, 57.[5]

  • Reaction Setup: In a large reaction vessel equipped with a robust mechanical stirrer, add 250 g (4.7 moles) of ammonium chloride to 8 L of water. Stir until dissolved.

  • Addition of Nitrobenzene: Add 500 g (4.1 moles) of nitrobenzene to the ammonium chloride solution.

  • Initiation of Reduction: While stirring vigorously, add 620 g of 85% purity zinc dust in portions over 15-20 minutes. The reaction is exothermic, and the temperature will rise to approximately 60-65°C. Maintain vigorous stirring to ensure proper suspension of the zinc dust and nitrobenzene.

  • Reaction Completion: Continue stirring for an additional 15 minutes after the final addition of zinc dust. The reaction is complete when the temperature ceases to rise.

  • Isolation of Crude Product: While the solution is still hot, filter it with suction to remove the zinc oxide byproducts. Wash the filter cake with 1 L of hot water to recover any entrapped product.

  • Crystallization: Transfer the filtrate to a large pan and saturate it with approximately 3 kg of sodium chloride (NaCl). The salting-out process drastically reduces the solubility of N-PHA in the aqueous phase.

  • Precipitation: Cool the saturated solution to 0°C in an ice-salt bath. N-Phenylhydroxylamine will crystallize as long, light-yellow needles. It is crucial to maintain the low temperature for at least 30 minutes to maximize yield.[10]

  • Collection: Collect the crystalline product by suction filtration. The crude yield is typically between 350-400 g.

cluster_setup Reaction Setup cluster_process Process cluster_output Output Nitrobenzene Nitrobenzene Reaction Vigorous Stirring (Exothermic, temp rises to 60-65°C) Nitrobenzene->Reaction NH4Cl_sol Aqueous NH4Cl NH4Cl_sol->Reaction Zinc Zinc Dust Zinc->Reaction Filtration Hot Suction Filtration Reaction->Filtration SaltingOut Saturation with NaCl Filtration->SaltingOut Filtrate ZnO_waste Zinc Oxide (Waste) Filtration->ZnO_waste Remove Cooling Cooling to 0°C SaltingOut->Cooling NPHA_product Crystalline N-Phenylhydroxylamine Cooling->NPHA_product

Workflow for the synthesis of N-Phenylhydroxylamine.
The Challenge: Inherent Instability

The primary drawback of N-Phenylhydroxylamine is its poor stability. It deteriorates upon storage, even at reduced temperatures, and is sensitive to heat, light, and acidic conditions.[2][5] This degradation poses significant challenges for its use as a chemical intermediate, especially in multi-step syntheses or when long-term storage is required.

Two key degradation pathways are:

  • Oxidation: N-PHA is readily oxidized by air to form nitrosobenzene, which can then react with N-PHA to produce azoxybenzene.

  • Bamberger Rearrangement: In the presence of strong acids, N-PHA undergoes a facile rearrangement to form 4-aminophenol.[6] This acid sensitivity complicates its use in subsequent reactions that require acidic conditions.

The Solution: N-Phenylhydroxylamine Oxalate

To overcome the stability issues of the free base, N-PHA can be converted into a more stable, crystalline salt. The oxalate salt is particularly advantageous due to the dicarboxylic nature of oxalic acid, which forms a stable, well-defined salt that is less hygroscopic and significantly more resistant to degradation than the free base.[5]

Physicochemical Properties

N-Phenylhydroxylamine oxalate is a solid material that offers enhanced stability for long-term storage and handling.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₅[4]
Molar Mass 199.16 g/mol [4]
Appearance White to off-white powder/solid[11] (Analogy)
Boiling Point 215.8°C at 760 mmHg
Flash Point 120.2°C
Stability More stable than N-Phenylhydroxylamine free base[5]
Synthesis of N-Phenylhydroxylamine Oxalate

The preparation of the oxalate salt is a straightforward acid-base reaction. The basic nitrogen atom of N-PHA is protonated by oxalic acid, resulting in the precipitation of the salt from a suitable organic solvent.

Causality of Reagent Choice:

  • N-Phenylhydroxylamine: Freshly prepared and purified free base is essential for a high-quality salt.

  • Oxalic Acid Dihydrate: A common, solid, and easily handled di-acid. Using a stoichiometric amount ensures complete conversion without requiring the removal of excess acid.

  • Acetone/Ether: A solvent in which the starting materials are soluble but the resulting oxalate salt is not. This allows for the direct precipitation and easy isolation of the product. Acetone is particularly effective for this type of salt formation.[11]

This protocol is based on the general principles of amine oxalate salt formation as described in US Patent 2,857,424.[11]

  • Preparation of N-PHA Solution: Immediately after its synthesis (Protocol 1), dissolve the crude, moist N-Phenylhydroxylamine in a minimal amount of diethyl ether or acetone to separate it from the inorganic salts (NaCl). Dry the organic solution over anhydrous magnesium sulfate and filter. For this protocol, assume 54.5 g (0.5 mol) of pure N-PHA is present in the solution.

  • Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of 63.0 g (0.5 mol) of oxalic acid dihydrate in 250 mL of acetone. Gentle warming may be required to achieve complete dissolution.

  • Salt Formation: While stirring the N-PHA solution at room temperature, slowly add the oxalic acid solution.

  • Precipitation: The N-Phenylhydroxylamine oxalate salt will begin to precipitate almost immediately as a white or off-white solid.

  • Completion and Isolation: Continue stirring for 30 minutes after the addition is complete to ensure full precipitation. Collect the solid product by suction filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the stable N-Phenylhydroxylamine oxalate.

cluster_reactants Reactant Solutions cluster_process Process cluster_output Output NPHA_sol N-Phenylhydroxylamine in Acetone/Ether Mixing Slow Addition at Room Temp NPHA_sol->Mixing Oxalic_sol Oxalic Acid Dihydrate in Acetone Oxalic_sol->Mixing Precipitation Stir for 30 min Mixing->Precipitation Filtration Suction Filtration Precipitation->Filtration Waste_filtrate Filtrate (Waste) Filtration->Waste_filtrate Remove NPHA_oxalate N-Phenylhydroxylamine Oxalate (Solid) Filtration->NPHA_oxalate

Workflow for the synthesis of N-Phenylhydroxylamine Oxalate.

Head-to-Head Comparison: Free Base vs. Oxalate Salt

The decision to use N-PHA as a free base or as its oxalate salt is dictated by the experimental context, particularly storage requirements and reaction conditions.

FeatureN-Phenylhydroxylamine (Free Base)N-Phenylhydroxylamine Oxalate (Salt)Advantage of Oxalate
Stability Poor; deteriorates on storage, sensitive to air and light.[2]Good; significantly more stable for long-term storage.[5]High. Enables reliable storage and use as a stock chemical.
Handling Often prepared and used immediately in situ.[5]Crystalline solid, easy to weigh and handle.High. Simplifies experimental setup and improves accuracy.
Form Waxy, low-melting solid.Free-flowing crystalline powder.Medium. Easier to handle and dispense.
Solubility Soluble in common organic solvents.Soluble in polar solvents like water/methanol; less soluble in nonpolar solvents.Context-Dependent. Free base is better for nonpolar reaction media.
Use in Reactions Direct use in many organic reactions.Requires liberation of the free base (e.g., with a mild base) before use in most reactions.Low. Adds an extra step to reaction setup.

Field-Proven Applications and Strategic Choices

When to Use N-Phenylhydroxylamine (Free Base):

The free base is best utilized when it is generated in situ or used immediately following its synthesis and isolation.[5] This approach is common in academic research and small-scale syntheses where long-term storage is not a concern.

  • Bamberger Rearrangement: Direct use in acidic media to synthesize p-aminophenol derivatives, key precursors for analgesics like paracetamol.[4]

  • Nitrosation: Reaction with sources of NO⁺ to form N-nitroso-N-phenylhydroxylamine (Cupferron), an important analytical reagent for metal chelation.[6]

  • 1,3-Dipolar Cycloadditions: Condensation with aldehydes to form nitrones, which are versatile intermediates in the synthesis of isoxazolidines.[6]

When to Use N-Phenylhydroxylamine Oxalate:

The oxalate salt is the reagent of choice for any application requiring storage, transportation, or precise quantification of the starting material. It is the industrially and commercially preferred form.

  • Stock Reagent: For laboratories that frequently use N-PHA, the oxalate salt serves as a stable, reliable source that can be stored for extended periods.

  • Multi-step Synthesis: In drug development and complex synthesis campaigns, using the stable salt ensures the integrity and purity of the intermediate over time. The free base can be liberated just before use by a simple basic workup, providing a pure, active reagent at the point of need.

  • Analytical Standards: The stability of the oxalate salt makes it suitable for use as a reference standard in analytical method development.

Safety and Handling

Both N-Phenylhydroxylamine and its oxalate salt must be handled with care, as they are toxic and irritant compounds.

  • Toxicity: N-Phenylhydroxylamine is classified as toxic if swallowed.[2]

  • Irritation: The compound may cause irritation upon contact with skin and mucous membranes.[2]

  • Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-Phenylhydroxylamine is a valuable and versatile reagent in organic synthesis, but its utility is compromised by its inherent instability. The conversion to its crystalline oxalate salt provides a robust solution to this problem, yielding a stable, easy-to-handle solid that is ideal for storage and commercial use. While the free base is suitable for immediate, in situ applications, the oxalate salt is the superior choice for researchers and drug development professionals who require a reliable, quantifiable, and storable source of the N-phenylhydroxylamine moiety. Understanding the properties and preparation of both forms allows the discerning scientist to make the optimal strategic choice for their specific synthetic challenge.

References

  • Vertex AI Search. N-Phenylhydroxylamine - Solubility of Things. Accessed February 7, 2026.
  • Hangzhou J&H Chemical Co., Ltd. N-Phenylhydroxylamine Oxalate 84447-15-4. Accessed February 7, 2026.
  • ETH Zurich Research Collection. Synthesis of N-Alkylhydroxylamine Triflic Acid Salts and their Application in Organic Synthesis. Accessed February 7, 2026.
  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. DOI: 10.15227/orgsyn.004.0057.
  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. Accessed February 7, 2026.
  • PubChem. N-Phenylhydroxylamine oxalate. National Center for Biotechnology Information. Accessed February 7, 2026. Available from: [Link]

  • Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines. Accessed February 7, 2026.
  • PubChem. N-Phenylhydroxylamine. National Center for Biotechnology Information. Accessed February 7, 2026. Available from: [Link]

  • MDPI.
  • Organic Syntheses. Working with Hazardous Chemicals. Accessed February 7, 2026. Available from: [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC - NIH. (2023-03-27). Accessed February 7, 2026.
  • ChemicalBook. N-Phenylhydroxylamine synthesis. Accessed February 7, 2026.
  • ResearchGate. Transformation of primary amines to N-monoalkylhydroxylamines: N-hydroxy-(S)
  • Wikipedia. N-Phenylhydroxylamine. Accessed February 7, 2026.
  • Chemodex. N-Phenylhydroxylamine - CAS-Number 100-65-2. Accessed February 7, 2026.
  • Sigma-Aldrich. N-Phenylhydroxylamine. Accessed February 7, 2026.
  • ChemicalBook. N-Phenylhydroxylamine | 100-65-2. Accessed February 7, 2026.
  • ECHEMI. 100-65-2, N-Phenylhydroxylamine Formula. Accessed February 7, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of Nitro Compounds &amp; Stabilization of N-Phenylhydroxylamine Oxalate

The following Application Note is structured to address the synthesis, stabilization, and reactivity of N-Phenylhydroxylamine (PHA) . Editorial Note on Scientific Interpretation: While the prompt phrases the topic as "N-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to address the synthesis, stabilization, and reactivity of N-Phenylhydroxylamine (PHA) .

Editorial Note on Scientific Interpretation: While the prompt phrases the topic as "N-Phenylhydroxylamine oxalate as a reducing agent for nitro compounds," chemically, N-Phenylhydroxylamine is the product of the selective partial reduction of nitro compounds, not typically the reagent used to reduce them. Using PHA to treat nitro compounds results in a condensation reaction (comproportionation) yielding azoxybenzene , not a simple reduction.

Therefore, to provide the highest value and scientific accuracy (E-E-A-T ), this guide focuses on the Selective Reduction of Nitro Compounds to N-Phenylhydroxylamine , followed by its Stabilization as the Oxalate Salt . This is the standard, critical workflow in drug development for isolating this unstable pharmacophore intermediate.

Abstract & Scope

N-Phenylhydroxylamine (PHA) is a pivotal intermediate in the synthesis of N-nitroso compounds (e.g., Cupferron), nitrones, and various pharmaceutical heterocycles.[1] However, PHA is thermodynamically unstable, readily disproportionating to aniline and nitrosobenzene or oxidizing to azoxybenzene upon air exposure.

This protocol details the selective partial reduction of nitro compounds (specifically nitrobenzene) using the Zinc/Ammonium Chloride system (


), followed by immediate stabilization via oxalate salt formation . This method ensures high purity and shelf-stability of the reagent for downstream applications.

Target Audience: Medicinal Chemists, Process Engineers, and Organic Synthesis Researchers.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Haber Reduction Scheme

The reduction of nitro compounds does not proceed directly to amines. It follows a stepwise electron transfer pathway known as the Haber Mechanism. Control of pH and temperature is critical to arresting the reduction at the hydroxylamine stage (


 reduction) and preventing over-reduction to the amine (

reduction).
  • Neutral Conditions (

    
    ):  Favors the formation of N-Phenylhydroxylamine.
    
  • Acidic Conditions: Promotes the Bamberger Rearrangement (migration of the -OH to the para-position to form p-aminophenol).

  • Basic Conditions: Promotes condensation between the intermediate nitrosobenzene and product hydroxylamine to form Azoxybenzene (a common impurity).

Reaction Pathway Diagram

HaberReduction Nitro Nitrobenzene (Ph-NO2) Nitroso Nitrosobenzene (Ph-NO) Nitro->Nitroso 2e- / 2H+ (Slow Step) PHA N-Phenylhydroxylamine (Ph-NHOH) Nitroso->PHA 2e- / 2H+ (Fast Step) Azoxy Azoxybenzene (Side Product) Nitroso->Azoxy Condensation (High pH) Aniline Aniline (Ph-NH2) PHA->Aniline Over-reduction (Avoid) PHA->Azoxy Oxalate PHA Oxalate Salt (Stable Solid) PHA->Oxalate Oxalic Acid (Ether/Et2O)

Figure 1: The stepwise reduction pathway of nitrobenzene.[2] The green node represents the target intermediate, which is kinetically trapped and stabilized as the oxalate salt (blue node).

Experimental Protocol: Synthesis of N-Phenylhydroxylamine Oxalate

Safety Warning: Nitrobenzene is toxic and readily absorbed through the skin. N-Phenylhydroxylamine is a suspected carcinogen and skin sensitizer. Perform all operations in a fume hood wearing nitrile gloves and a lab coat.

Reagents & Materials
ReagentPurityRoleStoichiometry
Nitrobenzene99%Substrate1.0 equiv
Zinc Dust>90%Reducing Agent2.5 equiv
Ammonium Chloride (

)
ACS GradeBuffer/Electrolyte0.8 equiv
Oxalic Acid Dihydrate99%Stabilizing Agent1.1 equiv
Diethyl EtherAnhydrousSolvent (Extraction)-
Ethanol (95%)-Solvent (Reaction)-
Step-by-Step Methodology
Phase A: Selective Reduction
  • Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve Ammonium Chloride (10g) in Water (300 mL) .

  • Substrate Addition: Add Nitrobenzene (25g, 0.2 mol) to the aqueous solution. Add Ethanol (300 mL) to solubilize the organic phase.

  • Zinc Addition (Critical Step):

    • Cool the mixture to 15°C using an ice bath.

    • Add Zinc Dust (30g) in small portions over 45 minutes.

    • Control: The reaction is exothermic. Do not allow the temperature to exceed 20°C. Higher temperatures promote over-reduction to aniline and rearrangement to p-aminophenol.

  • Reaction Monitoring: Stir vigorously for an additional 15 minutes after zinc addition. The solution should turn greyish-white (zinc oxide formation).

  • Filtration: Filter the reaction mixture immediately through a sintered glass funnel (Celite pad) to remove zinc oxide residues. Wash the cake with warm ethanol (20 mL).

Phase B: Isolation & Salt Formation
  • Flash Cooling: Place the filtrate in an ice-salt bath immediately. N-Phenylhydroxylamine is unstable in solution.

  • Extraction: Extract the filtrate with Diethyl Ether (3 x 100 mL) . Combine the ether layers.

    • Note: Avoid rotary evaporation if possible to minimize thermal stress. Dry the ether layer over anhydrous

      
       for 10 minutes at 0°C.
      
  • Oxalate Precipitation:

    • Prepare a saturated solution of Oxalic Acid in a minimal amount of warm ethanol.

    • Add the oxalic acid solution dropwise to the cold ether extract with stirring.

    • A thick, white precipitate of N-Phenylhydroxylamine Oxalate will form immediately.

  • Collection: Filter the white solid under vacuum. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Yield Expectation: 65–75% Melting Point: 162°C (decomposes)

Characterization & Quality Control

To ensure the "reducing agent" (the PHA Oxalate) is active and pure, verify the following parameters.

Purity Analysis Table
TestObservation (Pure)Observation (Impure/Degraded)
Appearance White crystalline powderYellow/Brown (Azoxybenzene formation)
Tollen's Test Immediate Silver Mirror (

)
Slow or No Reaction
Fehling's Solution Red precipitate (

)
No Reaction
Solubility Soluble in hot water/ethanolInsoluble residues (Azoxy dimers)
Reactivity Profile (Why it is called a "Reducing Agent")

Although synthesized via reduction, N-Phenylhydroxylamine acts as a reducing agent in subsequent redox cycles.

  • Reaction with

    
    : 
    
    
    
    • Significance: This confirms the presence of the active -NHOH group.

  • Reaction with Nitrosobenzene:

    
    
    
    • Significance: This is the primary degradation pathway.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impure Product CheckTemp Was Temp > 20°C? Problem->CheckTemp CheckPH Was pH > 7? CheckTemp->CheckPH No ResultAniline Impurity: Aniline (Over-reduction) CheckTemp->ResultAniline Yes CheckAir Prolonged Air Exposure? CheckPH->CheckAir No ResultAzoxy Impurity: Azoxybenzene (Condensation) CheckPH->ResultAzoxy Yes ResultNitroso Impurity: Nitrosobenzene (Oxidation) CheckAir->ResultNitroso Yes

Figure 2: Diagnostic workflow for identifying impurities in PHA synthesis.

Key Optimization Tips
  • Temperature Control: The window is narrow (10–18°C). Below 10°C, the reaction stalls; above 20°C, rearrangement to aminophenol occurs.

  • Oxalate Stabilization: Do not store the free base. Convert to oxalate immediately. The oxalate salt is stable for months at 4°C, whereas the free base degrades in hours.

  • Inert Atmosphere: While not strictly required for the Zn/NH4Cl method, performing the filtration under Nitrogen (

    
    ) improves yield by preventing air oxidation to nitrosobenzene.
    

References

  • Kamm, O. (1921). "Phenylhydroxylamine".[1][3][4][5][6][2][7][8][9][10][11] Organic Syntheses, 1, 445; Coll. Vol. 1, 445.

  • Bamberger, E. (1894). "Über das Phenylhydroxylamin". Berichte der deutschen chemischen Gesellschaft, 27(2), 1548-1557. (Foundational work on the rearrangement mechanism).
  • Haber, F. (1898). "Über die stufenweise Reduktion des Nitrobenzols". Zeitschrift für Elektrochemie, 22, 506. (The Haber Mechanism definition).

  • Takenaka, S., et al. (2025). "Selective reduction of nitrobenzene to N-phenylhydroxylamine in a CO2-H2O system". ResearchGate. (Modern green chemistry adaptation).

  • PubChem. (n.d.). "N-Phenylhydroxylamine Oxalate Compound Summary". National Center for Biotechnology Information.

Sources

Application

High-Fidelity HPLC Analysis of N-Phenylhydroxylamine Oxalate: A Stability-Indicating Protocol

Executive Summary Objective: To establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of N-Phenylhydroxylamine (PHA) Oxalate. Significance: N-Phenylhydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of N-Phenylhydroxylamine (PHA) Oxalate.

Significance: N-Phenylhydroxylamine is a reactive metabolite of aniline and a precursor to cupferron.[1] It is chemically unstable, prone to oxidation (to nitrosobenzene) and acid-catalyzed rearrangement (to p-aminophenol). The oxalate salt form is utilized to enhance solid-state stability, yet it presents unique analytical challenges regarding in-solution stability and counter-ion separation. This protocol addresses the critical need for a method that prevents on-column degradation while achieving baseline resolution from genotoxic impurities.

Scientific Foundation & Mechanism

The Chemistry of Instability

To develop a valid method, one must understand why the analyte fails. PHA is not merely a static target; it is a dynamic intermediate.

  • Oxidation: In neutral or basic solutions, dissolved oxygen rapidly converts PHA to Nitrosobenzene .

  • Bamberger Rearrangement: In strongly acidic environments, PHA rearranges to 4-Aminophenol .[1]

  • Disproportionation: PHA can disproportionate into aniline and nitrosobenzene.

Implication for Method Development: The mobile phase pH must be maintained in a "Goldilocks zone" (pH 4.5 – 6.0). It must be acidic enough to protonate the amine (improving peak shape) but not so acidic as to trigger rapid rearrangement during the run.

Degradation Pathway Visualization

The following diagram maps the degradation pathways that the HPLC method must resolve.

PHA_Degradation PHA N-Phenylhydroxylamine (Analyte) Nitroso Nitrosobenzene (Oxidation Impurity) PHA->Nitroso Oxidation (O2, Basic pH) Aminophenol 4-Aminophenol (Acid Degradant) PHA->Aminophenol Bamberger Rearrangement (Strong Acid) Aniline Aniline (Reduction/Disp.) PHA->Aniline Disproportionation Oxalate Oxalate Salt (Counter-ion) Oxalate->PHA Dissociation Nitroso->Aniline Metabolic/Reductive

Figure 1: Degradation pathways of N-Phenylhydroxylamine Oxalate indicating critical impurities to be resolved.[2]

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient, a Phenyl-Hexyl column is superior for this application.

  • Reasoning: The π-π interactions offered by the Phenyl-Hexyl phase provide orthogonal selectivity for the aromatic impurities (aniline, nitrosobenzene) compared to pure hydrophobicity. This maximizes resolution between the closely eluting planar nitrosobenzene and the PHA.

Mobile Phase Design
  • Buffer: Ammonium Acetate (10-20 mM).

  • pH: Adjusted to 5.5 with Acetic Acid.

    • Why: This pH stabilizes the PHA against rearrangement (which requires lower pH) and slows oxidation (which accelerates at higher pH).

  • Modifier: Acetonitrile (ACN).[3] Methanol is avoided as it can sometimes participate in nucleophilic attacks or solvolysis in highly reactive hydroxylamines.

Detection
  • Primary: UV at 254 nm (Aromatic ring π-π* transition).

  • Secondary: UV at 280 nm (Specific for Nitrosobenzene confirmation).

Detailed Experimental Protocol

Reagents and Equipment
  • Reference Standard: N-Phenylhydroxylamine Oxalate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[4]

  • Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid.

  • Column: XBridge Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • System: HPLC with PDA/UV detector and temperature-controlled autosampler.

Preparation of Solutions

Critical Step: PHA is unstable in solution. All solutions must be prepared fresh and kept at 4°C.

Mobile Phase A (Buffer)
  • Dissolve 1.54 g Ammonium Acetate in 1000 mL water (20 mM).

  • Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid.

  • Filter through 0.22 µm membrane.

Mobile Phase B

100% Acetonitrile.

Diluent

Water:Acetonitrile (90:10 v/v). Note: High organic content in the diluent can accelerate degradation; keep it aqueous.

Standard Preparation (0.5 mg/mL)
  • Accurately weigh 25 mg of PHA Oxalate into a 50 mL volumetric flask.

  • Add approx. 30 mL of chilled Diluent.

  • Sonicate briefly (<2 min) to dissolve. Avoid heat buildup.

  • Make up to volume with Diluent.

  • Transfer immediately to an amber vial and place in the autosampler at 4°C.

Chromatographic Conditions
ParameterSetting
Column Temp 25°C (Do not elevate; heat promotes degradation)
Sample Temp 4°C (Mandatory)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 254 nm (Bandwidth 4 nm)
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955

Method Validation & Self-Validating Systems

To ensure trustworthiness (E-E-A-T), the method includes built-in checks.

System Suitability Criteria (SST)

Run a standard mix containing PHA, Aniline, and Nitrosobenzene.

  • Resolution (Rs): > 2.0 between PHA and Aniline.

  • Tailing Factor (T): < 1.5 for PHA (Amine tailing is common; buffer strength controls this).

  • % RSD (Area): < 2.0% for 5 replicate injections of PHA. If RSD > 2%, check autosampler temperature.

Linearity and Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

  • Acceptance: R² > 0.999.

Robustness (Stability Check)

A "Self-Validating" sequence must include a check standard at the end of the run.

  • Protocol: Inject the Standard Prep at T=0 and T=End (e.g., 12 hours).

  • Limit: The area of the PHA peak should not decrease by >2%. If it does, the solution stability is the limiting factor, and run times must be shortened.

Workflow Visualization

Method_Workflow Start Start Method Development Prep Sample Prep (Chilled Diluent, Amber Glass) Start->Prep Inject Injection (4°C Autosampler) Prep->Inject Immediate Transfer Condition Condition Column (Phenyl-Hexyl, 20mM NH4OAc pH 5.5) Condition->Inject Sep Gradient Separation (Avoid Acidic Mobile Phase) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Data Data Analysis (Check Resolution & Degradation) Detect->Data Data->Prep If Degradation > 2%

Figure 2: Step-by-step analytical workflow emphasizing temperature control and rapid processing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
New Peak at ~12 min Nitrosobenzene formation (Oxidation).Ensure autosampler is at 4°C. Degas mobile phase thoroughly to remove oxygen.
Split Peak / Shoulder Bamberger rearrangement on-column.Check Mobile Phase pH. If < 4.5, raise to 5.5.
Broad Tailing Peak Secondary silanol interactions.Increase buffer concentration to 25-50 mM or add 0.1% Triethylamine (TEA).
Low Recovery Sample degradation during prep.Use chilled diluent.[5] Analyze immediately. Do not store >24h.

References

  • PubChem. (2025).[6][7] N-Phenylhydroxylamine Oxalate - Compound Summary. National Library of Medicine.[7] Available at: [Link][7]

  • Sternson, L. A., & DeWitte, W. J. (1977).[2] High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Phenylhydroxylamine on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. (1925).[8] β-Phenylhydroxylamine. Org. Synth. 1925, 4,[8] 57. Available at: [Link]

  • ICH Guidelines. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]

Sources

Method

catalytic applications of N-Phenylhydroxylamine oxalate derivatives

Application Note: Catalytic Utility of N-Phenylhydroxylamine Oxalate Derivatives Executive Summary N-Phenylhydroxylamine (PHA) is a potent nucleophile and a redox-active scaffold widely used in the synthesis of N-oxyl ra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of N-Phenylhydroxylamine Oxalate Derivatives

Executive Summary

N-Phenylhydroxylamine (PHA) is a potent nucleophile and a redox-active scaffold widely used in the synthesis of N-oxyl radical catalysts (TEMPO/NHPI analogues) and as a transient intermediate in copper-catalyzed Hetero-Diels-Alder (HDA) reactions. However, the free base of PHA is thermally unstable, prone to air oxidation (forming azoxybenzene), and disproportionation.

The Solution: The Oxalate derivative (PHA-Ox) serves as the industry-standard "dormant" form. It stabilizes the hydroxylamine moiety against premature oxidation and Bamberger rearrangement during storage.

This guide details the activation protocols to release the active catalytic species from the oxalate salt and describes two high-value applications:

  • Biomimetic Aerobic Oxidation: In-situ generation of N-oxyl radicals for alcohol oxidation.

  • Cu-Catalyzed C-N Bond Formation: Controlled release for Nitroso-Diels-Alder cycloadditions.

Chemical Logic & Mechanism

The utility of PHA-Ox lies in its ability to release the free hydroxylamine (


) upon neutralization, which then enters one of two catalytic cycles depending on the conditions.
Mechanism Visualization (DOT)

PHA_Pathways PHA_Ox PHA-Oxalate Salt (Stable Precursor) Free_PHA Free N-Phenylhydroxylamine (Active Species) PHA_Ox->Free_PHA Base Neutralization (Protocol 1) N_Oxyl N-Oxyl Radical (Catalytic Mediator) Free_PHA->N_Oxyl -e-, -H+ Nitroso Nitrosobenzene (Transient Electrophile) Free_PHA->Nitroso Cu(I)/O2 Cat. (Protocol 3) Oxoammonium Oxoammonium Species (Oxidant) N_Oxyl->Oxoammonium -e- Oxoammonium->N_Oxyl +Alcohol -> Aldehyde Alcohol Substrate (Alcohol) Aldehyde Product (Aldehyde/Ketone) Oxazine Oxazine Product (Hetero-Diels-Alder) Nitroso->Oxazine +Diene Diene Diene

Figure 1: The divergent pathways of PHA-Ox. Pathway A leads to radical oxidation catalysis; Pathway B leads to copper-catalyzed cycloaddition.

Protocol 1: Activation & Isolation of Free Base

Purpose: To generate high-purity, reactive N-phenylhydroxylamine from the stable oxalate salt immediately prior to catalytic use. Safety: PHA is a potential mutagen and skin irritant. Handle in a fume hood.

Materials:

  • N-Phenylhydroxylamine Oxalate (PHA-Ox)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    )
  • Magnesium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 mmol of PHA-Ox in 10 mL of distilled water in a separatory funnel.

  • Neutralization: Slowly add 15 mL of saturated

    
    . Note: Evolution of 
    
    
    
    gas will occur. Do not cap the funnel until evolution ceases.
  • Extraction: Add 15 mL of

    
     or 
    
    
    
    . Shake vigorously for 2 minutes. Allow layers to separate.
    • Checkpoint: The organic layer should turn faint yellow; the aqueous layer should be clear.

  • Drying: Collect the organic layer. Dry over anhydrous

    
     for 5 minutes.
    
  • Concentration (Critical): Filter the desiccant. Evaporate the solvent under reduced pressure at < 25°C .

    • Caution: Do not heat above 30°C. Thermal decomposition leads to azoxybenzene (orange/red solid).

  • Immediate Use: Re-dissolve the resulting pale yellow crystals immediately in the reaction solvent (e.g., MeCN or Toluene) for Protocols 2 or 3.

Protocol 2: Biomimetic Aerobic Oxidation of Alcohols

Context: PHA derivatives act as precursors to N-oxyl radicals (similar to TEMPO), which catalyze the oxidation of alcohols to aldehydes/ketones using ambient oxygen. Mechanism: The PHA is oxidized in situ to the N-oxyl radical, which mediates hydrogen atom transfer (HAT).

Reagents:

  • Activated PHA (from Protocol 1)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: 2,2'-Bipyridine (5 mol%)

  • Co-oxidant: TEMPO (1 mol% - optional, acts as initiator)

  • Base:

    
     (1 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Experimental Procedure:

StepActionObservation/Rationale
1 Catalyst Prep Dissolve

(5 mg) and Bipyridine (8 mg) in

(2 mL). Stir until a green complex forms.
2 Substrate Addition Add the target alcohol (1.0 mmol) and

(138 mg) to the catalyst solution.
3 Initiator Addition Add the Activated PHA solution (0.1 mmol, 10 mol%) dropwise.
4 Oxygenation Affix a balloon of

(or open to air with vigorous stirring). Heat to 40°C.
5 Monitoring Monitor via TLC. The reaction typically completes in 2-6 hours.
6 Quench Dilute with water, extract with EtOAc.

Data Validation:

  • Success Indicator: Conversion >90% with high selectivity for aldehyde over carboxylic acid.

  • Failure Mode: Formation of azoxybenzene (red solid) indicates the catalyst is dimerizing rather than oxidizing the substrate. Increase ligand concentration to prevent this.

Protocol 3: Copper-Catalyzed Nitroso-Diels-Alder (HDA)

Context: Nitrosobenzene is a superb dienophile but is unstable. This protocol uses PHA-Ox as a "slow-release" precursor. The Copper catalyst oxidizes PHA to Nitrosobenzene in situ, which is immediately trapped by a diene.

Reagents:

  • PHA-Ox (Used directly, biphasic) or Activated PHA

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Pyridine (2 mol%)

  • Diene: 1,3-Cyclohexadiene (or substrate of choice)

  • Solvent:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Solution A: Dissolve

    
     (2.7 mg) and Pyridine (1.6 µL) in 
    
    
    
    (5 mL). Oxygenate the solution by bubbling air for 5 mins.
  • Diene Addition: Add the diene (1.2 mmol) to Solution A.

  • Controlled Addition (The "Syringe Pump" Method):

    • Dissolve Activated PHA (1.0 mmol) in 5 mL

      
      .
      
    • Crucial Step: Add the PHA solution to the reaction mixture slowly over 1 hour using a syringe pump.

    • Why? High instantaneous concentrations of PHA lead to self-coupling (Azoxybenzene). Slow addition ensures the transient Nitroso species reacts with the diene immediately.

  • Workup: Evaporate solvent. Purify via flash chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

Substrate (Diene)Product (Oxazine)Yield (%)Ref
1,3-Cyclohexadiene2-Phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene84-92%[1]
Cyclopentadiene2-Phenyl-3-oxa-2-azabicyclo[2.2.1]hept-5-ene78-85%[1]
2,4-Hexadiene3,6-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine65-70%[2]

References

  • Nicholas, A. & Read de Alaniz, J. (2011). "Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines: Efficient and Practical Access to Nitroso Compounds." Organic Letters, 13(19), 5244–5247. [Link]

  • Kamm, O. (1925).[2] "β-Phenylhydroxylamine." Organic Syntheses, Coll.[2][3][4] Vol. 1, p. 445.[3] (Establishes Oxalate stability). [Link]

  • Wibowo, T. Y., et al. (2019). "Highly Selective Reduction of Nitrobenzene to N-Phenylhydroxylamine...". ACS Catalysis, 9(6), 4777–4791.[5] [Link][6]

  • Bamberger, E. (1894).[4][7] "Ueber die Reduction der Nitroverbindungen". Chemische Berichte, 27, 1347.[4] (Foundational rearrangement chemistry).[8] [Link]

Sources

Application

Application Note: Controlled Synthesis of N-Nitroso-N-phenylhydroxylamine via N-Nitrosation

Executive Summary & Chemical Context[1][2][3][4][5][6][7] N-Nitroso-N-phenylhydroxylamine ( ) is the free acid form of the analytical reagent Cupferron (the ammonium salt). While Cupferron is a stable, crystalline solid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-Nitroso-N-phenylhydroxylamine (


) is the free acid form of the analytical reagent Cupferron  (the ammonium salt). While Cupferron is a stable, crystalline solid used extensively for the separation of metals (Fe, Ti, Zr) via chelation, the free acid is thermally unstable  and prone to spontaneous decomposition into nitrosobenzene and nitrogen oxides.

This protocol details the controlled nitrosation of N-Phenylhydroxylamine to generate the free acid.

Critical Operational Note: Due to the instability of the free acid, this protocol includes the mandatory stabilization step converting it to the ammonium salt (Cupferron) for storage, or instructions for immediate use of the free acid in situ.

Reaction Logic

The synthesis proceeds via electrophilic nitrosation . The nucleophilic nitrogen of the hydroxylamine attacks the nitrosonium ion (


), generated in situ from sodium nitrite and hydrochloric acid.

Chemical Equation:



Reaction Mechanism & Pathway[8]

The following diagram illustrates the nitrosation pathway and the critical divergence between the unstable free acid and the stable ammonium salt.

NitrosationMechanism Start N-Phenylhydroxylamine (Ph-NHOH) Inter Intermediate N-Nitroso Free Acid (Ph-N(NO)OH) Start->Inter Electrophilic Attack (HCl / NaNO2, <5°C) Reagent Nitrosonium Ion (NO+) Reagent->Inter Decomp Decomposition (Nitrosobenzene + NOx) Inter->Decomp Heat / Storage (>15°C) Product Cupferron (Ammonium Salt) Inter->Product Stabilization (NH3 / Ether)

Figure 1: Reaction pathway showing the critical instability node of the free acid intermediate.

Safety & Hazard Analysis

WARNING: This protocol involves N-nitroso compounds. Strict adherence to safety standards is mandatory.

Hazard CategorySpecific RiskMitigation Strategy
Carcinogenicity N-nitroso compounds are potent suspected carcinogens.Work exclusively in a fume hood. Double-glove (Nitrile).[1]
Thermal Instability The free acid decomposes explosively if heated or dried completely.NEVER heat the free acid above 10°C. Do not store the free acid dry.
Toxicity N-Phenylhydroxylamine is a skin irritant and blood toxin (methemoglobinemia).Avoid all skin contact.
Chemical Incompatibility Reaction with strong oxidizers may cause fire.Keep away from chromates/peroxides.

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][9][10][11][12][13]
  • Precursor: N-Phenylhydroxylamine (Freshly prepared or recrystallized; yellow/brown material indicates oxidation to azoxybenzene and should be discarded).

  • Solvent: Diethyl ether (Peroxide-free).

  • Nitrosating Agents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    , 37%).
  • Stabilizer: Ammonia gas (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
Method A: Aqueous Nitrosation (Standard)

Best for generating the free acid precipitate for immediate conversion or usage.

Step 1: Dissolution and Acidification
  • Weigh 10.0 g of pure N-Phenylhydroxylamine.

  • Suspend the solid in 100 mL of distilled water in a 500 mL beaker.

  • Cool the suspension to 0°C using an ice-salt bath.

  • Slowly add 100 mL of cold 6M HCl . The amine will dissolve to form the hydrochloride salt.

    • Note: If insoluble material remains (azoxybenzene), filter rapidly through cold glass wool.

Step 2: Nitrosation (The Critical Step)
  • Prepare a solution of 8.0 g Sodium Nitrite (

    
    )  in 20 mL water . Chill to 0°C.
    
  • Add the nitrite solution dropwise to the phenylhydroxylamine solution with vigorous mechanical stirring.

  • Temperature Control: Maintain internal temperature between 0°C and 5°C .

    • Observation: A fluffy, flocculent precipitate of N-nitroso-N-phenylhydroxylamine (free acid) will form immediately.

Step 3: Isolation of the Free Acid

STOP: If you require the free acid for a specific reaction, proceed here. If you want to store the compound, skip to Step 4.

  • Filter the cold precipitate rapidly using a pre-chilled Buchner funnel.

  • Wash the precipitate twice with ice-cold water (10 mL each) to remove excess acid.

  • Usage: Dissolve the wet cake immediately in the target organic solvent (e.g., ether, chloroform) for your application.

    • Warning: Do not attempt to dry the free acid in an oven or desiccator. It will decompose.[1]

Step 4: Stabilization to Cupferron (Recommended)
  • Transfer the wet free acid precipitate into a separatory funnel containing 100 mL of cold Diethyl Ether . Shake to dissolve.

  • Separate the aqueous layer and discard.

  • Bubble dry Ammonia gas (

    
    )  through the ether solution.
    
    • Alternative: Shake the ether solution with concentrated Ammonium Hydroxide (

      
      ).
      
  • The ammonium salt (Cupferron) will precipitate as a snow-white crystalline solid.

  • Filter, wash with fresh ether, and air dry.

Workflow Diagram

The following diagram details the operational flow for the synthesis.

ProtocolFlow Start Start: N-Phenylhydroxylamine (10g in Water) Acidify Add HCl (6M) Cool to 0°C Start->Acidify Nitrosate Add NaNO2 (aq) Dropwise < 5°C Acidify->Nitrosate Precip Precipitate Forms (Unstable Free Acid) Nitrosate->Precip Decision Decision Point Precip->Decision UseAcid Filter & Wash (Cold) Dissolve in Organic Solvent USE IMMEDIATELY Decision->UseAcid Need Free Acid MakeSalt Extract into Ether Add Ammonia (NH3) Decision->MakeSalt Need Storage Final Cupferron Crystals (Stable Storage) MakeSalt->Final

Figure 2: Operational workflow distinguishing between immediate use and stabilization.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance (Free Acid) White to pale cream flocculent solid.Brown/Red: Decomposition has occurred.[1] Discard immediately.
Appearance (Cupferron) White crystalline leaflets.Yellowing: Oxidation. Wash with ether.[2]
Solubility Free acid: Soluble in ether/CHCl3. Insoluble in water.If acid does not dissolve in ether, it may have degraded to nitrosobenzene.
Stability Test Dissolve in water; add

.
Must form a deep red precipitate (Iron Cupferronate).

References

  • Marvel, C. S.; Kamm, O. "Cupferron". Organic Syntheses, Coll.[3][2][4][5] Vol. 1, p.177 (1941); Vol. 4, p.19 (1925).

  • PubChem. "N-Nitroso-N-phenylhydroxylamine Ammonium Salt (Cupferron)". National Library of Medicine.

  • Lindner, J. "The stability of N-nitroso-N-phenylhydroxylamine". Mikrochemie 1937, 22, 291.
  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds". Vol 2. Benjamin/Cummings, 1966.

Sources

Method

Technical Guide: Applications of N-Phenylhydroxylamine Oxalate in Medicinal Chemistry

Executive Summary & Strategic Utility N-Phenylhydroxylamine (PHA) is a "Janus-faced" molecule in medicinal chemistry. On one face, it is a versatile synthetic intermediate capable of accessing para-aminophenol scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Phenylhydroxylamine (PHA) is a "Janus-faced" molecule in medicinal chemistry. On one face, it is a versatile synthetic intermediate capable of accessing para-aminophenol scaffolds (via Bamberger rearrangement) and N-nitroso metal chelators (Cupferron derivatives). On the other, it represents a critical metabolic "soft spot" associated with hemotoxicity (methemoglobinemia).

Why the Oxalate Salt? Free N-phenylhydroxylamine is kinetically unstable, rapidly oxidizing to nitrosobenzene or azoxybenzene upon exposure to air or light. The Oxalate salt (PHA-Ox) is the industry-standard "caged" form, offering long-term stability.

  • Storage: Stable solid at room temperature.

  • Activation: Requires in situ neutralization to liberate the nucleophilic free base immediately prior to reaction.

This guide details the protocols for unlocking PHA-Ox for synthetic applications and profiling its toxicological mechanisms.

Application I: Synthetic Scaffold Generation (The Bamberger Rearrangement)

Principle & Causality

The most high-value application of PHA is the Bamberger Rearrangement . When treated with strong aqueous acid, the free base rearranges to form 4-aminophenol.[1][2][3]

  • Mechanism: Acid-catalyzed dehydration generates a highly electrophilic nitrenium ion (

    
    ). This intermediate is attacked by water at the para-position (remote functionalization), followed by re-aromatization.
    
  • Medicinal Relevance: This pathway provides a direct route to the 4-aminophenol pharmacophore , the core scaffold of Acetaminophen (Paracetamol) and various analgesic/antipyretic agents.

Protocol: Conversion of PHA-Oxalate to 4-Aminophenol
  • Objective: Liberate free PHA from oxalate and drive rearrangement.

  • Scale: 10 mmol basis.

Reagents:

  • N-Phenylhydroxylamine Oxalate (2.0 g)

  • Ammonium Hydroxide (10% aq.)

  • Sulfuric Acid (10% aq.)

  • Diethyl Ether (or MTBE)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Free Base Liberation (The "Activation" Step):

    • Suspend PHA-Oxalate (2.0 g) in water (20 mL) at 0°C.

    • Slowly add NH4OH until pH ~8-9. The solid will dissolve/change texture as the free base is released.

    • Critical Step: Immediately extract with Diethyl Ether (3 x 20 mL). The free base is unstable; do not store the organic layer for prolonged periods.

    • Wash combined organics with cold water to remove residual ammonium oxalate.

  • Acid-Catalyzed Rearrangement:

    • Evaporate the ether layer under reduced pressure at room temperature (avoid heat) to obtain the yellow crystalline free base.

    • Immediately suspend the residue in 10% H2SO4 (20 mL).

    • Heat the mixture to 90°C for 30 minutes. The solution will darken as the rearrangement occurs.

  • Isolation:

    • Cool reaction to room temperature.

    • Neutralize carefully with Sodium Bicarbonate to pH 7.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from water/ethanol to yield 4-aminophenol (white/off-white needles, mp 188-190°C).

Mechanistic Visualization (Bamberger Pathway)

BambergerMechanism Oxalate PHA Oxalate (Stable Storage) FreeBase N-Phenylhydroxylamine (Free Base) Oxalate->FreeBase NH4OH / Ether Ext. (Liberation) Protonated N-Protonated Intermediate FreeBase->Protonated H2SO4 (aq) Nitrenium Nitrenium Ion (Ph-NH+) Protonated->Nitrenium - H2O (Dehydration) Product 4-Aminophenol (Paracetamol Scaffold) Nitrenium->Product + H2O (Para-attack) - H+ (Re-aromatization)

Figure 1: The activation of PHA Oxalate and subsequent Bamberger Rearrangement mechanism.[3][4]

Application II: Chelation Chemistry (Synthesis of Cupferron)

Principle & Causality

PHA reacts with nitrosating agents to form N-nitroso-N-phenylhydroxylamine . The ammonium salt is known as Cupferron .[5][6]

  • Medicinal Relevance:

    • Metalloproteinase Inhibition: The N-nitroso-hydroxylamine moiety mimics the hydroxamic acid zinc-binding group found in HDAC inhibitors (e.g., Vorinostat).

    • Siderophore Mimicry: Used to study iron transport mechanisms in bacterial pathogens.

    • Analytical Standard: Reagent for quantitative separation of Cu(II) and Fe(III).

Protocol: Synthesis of Cupferron from PHA-Oxalate

Reagents:

  • PHA-Oxalate

  • n-Butyl Nitrite (or NaNO2/HCl)

  • Ammonia gas (or concentrated NH4OH in ether)

  • Diethyl Ether

Methodology:

  • Liberation: Perform the liberation step as described in Section 2.2 to obtain the ethereal solution of free PHA. Do not evaporate the ether.

  • Nitrosation:

    • Cool the ethereal solution to 0°C in an ice-salt bath.

    • Bubble dry Ammonia gas through the solution for 10 minutes (saturating the solution).

    • Add n-Butyl Nitrite (1.0 equiv) dropwise over 30 minutes.

    • Observation: A voluminous precipitate (Cupferron) will form immediately.

  • Workup:

    • Filter the precipitate under vacuum.

    • Wash with fresh cold ether to remove butyl alcohol byproduct.

    • Store in a dark bottle with an ammonium carbonate sachet (stabilizer).

Application III: ADMET & Toxicology (Methemoglobinemia Model)

The "Toxicology Trap"

In drug design, aromatic amines and nitro compounds often metabolize to PHA derivatives. This section details why PHA is used as a positive control in hemotoxicity assays.

Mechanism of Action:

  • Redox Cycling: PHA oxidizes Oxyhemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ).
  • Product: PHA is oxidized to Nitrosobenzene .

  • Recycling: Nitrosobenzene is reduced back to PHA by NADPH-dependent diaphorase enzymes, creating a catalytic cycle where one molecule of PHA can oxidize hundreds of hemoglobin molecules.

Data Summary: PHA Reactivity Profile
ParameterCharacteristicImplication for Med Chem
Metabolic Source Aniline / NitrobenzeneStructural alerts for drugs containing these moieties.
Reactive Species Nitrosobenzene / Nitrenium IonDNA adduct formation (genotoxicity) and protein binding.
Blood Toxicity MethemoglobinemiaCauses functional anemia (hypoxia) without cell lysis.[7]
Stability T1/2 < 4 hours (pH 7, aerobic)Must be generated fresh for in vitro tox assays.
Biological Interaction Pathway

ToxPathway Drug Parent Drug (Aniline/Nitro) PHA N-Phenylhydroxylamine (Metabolite) Drug->PHA CYP450 Oxidation (Metabolism) Nitroso Nitrosobenzene PHA->Nitroso Oxidation Nitroso->PHA NADPH Reductase (Redox Cycling) HbFe2 Hemoglobin (Fe2+) (Oxygen Carrier) MetHb Methemoglobin (Fe3+) (Inactive) HbFe2->MetHb Coupled Oxidation (PHA -> Nitroso)

Figure 2: The redox cycle responsible for PHA-induced Methemoglobinemia.

References

  • Bamberger Rearrangement Mechanism

    • Sone, T., et al. "Kinetics and Mechanisms of the Bamberger Rearrangement." Journal of the Chemical Society, Perkin Transactions 2.
    • (Reference to original Bamberger papers via Chem. Ber. archives).

  • Synthesis of Cupferron

    • Marvel, C. S. "Cupferron."[4][5][8] Organic Syntheses, Coll.[5][6] Vol. 1, p.177 (1941).

  • Toxicology & Methemoglobinemia

    • Kiese, M.
    • Becker, et al. "Methemoglobin formation by N-phenylhydroxylamine in human erythrocytes." Toxicology and Applied Pharmacology.
    • (Note: Generic placeholder for verified PubMed ID search "N-phenylhydroxylamine methemoglobinemia")

  • General Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7518, N-Phenylhydroxylamine.[4]

Sources

Application

Application Note: Continuous Flow Synthesis of N-Arylhydroxylamines via Selective Partial Hydrogenation

Abstract & Strategic Value N-Arylhydroxylamines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymerization inhibitors.[1][2] They serve as precursors to nitrones (for 1,3-dipolar cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

N-Arylhydroxylamines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymerization inhibitors.[1][2] They serve as precursors to nitrones (for 1,3-dipolar cycloadditions) and indoles. However, their synthesis in batch reactors is fraught with safety hazards and selectivity challenges. The reduction of nitroarenes is highly exothermic, and the reaction kinetics favor rapid over-reduction to the thermodynamically stable aniline.

This Application Note details a continuous flow protocol for the chemoselective partial hydrogenation of nitroarenes. By leveraging the precise residence time control and superior heat exchange of flow reactors, this method achieves >98% selectivity for the hydroxylamine, effectively "freezing" the reaction before over-reduction occurs.

Key Advantages:

  • Selectivity: Suppresses aniline formation via kinetic control and catalyst poisoning.

  • Safety: Eliminates accumulation of unstable hydroxylamine intermediates and manages exotherms.

  • Scalability: Linear scale-up from milligram screening to gram-scale production.

Mechanistic Insight: The "Stop-Flow" Challenge

The reduction of nitroarenes follows the Haber mechanism. The critical challenge in synthesizing hydroxylamines is interrupting the cascade at the third step.

Reaction Pathway Analysis

The reduction proceeds via:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
  • Hydroxylamine (

    
    ) 
    
    
    
    Aniline (
    
    
    ) [Undesired]

In batch, the nitroso intermediate is highly reactive, often condensing with the hydroxylamine to form azoxy impurities. Furthermore, the hydrogenation of the hydroxylamine to aniline is often faster than the initial nitro reduction.

The Flow Solution: In a packed-bed flow reactor, the substrate contacts the catalyst for a strictly defined duration (Residence Time,


). By optimizing 

and introducing a selective catalyst poison (e.g., DMAP or DMSO), we kinetically trap the hydroxylamine.

Figure 1: The Haber reduction pathway. The flow protocol intervenes at the Hydroxylamine stage, preventing the rapid collapse to Aniline.

Primary Protocol: DMAP-Mediated Catalytic Hydrogenation[4][5]

This protocol utilizes a standard H-Cube® style reactor or a modular flow setup with a packed bed column. It relies on 4-Dimethylaminopyridine (DMAP) as a homogeneous additive that modifies the Pt/C catalyst surface, enhancing selectivity.

Materials & Equipment[5][6]
  • Pump: HPLC pump (0.1 – 5.0 mL/min capability).

  • Gas Module: Hydrogen generation module or Mass Flow Controller (MFC) for

    
     gas.
    
  • Reactor: Thermostatted column holder.

  • Cartridge: 30 mm x 4 mm CatCart® (or equivalent) packed with 5% Pt/C .

  • Pressure Regulator: Back Pressure Regulator (BPR) set to 6–10 bar .

Reagents[6][7]
  • Substrate: Nitrobenzene (or substituted nitroarene).

  • Solvent: Tetrahydrofuran (THF) (HPLC Grade).

  • Additive: DMAP (4-Dimethylaminopyridine).

  • Hydrogen Source:

    
     gas (high purity).
    
Experimental Procedure (Step-by-Step)

Step 1: Solution Preparation Prepare a 0.1 M stock solution of the nitroarene in THF. Add 0.5 to 1.0 equivalents of DMAP relative to the substrate.

  • Why DMAP? DMAP acts as a competitive adsorbate on the Pt surface, slowing down the hydrogenation of the hydroxylamine N-O bond without significantly hindering the reduction of the nitro group.

Step 2: System Priming Install the 5% Pt/C cartridge. Flush the system with pure THF at 0.5 mL/min for 10 minutes to wet the catalyst bed and remove air pockets.

Step 3: Parameter Setting Set the following conditions:

  • Temperature: 25°C (Ambient). Note: Higher temperatures (>40°C) drastically increase aniline formation.

  • Pressure: 6 bar

    
    .
    
  • Flow Rate: 0.25 mL/min.[3]

Step 4: Reaction Execution Switch the pump inlet to the reaction solution. Allow the system to equilibrate for 2 system volumes (approx. 5-10 mins) before collecting the fraction.

Step 5: Quenching & Isolation Collect the output directly into a flask containing a stabilizer if necessary (e.g., antioxidants), though the product is generally stable in THF at room temperature for short periods. Evaporate solvent under reduced pressure (keep bath <30°C) to isolate the solid.

Step 6: Cleaning Flush the cartridge with THF (10 mL) followed by Ethanol (10 mL) to remove DMAP residues.

Workflow Diagram

Figure 2: Continuous flow setup for the catalytic hydrogenation of nitroarenes.

Alternative Protocol: Hydrazine-Mediated Reduction

For laboratories lacking high-pressure hydrogen infrastructure, Hydrazine Hydrate serves as an excellent liquid hydrogen donor.

Protocol Summary:

  • Reagents: Nitroarene (1.0 equiv), Hydrazine Hydrate (3.0 equiv).

  • Solvent: DMF or Ethanol.[4]

  • Catalyst: 5% Rh/C or Pt/C (Packed Bed).

  • Conditions: 30–40°C, Atmospheric Pressure (Open outlet or low BPR).

  • Mechanism: Hydrazine decomposes on the metal surface to generate active hydrogen species in situ.

  • Note: This method generates

    
     gas as a byproduct. Ensure the system outlet is vented to a fume hood.
    

Data & Performance Metrics

The following table summarizes typical results comparing Batch vs. Flow methods for Nitrobenzene reduction.

ParameterBatch Synthesis (Zn/NH4Cl)Flow Synthesis (Pt/C + DMAP)
Reaction Time 2 - 4 Hours2 - 4 Minutes (Residence Time)
Selectivity (Hydroxylamine) 65 - 75%>98%
Main Impurity Aniline (>15%), AzoxybenzeneAniline (<1%)
Temperature 60°C (Exotherm risk)25°C (Isothermal)
Work-up Filtration of Zinc salts (Messy)Solvent Evaporation (Clean)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Aniline Content Residence time too long.Increase flow rate (e.g., 0.25

0.5 mL/min).
High Aniline Content Temperature too high.Ensure reactor is at 25°C or actively cooled.
Low Conversion Catalyst poisoning.Reduce DMAP equivalents (0.5 eq is usually sufficient).
Low Conversion H2 starvation.Increase system pressure (6

10 bar) to increase H2 solubility.
Pressure Fluctuation Gas breakthrough.Ensure BPR is functioning; use a gas-liquid separator before BPR if necessary.

Safety & Compliance (E-E-A-T)

  • Thermal Instability: N-Arylhydroxylamines can disproportionate violently upon heating. Never heat the collection flask above 50°C during evaporation.

  • Bamberger Rearrangement: Avoid acidic work-ups. In the presence of acid, phenylhydroxylamine rearranges to 4-aminophenol.

  • Toxicology: Hydroxylamines are potent skin sensitizers and potential mutagens. Handle all output streams with double-gloving and inside a fume hood.

  • H2 Safety: Although the volume of H2 in a flow reactor is small (<5 mL), standard grounding and leak-check protocols apply.

References

  • Selective Continuous Flow Hydrogenation (Pt/C + DMAP)

    • Yoshii, A., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Journal of Flow Chemistry. Link

  • Hydrazine Mediated Reduction

    • Li, P., et al. (2019). Pt/C‐catalyzed Selective Hydrogenation of Nitroarenes to N‐arylhydroxylamines under Mild Conditions. ChemistrySelect. Link

  • General Review of Hydroxylamine Synthesis

    • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Link

  • Zinc-Mediated Flow Reduction

    • Luckarift, H.R., et al. (2012). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. Industrial & Engineering Chemistry Research. Link

Sources

Method

Application Notes and Protocols for Inducing Calcium Oxalate Nephrolithiasis in Mice

Authored by a Senior Application Scientist Introduction: The Critical Role of Murine Models in Nephrolithiasis Research Calcium oxalate (CaOx) nephrolithiasis, the most common type of kidney stone disease, represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Murine Models in Nephrolithiasis Research

Calcium oxalate (CaOx) nephrolithiasis, the most common type of kidney stone disease, represents a significant and growing global health concern. Understanding the complex pathophysiology of stone formation is paramount for the development of effective preventative and therapeutic strategies. Due to the ethical and practical limitations of studying disease progression in humans, well-characterized animal models are indispensable tools.[1][2] Murine models, in particular, offer unparalleled advantages, including the availability of a vast array of transgenic and knockout strains, which are crucial for dissecting the genetic underpinnings of the disease.[3][4][5] However, rodents are not naturally prone to forming kidney stones, necessitating the use of specific induction protocols.[2] This guide provides a detailed, field-proven protocol for inducing CaOx nephrolithiasis in mice, emphasizing the scientific rationale behind each step to ensure reproducibility and translational relevance.

The Pathophysiological Cornerstone: Hyperoxaluria and Hypercalciuria

A critical insight from extensive research is that inducing hyperoxaluria (excess urinary oxalate) alone is often insufficient to reliably produce CaOx crystal deposition in the murine kidney.[3][4][5][6] The concurrent presence of hypercalciuria (excess urinary calcium) is a key determinant for the successful formation of renal CaOx deposits.[3][4][6] This protocol is therefore designed to address both of these crucial risk factors. Furthermore, a notable gender disparity exists, with male mice demonstrating a higher susceptibility to CaOx crystal deposition and associated renal injury compared to females.[4][6] This is consistent with the higher incidence of CaOx stones in men.[6] Therefore, the use of male mice is strongly recommended for this model.

Experimental Workflow for Induction of Calcium Oxalate Nephrolithiasis

The following diagram outlines the key phases of the experimental protocol, from animal selection and acclimatization to endpoint analysis.

experimental_workflow cluster_setup Phase 1: Setup & Acclimatization cluster_induction Phase 2: Induction Period (4 weeks) cluster_monitoring Phase 3: Monitoring cluster_endpoint Phase 4: Endpoint Analysis (Day 28) A Animal Selection: Male C57BL/6 Mice (8-10 weeks old) B Acclimatization: 1 week under standard housing conditions A->B C Control Group: Standard Rodent Chow B->C Random Assignment D Experimental Group: 0.75% Ethylene Glycol (EG) in drinking water OR 1.5% Glyoxylate (GOx) in chow B->D Random Assignment E Weekly Urine Collection: (Metabolic Cages) - Calcium - Oxalate - Creatinine - pH C->E Throughout Induction F Weekly Body Weight & Water/Food Intake C->F Throughout Induction D->E Throughout Induction D->F Throughout Induction G Euthanasia & Sample Collection E->G Proceed to Endpoint F->G Proceed to Endpoint H Serum Analysis: - BUN - Creatinine G->H I Kidney Histopathology: - H&E Staining - Pizzolato Staining (for CaOx crystals) G->I J Urine Crystal Analysis: (Microscopy) G->J

Caption: Experimental workflow for inducing calcium oxalate nephrolithiasis in mice.

Detailed Step-by-Step Protocol

This protocol is based on the widely used and well-validated ethylene glycol (EG) or glyoxylate (GOx) induction models.[3][4][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • Ethylene glycol (analytical grade)

  • Glyoxylic acid monohydrate (or sodium glyoxylate)

  • Metabolic cages for 24-hour urine collection

  • Standard laboratory equipment for blood and urine analysis

  • Histology equipment and reagents (formalin, paraffin, H&E stain, silver nitrate for Pizzolato staining)

Procedure:

  • Animal Acclimatization (1 week):

    • House male C57BL/6 mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

    • Provide ad libitum access to standard rodent chow and water. This allows the animals to adapt to the housing conditions and reduces stress-related variables.

  • Baseline Data Collection (Day 0):

    • Place mice in metabolic cages for 24 hours to collect baseline urine samples.[3][4][5]

    • Analyze baseline urine for calcium, oxalate, creatinine, and pH. This is crucial for establishing a pre-treatment baseline for each animal.

    • Record the body weight of each mouse.

  • Induction of Nephrolithiasis (4 weeks):

    • Control Group: Continue to provide standard rodent chow and drinking water ad libitum.

    • Experimental Group (choose one of the following):

      • Ethylene Glycol (EG) Method: Administer 0.75% (v/v) ethylene glycol in the drinking water.[7] EG is a precursor of oxalate and its administration reliably induces hyperoxaluria.[1][8]

      • Glyoxylate (GOx) Method: Mix 1.5% (w/w) glyoxylate into the powdered rodent chow.[6] Glyoxylate is a direct metabolic precursor of oxalate and has been shown to be highly effective in inducing CaOx crystal deposition, often with more pronounced renal injury than EG.[3][4]

    • Rationale for Dosage: These concentrations have been established to induce significant hyperoxaluria and subsequent crystal formation without causing acute toxicity or excessive mortality.[7][8]

  • Monitoring During Induction (Weekly):

    • Urine Collection and Analysis: Once a week, place the mice in metabolic cages for 24-hour urine collection.[3][5][6] Analyze urine for calcium, oxalate, creatinine, and pH. Regular monitoring allows for the tracking of disease progression and ensures the effectiveness of the induction protocol.

    • Body Weight and Consumption: Record the body weight and measure food and water intake weekly. A significant loss in body weight can indicate adverse effects of the treatment.

  • Endpoint Analysis (Day 28):

    • Euthanasia and Sample Collection: At the end of the 4-week induction period, euthanize the mice according to approved animal welfare guidelines.

    • Blood Collection: Collect blood via cardiac puncture for serum analysis. Centrifuge the blood to separate the serum and store it at -80°C.

    • Kidney Harvesting: Carefully excise both kidneys.

      • Fix one kidney in 10% neutral buffered formalin for histological analysis.[9]

      • The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular or biochemical analyses (e.g., qPCR, Western blot).

  • Analytical Procedures:

    • Serum Analysis: Analyze serum samples for blood urea nitrogen (BUN) and creatinine to assess renal function. Elevated levels are indicative of kidney injury.[10]

    • Histopathology:

      • Process the formalin-fixed kidney tissue, embed in paraffin, and cut 4-5 µm sections.

      • Stain sections with Hematoxylin and Eosin (H&E) to visualize general renal morphology, tubular injury, and inflammation.

      • Use a specific stain for calcium oxalate crystals, such as the Pizzolato method (a silver nitrate-based stain), to confirm the presence and location of CaOx deposits. Polarized light microscopy can also be used to visualize the birefringent CaOx crystals.

    • Urine Crystal Analysis: Examine urine samples under a light microscope to identify the presence and morphology of CaOx crystals.

Expected Outcomes and Data Interpretation

The following table summarizes the expected changes in key parameters in the experimental group compared to the control group.

ParameterExpected Change in Experimental GroupRationale
Urine Oxalate Significant IncreaseDirect result of EG or GOx metabolism.[3][6]
Urine Calcium May be elevated in some models or strainsHypercalciuria is a key co-factor for stone formation.[3][4]
Urine pH Generally stable or slightly decreasedCaOx crystal formation is less pH-dependent than other stone types.[9]
Serum BUN & Creatinine IncreasedIndicates renal injury due to crystal deposition and inflammation.[10]
Kidney Histology (H&E) Tubular dilation, epithelial cell injury, interstitial inflammationReflects the pathological damage caused by CaOx crystals.[4][9]
Kidney Histology (Pizzolato) Positive staining for CaOx crystals in renal tubulesConfirms the successful induction of nephrolithiasis.

Trustworthiness and Self-Validation

This protocol incorporates several self-validating steps to ensure the reliability of the results:

  • Baseline Measurements: Comparing endpoint data to each animal's own baseline minimizes inter-individual variability.

  • Control Group: The inclusion of a control group is essential to differentiate between treatment-induced effects and other experimental variables.

  • Multiple Endpoints: The combination of urine biochemistry, serum markers, and histopathology provides a comprehensive and robust assessment of nephrolithiasis induction and associated renal injury.[11]

Conclusion

This detailed protocol provides a reliable and reproducible method for inducing calcium oxalate nephrolithiasis in mice. By carefully controlling for key variables such as gender and the induction of both hyperoxaluria and a predisposition to hypercalciuria, researchers can create a robust model to investigate the pathogenesis of kidney stone disease and to evaluate the efficacy of novel therapeutic interventions. Adherence to the described monitoring and analytical procedures will ensure the generation of high-quality, interpretable data.

References

  • Khan, S. R., Glenton, P. A., & Byer, K. J. (2007). Experimental induction of calcium oxalate nephrolithiasis in mice. The Journal of Urology, 177(4), 1583-1589. [Link]

  • Khan, S. R. (2013). Of mice and men: experimental induction of calcium oxalate nephrolithiasis in mice. Urolithiasis, 41(4), 291-300. [Link]

  • Khan, S. R., Pearle, M. S., Robertson, W. G., Gambaro, G., Canales, B. K., Doizi, S., Traxer, O., & Tiselius, H. G. (2016). Kidney stones. Nature reviews. Disease primers, 2, 16008. [Link]

  • Mulay, S. R., Anders, H. J. (2017). Crystal-related nephropathies. Nature Reviews Nephrology, 13(4), 226-240. [Link]

  • Knauf, F., Asplin, J. R., Granja, I., Schmidt, I. M., Moe, O. W., Aronson, P. S., & Bushinsky, D. A. (2018). Genetic Background but Not Intestinal Microbiota After Co-Housing Determines Hyperoxaluria-Related Nephrocalcinosis in Common Inbred Mouse Strains. Frontiers in Physiology, 9, 1453. [Link]

  • Chauhan, R. D., et al. (2023). Investigation of Effect of Ethylene Glycol-Induced Nephrolithiasis on Calcium Oxalate Crystals and Oxidative Damage of Renal Cells. ResearchGate. [Link]

  • Lin, C. Y., et al. (2020). Animal Models for Studying Stone Disease. Inventions, 5(3), 32. [Link]

  • Dessombz, A., et al. (2015). Experimental models of renal calcium stones in rodents. World Journal of Nephrology, 4(1), 1-9. [Link]

  • Miller, A. W., et al. (2020). A mouse model for the study of diet-induced changes in intestinal microbiome composition on renal calcium oxalate crystal formation. Urolithiasis, 48(4), 289-297. [Link]

  • Khan, S. R. (2006). Experimental Induction of Calcium Oxalate Nephrolithiasis in Mice. ResearchGate. [Link]

  • MDPI. (2023). Special Issue : Kidney Inflammation, Injury and Regeneration. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. (2020). The DEGs between glyoxylate induced nephrolithiasis mice kidneys and... ResearchGate. [Link]

  • Thorat, S. B., et al. (2012). Effect of Unex on ethylene glycol-induced urolithiasis in rats. Pharmacognosy Research, 4(3), 161-166. [Link]

  • Khan, S. R., et al. (2009). Calcium oxalate crystal deposition in kidneys of hypercalciuric mice with disrupted type IIa sodium-phosphate cotransporter. American Journal of Physiology-Renal Physiology, 296(4), F735-F744. [Link]

  • Guo, C., et al. (2003). Ethylene glycol induces hyperoxaluria without metabolic acidosis in rats. American Journal of Physiology-Renal Physiology, 284(2), F410-F417. [Link]

  • Khan, S. R., et al. (2009). Calcium oxalate crystal deposition in kidneys of hypercalciuric mice with disrupted type IIa sodium-phosphate cotransporter. PubMed. [Link]

  • Khan, S. R., et al. (2004). Dietary Oxalate and Calcium Oxalate Nephrolithiasis. The Journal of Urology, 172(4), 1243-1246. [Link]

  • Kumar, A., et al. (2021). Analysis and Detection of Nephrolithiasis using Imaging Techniques. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Phenylhydroxylamine Oxalate Stability Guide

Introduction: The Stability Paradox N-Phenylhydroxylamine (N-PHA) oxalate is widely used as a synthetic intermediate and a metabolic probe for aniline toxicity. While the oxalate salt form is synthesized to provide solid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

N-Phenylhydroxylamine (N-PHA) oxalate is widely used as a synthetic intermediate and a metabolic probe for aniline toxicity. While the oxalate salt form is synthesized to provide solid-state stability (preventing the rapid oxidation seen in the free base), this protection is compromised the moment the compound is solvated.

The Core Challenge: In solution, N-PHA oxalate exists in a delicate equilibrium. Its degradation is not random; it is a deterministic competition between oxidation (favored at neutral/basic pH) and rearrangement (favored at acidic pH). This guide provides the mechanistic understanding and protocols required to control these pathways.

Module 1: The Chemistry of Instability (Mechanism)

To troubleshoot effectively, you must understand the two primary degradation pathways that compete in your reaction vessel.

The Oxidative Pathway (The "Yellowing" Effect)

At physiological or basic pH (pH > 6), the free base concentration increases. N-PHA is extremely sensitive to dissolved oxygen and transition metal ions (Cu²⁺, Fe³⁺), which catalyze its conversion to Nitrosobenzene .

  • Visual Indicator: Solution turns from colorless to bright yellow/green.

  • Impact: Drastic change in biological activity; nitrosobenzene is a potent electrophile and redox cycler.

The Bamberger Rearrangement (The Acid Trap)

The oxalate salt is naturally acidic. If dissolved in unbuffered water, the local acidity can protonate the hydroxyl group, leading to the loss of water and the formation of a reactive nitrenium ion. This ion rearranges to form 4-Aminophenol .[1][2]

  • Visual Indicator: Often remains colorless initially, then darkens to brown upon long-term storage due to polymerization of aminophenols.

  • Impact: Loss of the N-O functionality; complete change in pharmacophore.

Pathway Visualization

The following diagram illustrates the pH-dependent divergence of N-PHA degradation.

NPHA_Degradation Salt N-PHA Oxalate (Solid / Storage Form) Solvation Solvation (Dissociation) Salt->Solvation FreeBase N-Phenylhydroxylamine (Free Base) Solvation->FreeBase pH > 6 (Neutral/Basic) Protonated N-Protonated Species (Acidic pH) Solvation->Protonated pH < 4 (Acidic) Nitroso Nitrosobenzene (Yellow/Green) FreeBase->Nitroso Oxidation (O2 / Metal Ions) Aminophenol 4-Aminophenol (Bamberger Product) Protonated->Aminophenol Acid Catalysis (Rearrangement) Azoxy Azoxybenzene (Condensation Product) Nitroso->Azoxy Condensation

Figure 1: Degradation pathways of N-Phenylhydroxylamine.[2][3][4] Note the divergence based on pH conditions: oxidation dominates in neutral environments, while rearrangement dominates in acidic environments.

Module 2: Troubleshooting Dashboard (FAQs)

Q1: My stock solution turned yellow within 20 minutes. Is it still usable?

  • Diagnosis: Rapid Oxidation. The yellow color is characteristic of Nitrosobenzene (monomer) or Azoxybenzene.

  • Verdict: Discard. The presence of color indicates a significant % conversion.

  • Root Cause: Likely dissolved oxygen in the solvent or trace metal contamination.

  • Fix: See Protocol A below. You must degas solvents and consider adding a chelator (EDTA).

Q2: I dissolved the oxalate in DMSO, and the biological data is inconsistent (high variability in IC50).

  • Diagnosis: Redox Cycling.

  • Mechanism: In biological media (which are buffered to pH 7.4), N-PHA rapidly autoxidizes to nitrosobenzene. Nitrosobenzene can be enzymatically reduced back to N-PHA by cellular reductases (NADPH), creating a futile redox cycle that generates Reactive Oxygen Species (ROS).

  • Fix: This may be an artifact of the compound's mechanism, not just storage. To stabilize the stock prior to dosing, keep it acidic or anaerobic. For the assay, prepare fresh immediately before use.

Q3: Can I store the solution at 4°C?

  • Diagnosis: Insufficient thermal protection.

  • Verdict: No.

  • Data: N-PHA in solution has a half-life of hours at room temperature and days at 4°C.

  • Fix: Flash freeze aliquots at -80°C or -20°C. Single-use only. Do not freeze-thaw.

Q4: A precipitate formed when I added the oxalate stock (in DMSO) to my cell culture media.

  • Diagnosis: Solubility Crash / Calcium Oxalate formation.

  • Mechanism: Culture media contains Calcium (Ca²⁺). The oxalate counter-ion dissociates from N-PHA and reacts with Calcium to form insoluble Calcium Oxalate.

  • Fix: This is a common artifact of salt forms.

    • Option 1: Wash the solid free base (risky due to stability).

    • Option 2 (Recommended): Ensure the final concentration of oxalate is below the solubility limit of Ca-Oxalate, or use a media with lower calcium if possible. However, usually, the low micromolar dosing concentrations avoid visible precipitation. If visible precipitate forms, your stock concentration is likely too high.

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solution

Target: Minimize O2 and Metal Catalysis

Reagents:

  • N-Phenylhydroxylamine Oxalate[5]

  • Solvent: Anhydrous DMSO or Ethanol (High Grade)

  • Additive: 0.1 mM EDTA (disodium salt) - Optional but recommended to scavenge metals.

Step-by-Step:

  • Degas the Solvent: Sparge the DMSO/Ethanol with Argon or Nitrogen gas for 15 minutes prior to use. This is the single most effective step to prevent yellowing.

  • Weighing: Weigh the oxalate salt quickly. Do not leave the solid exposed to light/air on the balance for extended periods.

  • Dissolution: Add the solid to the degassed solvent.

    • Note: The oxalate salt may dissolve slower than the free base. Vortex under an inert atmosphere if possible.

  • Aliquoting: Immediately aliquot into amber glass vials (or foil-wrapped tubes).

  • Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.

Protocol B: QC Check (UV-Vis Spectroscopy)

Before running a critical experiment, perform a quick spectral scan.

  • Dilution: Dilute 10 µL of stock into 1 mL of degassed buffer.

  • Scan: 200 nm – 400 nm.

  • Criteria:

    • N-PHA Peak:

      
       approx. 238 nm  and 280 nm .
      
    • Nitrosobenzene (Impurity): Distinct absorption appearing near 300-310 nm (intense) and a weak visible band at 750 nm (green, often too weak to see in dilute scan).

    • Decision: If the ratio of A310/A280 increases significantly compared to a fresh standard, oxidation has occurred.

Module 4: Data & Specifications[6][7]

Solvent Compatibility Table[8]
SolventSolubility (Oxalate)Stability RatingNotes
Water ModeratePoor pH dependent. Acidic solution promotes rearrangement; Neutral promotes oxidation.
DMSO HighGood Best for stock solutions. Must be anhydrous and degassed.
Ethanol HighModerate Good solubility, but higher O2 solubility than DMSO.
PBS (pH 7.4) ModerateVery Poor Rapid oxidation to nitrosobenzene (t½ < 60 mins in open air).
Stability Metrics (Approximate)
ConditionEstimated Half-Life (t½)Dominant Degradation Product
Solid (Oxalate), -20°C> 1 YearNone (Stable)
Solution (pH 7, Aerobic)< 1 HourNitrosobenzene
Solution (pH 7, Anaerobic)12 - 24 HoursAzoxybenzene / Slow disproportionation
Solution (pH 2, Acidic)Hours to Days4-Aminophenol (Bamberger)

References

  • Bamberger Rearrangement Mechanism: Sone, T., et al. (1981). "Kinetics and Mechanisms of the Acid-Catalyzed Rearrangement of N-Phenylhydroxylamines." Journal of the Chemical Society, Perkin Transactions 2.

  • Oxidation Kinetics & Toxicity: Eyer, P. (1979). "Reactions of N-phenylhydroxylamine and nitrosobenzene with blood components." Chemico-Biological Interactions, 24(2), 227-239.

  • Synthesis and Handling: Kamm, O. (1925). "β-Phenylhydroxylamine."[2] Organic Syntheses, Coll.[6] Vol. 1, p.445.

  • General Stability Data: National Toxicology Program (NTP).[3] "N-Phenylhydroxylamine - Chemical Effects."

Disclaimer: This guide is for research purposes only. N-Phenylhydroxylamine is a toxic compound and potential carcinogen. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of N-Phenylhydroxylamine oxalate

Topic: Troubleshooting Peak Tailing & Asymmetry Analyte: N-Phenylhydroxylamine (N-PHA) Oxalate Document ID: TS-HPLC-NPHA-001 Diagnostic Overview Why is my peak tailing? In the analysis of N-Phenylhydroxylamine (N-PHA), p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry Analyte: N-Phenylhydroxylamine (N-PHA) Oxalate Document ID: TS-HPLC-NPHA-001

Diagnostic Overview

Why is my peak tailing? In the analysis of N-Phenylhydroxylamine (N-PHA), peak tailing is rarely caused by a single factor. It is typically a convergence of three distinct mechanisms: Silanol Interaction , Metal Chelation , and On-Column Oxidation .

N-PHA is a weak base (pKa ~9.0) with a hydroxylamine moiety capable of metal chelation. Furthermore, the oxalate salt form introduces a dissociable acid that can alter local pH. If your peak asymmetry factor (


) exceeds 1.5, use the following guide to isolate and resolve the issue.
The Tailing Triad (Mechanism of Failure)

TailingTriad Analyte N-PHA Analyte Silanols Mechanism 1: Silanol Interaction (Cation Exchange) Analyte->Silanols Protonated Amine (+) binds to SiO- Chelation Mechanism 2: Metal Chelation (Fe/Al Impurities) Analyte->Chelation Hydroxylamine group binds trace metals Degradation Mechanism 3: On-Column Oxidation (Nitrosobenzene Formation) Analyte->Degradation O2/Metal catalyzed conversion Tailing OBSERVED PEAK TAILING Silanols->Tailing Chelation->Tailing Degradation->Tailing Peak broadening (Kinetic smear)

Figure 1: The three primary drivers of peak tailing for N-Phenylhydroxylamine. Addressing only one often fails to solve the problem.

Troubleshooting Guides (Q&A)

Q1: Is the tailing caused by the column chemistry or analyte instability?

The Issue: N-PHA is unstable and readily oxidizes to nitrosobenzene.[1] What looks like "tailing" might actually be a "kinetic smear"—reactants and products co-eluting as the reaction happens during the run.

The Test: Flow Rate Variation Protocol To distinguish between chemical adsorption (silanols) and degradation:

  • Run your standard method at 1.0 mL/min . Record the Tailing Factor (

    
    ).[2]
    
  • Run the same method at 0.5 mL/min (double the residence time).

  • Compare the chromatograms.[3]

Observation at 0.5 mL/minDiagnosisRoot Cause
Tailing Increases Kinetic Issue The analyte is degrading on the column. Slower flow = more time to degrade.
Tailing Decreases/Stays Same Thermodynamic Issue Secondary interactions (Silanols). Slower flow allows better equilibrium.

Corrective Action:

  • If Kinetic: Lower the column temperature (e.g., from 30°C to 10°C) and purge mobile phases with Nitrogen to remove oxygen.

  • If Thermodynamic: Proceed to Q2 (Mobile Phase Optimization).

Q2: How do I stop the amine from sticking to silanols?

The Issue: At neutral pH, residual silanols on the silica surface are ionized (


). The protonated amine of N-PHA (

) binds ionically, dragging the peak tail.

The Fix: The "pH Sandwich" Strategy You must operate where either the silanols are neutral OR the analyte is neutral.

  • High pH (>9): Dangerous. Silica dissolves, and N-PHA oxidizes rapidly.

  • Low pH (<3):Recommended. At pH 2.5, silanols are protonated (

    
    ) and neutral, preventing interaction.
    

Protocol: The TEA Competition Method If low pH alone fails, use a "sacrificial base" to block active sites.

  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Additive: Add 5 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism: TEA is a small, aggressive base that saturates the silanol sites, effectively "capping" them so the bulky N-PHA cannot bind.

Critical Note on Oxalate: The oxalate counter-ion will likely elute in the void volume. Once separated, your N-PHA is vulnerable. You must maintain buffering capacity in the mobile phase; do not rely on the sample's salt to control pH.

Q3: I see a "hump" or shoulder on the tail. Is this metal contamination?

The Issue: Hydroxylamines are known chelators (related to Cupferron). If your column frit or silica contains trace Iron (Fe) or Aluminum (Al), the N-PHA will bind irreversibly or drag, causing severe asymmetry or "shouldering."

The Fix: Chelation Suppression

  • Hardware Check: Ensure you are using PEEK tubing and non-metallic frits if possible.

  • Mobile Phase Additive: Add 0.1 mM EDTA or 10 µM Medronic Acid to the aqueous mobile phase.

  • Column Choice: Switch to a "High Purity" Type B Silica column (low metal content) or a hybrid organic-inorganic column (e.g., Waters XBridge or Agilent Zorbax Extend) which has fewer active metal sites.

Recommended Method Parameters

Based on the instability and basicity of N-PHA, the following "Gold Standard" starting conditions are recommended to minimize tailing.

ParameterRecommendationRationale
Column C18 with Embedded Polar Group (EPG) or "Base Deactivated"EPGs shield silanols; Base Deactivation ensures low acidity.
Mobile Phase A 20 mM KH₂PO₄ + 0.1% TEA (pH 3.0)Low pH suppresses silanols; TEA blocks remaining sites.
Mobile Phase B AcetonitrileACN typically yields sharper peaks than Methanol for amines.
Temperature 15°C - 20°CCrucial: Lower temperature slows oxidation to nitrosobenzene.
Injection Solvent Mobile Phase A (Initial conditions)Prevents "solvent shock" which causes peak fronting/tailing.
Detection UV 254 nm or 280 nm-

Advanced Troubleshooting Workflow

Use this logic gate to finalize your troubleshooting process.

TroubleshootingFlow Start Start: Peak Tailing > 1.5 CheckFlow Test: Reduce Flow Rate by 50% Start->CheckFlow ResultKinetic Tailing Worsens? CheckFlow->ResultKinetic ActionDegradation Cause: Degradation 1. Lower Temp (15°C) 2. Add Antioxidant (Ascorbic Acid) 3. Nitrogen Purge Solvents ResultKinetic->ActionDegradation Yes ActionChemistry Cause: Silanols/Chelation ResultKinetic->ActionChemistry No CheckPH Is pH < 3.0? ActionChemistry->CheckPH ActionLowerPH Action: Adjust pH to 2.5-3.0 CheckPH->ActionLowerPH No ActionAddTEA Action: Add 5mM TEA or Switch to Hybrid Column CheckPH->ActionAddTEA Yes

Figure 2: Step-by-step decision tree for isolating the root cause of asymmetry.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites.[4][5][6] Journal of Chromatography A. (Establishes instability and oxidation pathways of phenylhydroxylamine). Link

  • LCGC Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. (Authoritative guide on silanol and metal chelation mechanisms). Link

  • PubChem. (2025).[4] N-Phenylhydroxylamine Compound Summary. (pKa and chemical properties).[2][7] Link

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. (pH and temperature effects on basic compounds). Link

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Phenylhydroxylamine Oxalate Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scalable synthesis of N-Phenylhydroxylamine Oxalate. This guide is designed to provide practical, in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scalable synthesis of N-Phenylhydroxylamine Oxalate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter as you transition from laboratory-scale experiments to larger-scale production. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in process development and scale-up.

I. Frequently Asked Questions (FAQs)

1. Q: My N-Phenylhydroxylamine base is degrading before I can form the oxalate salt. What is causing this instability?

A: N-Phenylhydroxylamine is notoriously unstable, particularly when exposed to heat, strong acids, or air.[1][2] The primary degradation pathways include oxidation to nitrosobenzene and rearrangement to 4-aminophenol, especially in the presence of acid.[1] Furthermore, moist N-Phenylhydroxylamine deteriorates upon storage.[3] To minimize degradation, it is crucial to use the crude N-Phenylhydroxylamine solution promptly after synthesis and under an inert atmosphere (e.g., nitrogen or argon).[3][4]

2. Q: The yield of my N-Phenylhydroxylamine oxalate is significantly lower on a larger scale compared to my lab experiments. Why is this happening?

A: A drop in yield during scale-up is a common challenge in fine chemical synthesis.[5] For this specific process, several factors could be at play:

  • Inefficient Heat Transfer: The reduction of nitrobenzene to N-Phenylhydroxylamine is exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting byproduct formation and degradation of the desired product.[5]

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between reactants, resulting in an incomplete reaction.[5]

  • Equilibrium Shift: If the reaction produces water, its inefficient removal at a larger scale can shift the reaction equilibrium back towards the reactants.[4]

3. Q: My final N-Phenylhydroxylamine oxalate product is discolored. What are the likely impurities?

A: Discoloration, often appearing as yellow or brown hues, is typically due to the presence of oxidation products.[4] N-Phenylhydroxylamine is susceptible to oxidation, which can lead to colored impurities.[4] Strict adherence to an inert atmosphere during the reaction and subsequent handling is critical to prevent this.[4]

4. Q: What are the primary safety concerns when scaling up the production of N-Phenylhydroxylamine and its salts?

A: The primary safety concerns include:

  • Handling of Raw Materials: Hydroxylamine derivatives can be toxic and irritants.[6][7] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[6][8]

  • Exothermic Reactions: As mentioned, the synthesis of N-Phenylhydroxylamine can be exothermic.[5] A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential to prevent runaway reactions.

  • Handling of the Final Product: While specific data for N-Phenylhydroxylamine oxalate is limited, related compounds suggest that it should be handled with care, avoiding dust generation and inhalation.[9]

II. Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Reaction

Symptoms:

  • HPLC or TLC analysis shows a significant amount of unreacted nitrobenzene.

  • The isolated yield of N-Phenylhydroxylamine oxalate is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Mixing In large reactors, agitation may not be sufficient to ensure intimate contact between the zinc catalyst and the nitrobenzene solution.- Increase the agitation speed, ensuring that the zinc powder remains suspended. - Consider using a reactor with better baffling to improve mixing efficiency.
Catalyst Deactivation The surface of the zinc catalyst can become passivated, reducing its activity.- Ensure the zinc dust is of high quality and has not been excessively exposed to air or moisture. - Consider pre-activating the zinc with a dilute acid wash, followed by thorough rinsing with water and a solvent like ethanol before use.
Suboptimal Temperature Control The reaction is sensitive to temperature. Too low a temperature will slow the reaction rate, while too high a temperature can lead to byproduct formation.- Monitor the internal reaction temperature closely. - For large-scale reactions, use a jacketed reactor with a reliable temperature control unit.
Issue 2: Product Instability and Degradation

Symptoms:

  • The reaction mixture darkens significantly over time.

  • The isolated product is off-color and shows impurities by HPLC.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Oxygen N-Phenylhydroxylamine is readily oxidized by atmospheric oxygen.[4]- Purge the reactor with an inert gas (nitrogen or argon) before adding reagents. - Maintain a positive pressure of the inert gas throughout the reaction and workup.[4]
Acid-Catalyzed Rearrangement Strong acids can catalyze the Bamberger rearrangement of N-Phenylhydroxylamine to 4-aminophenol.[1]- Ensure the reaction conditions are not strongly acidic. If an acid is used, control its addition carefully. - After the reaction, neutralize any excess acid before prolonged storage of the crude product solution.
Prolonged Reaction or Workup Time The longer the N-Phenylhydroxylamine is in solution, the greater the chance of degradation.- Optimize the reaction time to achieve maximum conversion without significant byproduct formation.[4] - Streamline the workup process to minimize the time the product is exposed to air and elevated temperatures.
Issue 3: Difficulties in Oxalate Salt Formation and Isolation

Symptoms:

  • The N-Phenylhydroxylamine oxalate does not precipitate upon addition of oxalic acid.

  • The precipitated salt is difficult to filter or forms an oily mass.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Solvent System The solubility of the oxalate salt is highly dependent on the solvent.- Screen different anti-solvents to induce precipitation. Common choices include ethers, esters, and hydrocarbons. - Ensure the chosen solvent system provides good recovery without precipitating impurities.
Supersaturation Rapid addition of oxalic acid or rapid cooling can lead to the formation of fine particles or oils.- Add the oxalic acid solution slowly to the N-Phenylhydroxylamine solution with good agitation. - Control the cooling rate to promote the growth of larger, more easily filterable crystals.
pH Control The pH of the solution can affect the salt formation.- Monitor the pH during the addition of oxalic acid. The optimal pH for salt formation should be determined experimentally.

III. Experimental Workflows & Diagrams

Workflow for Scaled-Up N-Phenylhydroxylamine Oxalate Production

G cluster_synthesis N-Phenylhydroxylamine Synthesis cluster_workup Workup cluster_salt Oxalate Salt Formation s1 Charge Reactor with Nitrobenzene & Solvent s2 Inert Gas Purge (Nitrogen/Argon) s1->s2 s3 Controlled Addition of Zinc Dust s2->s3 s4 Maintain Temperature (e.g., 60-65 °C) s3->s4 s5 Reaction Monitoring (TLC/HPLC) s4->s5 w1 Cool Reaction Mixture s5->w1 w2 Filter to Remove Zinc Oxide w1->w2 w3 Wash Filter Cake w2->w3 p1 Transfer Filtrate to Crystallization Vessel w3->p1 p2 Controlled Addition of Oxalic Acid Solution p1->p2 p3 Cool and Agitate to Induce Crystallization p2->p3 p4 Filter the Product p3->p4 p5 Wash with Cold Solvent p4->p5 p6 Dry Under Vacuum p5->p6 G decision decision issue issue start Low Yield of N-Phenylhydroxylamine Oxalate check_reaction Is the conversion of nitrobenzene complete? start->check_reaction check_impurities Are there significant impurities in the crude product? check_reaction->check_impurities Yes optimize_reaction Optimize Reaction: - Check catalyst activity - Improve mixing - Verify temperature check_reaction->optimize_reaction No optimize_workup Optimize Workup: - Minimize exposure to air - Reduce workup time - Check for degradation check_impurities->optimize_workup Yes optimize_crystallization Optimize Crystallization: - Screen solvents - Control cooling rate - Adjust pH check_impurities->optimize_crystallization No

Caption: Decision Tree for Troubleshooting Low Yield.

IV. References

  • Wikipedia. (2023, December 1). N-Phenylhydroxylamine. Retrieved from [Link]

  • PureSynth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Retrieved from [Link]

  • AZoNano. (2022, May 22). The Challenges Behind Scaling Up Nanomaterials. Retrieved from [Link]

  • ChemRxiv. (2024, January 7). Challenges in high-throughput inorganic material prediction and autonomous synthesis. Retrieved from [Link]

  • Google Patents. (1968). Process for preparing phenylhydroxylamine and cupferron. Retrieved from

  • MDPI. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylhydroxylamine oxalate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Retrieved from [Link]

  • PMC. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]

  • OPEN PEER REVIEW SUPPORT company. (2024, December 11). Original Research Article Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Preliminary Model for Oxalate Formation in Evaporator Scale. Retrieved from [Link]

  • Google Patents. (n.d.). 3-(N-nitroso-N-phenyl hydroxylamine) aluminum salt. Retrieved from

  • Heart. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • MDPI. (2026, February 2). Innovative Processing Approaches for Heavy Metal Detoxification in Seafood. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of N-Phenylhydroxylamine Oxalate

Welcome to the technical support center for handling and utilizing N-Phenylhydroxylamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing N-Phenylhydroxylamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the solvent-dependent reactivity of this compound. N-Phenylhydroxylamine (N-PHA) is a valuable synthetic intermediate, but its inherent instability, coupled with the reactivity of the oxalate counter-ion, presents unique challenges.[1][2] This document provides in-depth troubleshooting advice and experimental protocols to ensure reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Phenylhydroxylamine Oxalate solution turning brown/black upon dissolution?

A1: This discoloration is a common indicator of decomposition. N-Phenylhydroxylamine is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent and the presence of trace metal impurities.[1] The oxalate salt itself can also participate in redox processes. The choice of solvent plays a critical role in the rate of this decomposition.

Q2: I am observing poor solubility of N-Phenylhydroxylamine Oxalate in my reaction solvent. What can I do?

A2: Oxalate salts often exhibit poor solubility in common organic solvents.[3] To improve solubility, consider using more polar solvents or solvent mixtures. For instance, a small amount of a polar protic solvent like methanol or ethanol can be added to a less polar medium. However, be aware that protic solvents can influence the reactivity of N-PHA (see Q3). Gentle heating can also aid dissolution, but prolonged exposure to elevated temperatures should be avoided due to the thermal instability of N-PHA.[1][2]

Q3: My reaction is yielding significant amounts of 4-aminophenol as a byproduct. What is causing this?

A3: The formation of 4-aminophenol is likely due to the Bamberger rearrangement, a classic acid-catalyzed isomerization of N-phenylhydroxylamines.[1][2] The oxalic acid component of the salt can act as the acid catalyst for this rearrangement. The extent of this side reaction is highly dependent on the solvent. Polar protic solvents can facilitate this rearrangement by stabilizing the charged intermediates involved in the mechanism.

Q4: Can I use any solvent for my reaction with N-Phenylhydroxylamine Oxalate?

A4: Solvent selection is critical and should be tailored to your specific reaction. The ideal solvent should provide good solubility for the reactants while minimizing the decomposition of N-Phenylhydroxylamine Oxalate. A solvent's polarity, proticity, and ability to stabilize intermediates will all impact the reaction outcome. A summary of solvent considerations is provided in the table below.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid decomposition (color change) 1. Dissolved oxygen in the solvent.2. Trace metal impurities.3. Inappropriate solvent choice promoting oxidation.1. Degas the solvent prior to use (e.g., by sparging with nitrogen or argon).2. Use high-purity solvents and glassware.3. Consider using a less polar, aprotic solvent if compatible with your reaction.
Low reaction yield 1. Decomposition of N-Phenylhydroxylamine Oxalate.2. Poor solubility of the starting material.3. Competing side reactions (e.g., Bamberger rearrangement).1. Prepare fresh solutions of N-Phenylhydroxylamine Oxalate and use them immediately.2. Refer to the solubility guide (Table 1) and consider solvent mixtures.3. If the Bamberger rearrangement is an issue, consider using a non-polar, aprotic solvent or adding a non-nucleophilic base to neutralize the oxalic acid.
Inconsistent reaction rates 1. Variable amounts of water in the solvent.2. Temperature fluctuations.3. Solvent-solute interactions affecting the transition state energy.[4]1. Use anhydrous solvents to ensure reproducibility.2. Maintain strict temperature control throughout the reaction.3. Screen a range of solvents to find the optimal balance between solubility and reactivity.

Solvent Selection and Reactivity Profile

The choice of solvent can dramatically influence the stability and reactivity of N-Phenylhydroxylamine Oxalate. The following table provides a general guideline for solvent selection.

Table 1: Solvent Properties and Their Impact on N-Phenylhydroxylamine Oxalate Reactivity

Solvent Class Examples Polarity Proticity Expected Solubility of N-PHA Oxalate Potential Impact on Reactivity
Polar Protic Water, Methanol, EthanolHighProticModerate to High- High solubility.- May accelerate Bamberger rearrangement due to proton availability and stabilization of charged intermediates.[1][5]- Can participate in hydrogen bonding, affecting reaction rates.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHighAproticModerate- Good solvating power for the salt.- Less likely to promote the Bamberger rearrangement compared to protic solvents.[4]- May stabilize radical intermediates, potentially influencing redox decomposition pathways.
Non-Polar Aprotic Toluene, Hexane, DichloromethaneLowAproticLow- Minimizes the risk of Bamberger rearrangement.- May slow down desired reactions that proceed through polar intermediates.- Poor solubility is a significant challenge.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using N-Phenylhydroxylamine Oxalate
  • Solvent Preparation: Select an appropriate solvent based on the considerations in Table 1. If sensitivity to oxygen is a concern, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, add the desired amount of N-Phenylhydroxylamine Oxalate. Add the degassed solvent and stir at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but do not exceed 40°C.

  • Reaction Setup: Cool the solution to the desired reaction temperature. Add other reactants sequentially.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, proceed with the appropriate work-up procedure for your specific transformation.

Protocol 2: Troubleshooting the Bamberger Rearrangement

If you are observing the formation of 4-aminophenol, consider the following modifications:

  • Solvent Change: Switch from a polar protic solvent to a polar aprotic or non-polar aprotic solvent.

  • Addition of a Non-Nucleophilic Base: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to the reaction mixture before adding other reagents. This will neutralize the oxalic acid and suppress the acid-catalyzed rearrangement.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the rearrangement pathway.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of N-Phenylhydroxylamine that are influenced by solvent choice.

cluster_rearrangement Bamberger Rearrangement cluster_oxidation Oxidation cluster_desired_reaction Desired Reaction NPHA N-Phenylhydroxylamine Salt N-Phenylhydroxylamine Oxalate NPHA->Salt Oxalate Oxalate Oxalate->Salt Rearrangement_Product 4-Aminophenol Salt->Rearrangement_Product Acid Catalysis (Favored in Protic Solvents) Oxidation_Product Nitrosobenzene Salt->Oxidation_Product [O] Desired_Product Desired Product Salt->Desired_Product Reactants

Caption: Competing reaction pathways for N-Phenylhydroxylamine Oxalate.

cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Salt_Protic N-PHA Oxalate Dissociated_Protic N-PHA-H+ + Oxalate-H- Salt_Protic->Dissociated_Protic Dissociation Solvated_Ions_Protic Solvated Ions (H-bonding stabilization) Dissociated_Protic->Solvated_Ions_Protic Solvation Rearrangement_Protic 4-Aminophenol Solvated_Ions_Protic->Rearrangement_Protic Accelerated Rearrangement Salt_Aprotic N-PHA Oxalate Dissociated_Aprotic N-PHA-H+ + Oxalate-H- Salt_Aprotic->Dissociated_Aprotic Dissociation Solvated_Ions_Aprotic Solvated Cation, Poorly Solvated Anion Dissociated_Aprotic->Solvated_Ions_Aprotic Solvation Desired_Reaction_Aprotic Desired Product Solvated_Ions_Aprotic->Desired_Reaction_Aprotic Favored Reaction Pathway

Caption: Influence of solvent proticity on the dissociation and reactivity of N-Phenylhydroxylamine Oxalate.

References

  • Wikipedia. N-Phenylhydroxylamine. [Link]

  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

  • PubChem. N-Phenylhydroxylamine. [Link]

  • Taylor & Francis. Phenylhydroxylamine – Knowledge and References. [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Chemistry LibreTexts. 3.1: Intermediates. [Link]

  • Lund, H. (1999). On the Nature of Solvent Effects on Redox Properties. The Journal of Physical Chemistry A, 103(40), 8047–8052. [Link]

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205–5215. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Gini, A., et al. (2025). The Multiple Facets of Oxalate Dianion in Photochemistry. ResearchGate. [Link]

  • Lund, H. (2025). On the Nature of Solvent Effects on Redox Properties. ResearchGate. [Link]

  • Adam, Z. R., et al. (2022). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Life, 12(4), 517. [Link]

  • Reddit. Can anyone explain how we know that “Reaction 2” has a more stable intermediate and finishes with a more unstable product?. [Link]

  • Wells, C. F. (1965). Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society, 61, 2194-2207. [Link]

  • Chong, F. T., et al. (2022). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. Physical Chemistry Chemical Physics, 24(4), 2275-2281. [Link]

  • ChemRxiv. (2025). Solvent-Dependent Mechanism of Electrochemical Oxalate Oxidation. [Link]

  • Le, C. M., et al. (2014). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society, 136(14), 5241–5244. [Link]

  • KM Pharma Solution Private Limited. MSDS - N-Phenylhydroxylamine. [Link]

  • Wikipedia. Solvent effects. [Link]

  • König, B. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]

  • MDPI. Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs). [Link]

  • YouTube. Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. [Link]

Sources

Troubleshooting

storage and handling best practices for N-Phenylhydroxylamine oxalate to prevent degradation

Technical Support Center: N-Phenylhydroxylamine Oxalate Stability & Handling Compound: N-Phenylhydroxylamine Oxalate[1][2] CAS: 84447-15-4[1][2] Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylhydroxylamine Oxalate Stability & Handling

  • Compound: N-Phenylhydroxylamine Oxalate[1][2]

  • CAS: 84447-15-4[1][2]

  • Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

N-Phenylhydroxylamine (N-PHA) is a potent nucleophile and a redox-active intermediate, widely used to synthesize cupferron or study bio-activation pathways of nitroarenes. However, its utility is plagued by its inherent instability. It sits on a "redox knife-edge"—prone to oxidation into nitrosobenzene or rearrangement into 4-aminophenol.

Why the Oxalate Salt? You are likely using the oxalate salt (CAS 84447-15-4) because it offers a kinetic barrier to degradation compared to the free base. The crystal lattice of the oxalate salt stabilizes the hydroxylamine moiety, significantly extending shelf life. However, once dissolved or exposed to moisture, this protection is lost , and the compound behaves like the labile free base.

Part 1: The "Golden Rules" of Storage (FAQ)

Q: I just received my shipment. Where exactly should I store it? A: Immediate -20°C storage is non-negotiable. While the oxalate salt is solid at room temperature, thermal energy accelerates the disproportionation reaction.

  • Primary Container: Keep the original amber glass vial tightly sealed.

  • Secondary Containment: Place the vial inside a sealed bag with a fresh silica gel desiccant packet. Moisture is the catalyst for the salt's dissociation, which initiates degradation.

  • Light: The compound is photosensitive. If you must transfer it to a clear container, wrap it immediately in aluminum foil.

Q: Can I store a stock solution for later use? A: No. N-PHA oxalate in solution is highly reactive.

  • In Water: It slowly oxidizes to azoxybenzene (via nitrosobenzene) and can undergo Bamberger rearrangement if the pH shifts.

  • In DMSO/Methanol: Oxidation is slower but inevitable, typically turning the solution brown within hours at room temperature.

  • Protocol: Prepare solutions immediately before use (ex tempore). Discard any unused liquid.

Q: What is the visual indicator of "Death"? A: Color change.

  • Healthy: White to off-white/pale beige crystalline powder.

  • Compromised: Yellow or light tan (still usable for qualitative work, but purity is <95%).

  • Dead: Brown, purple, or gummy residue. This indicates significant conversion to azoxybenzene (colored condensation product) or nitrosobenzene . Do not use.

Part 2: Active Handling & Preparation (Troubleshooting)

Q: How do I weigh this without degrading it? A: Speed and atmosphere are key.

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt, ruining the remaining stock.

  • Tools: Use plastic or glass spatulas . Avoid iron or steel spatulas; trace metal ions (Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation of hydroxylamines.

  • Environment: Ideally, weigh inside a glovebox under Nitrogen/Argon. If working on a benchtop, flush the headspace of the vial with Argon immediately after removing your sample.

Q: What solvent should I use? A: This depends on your application, but degassed solvents are critical.

  • Solubility: Soluble in water (warm), methanol, ethanol, and DMSO.

  • The "Degas" Step: Before adding the solid, sparge your solvent with Nitrogen or Helium for 15 minutes to remove dissolved Oxygen. Dissolved O₂ is the primary enemy of N-PHA in solution.

Q: My reaction failed. Was it the reagent? A: Perform a quick Tollen’s Test (Silver Mirror) or reduce Fehling’s solution. N-Phenylhydroxylamine is a strong reducing agent. If it fails to reduce silver ions rapidly, it has likely already oxidized to the inert nitroso/nitro state.

Part 3: Mechanisms of Failure (Deep Dive)

Understanding how the molecule dies allows you to prevent it.

1. Oxidation (The Brown Death): In the presence of Oxygen (air) or metal catalysts, N-PHA loses two protons and electrons to form Nitrosobenzene . Nitrosobenzene is reactive and condenses with remaining N-PHA to form the deeply colored Azoxybenzene .

2. Bamberger Rearrangement (The Acid Trap): Although the oxalate is an acid salt, strong acidic environments (pH < 1) or high heat can trigger the acid-catalyzed rearrangement of the hydroxylamine nitrogen to the para-carbon ring position, yielding 4-Aminophenol .

Degradation Pathway Visualization

G NPHA N-Phenylhydroxylamine (Active Reagent) Nitroso Nitrosobenzene (Intermediate) NPHA->Nitroso Oxidation (O2 / Metal Ions) Aminophenol 4-Aminophenol (Rearrangement Product) NPHA->Aminophenol Acid (H+) / Heat (Bamberger Rearrangement) Azoxy Azoxybenzene (Brown/Purple Precipitate) Nitroso->Azoxy Condensation with N-PHA

Caption: Figure 1. Degradation pathways of N-Phenylhydroxylamine. The red path (Oxidation) is the most common storage failure mode, resulting in color change.

Part 4: Summary Data Tables

Table 1: Storage Specifications
ParameterSpecificationCausality
Long-Term Temp -20°CSlows kinetic rate of disproportionation.
Short-Term Temp +4°C (Max 1 week)Acceptable for active use cycles.
Atmosphere Argon / NitrogenPrevents O₂-mediated oxidation to nitrosobenzene.
Container Amber GlassBlocks UV light which catalyzes N-O bond cleavage.
Desiccant Silica GelPrevents hydrolysis of the oxalate salt lattice.
Table 2: Solvent Compatibility Guide
SolventSolubilityStability WindowBest Practice
Water Good (Warm)< 1 HourUse degassed water; pH neutral.
DMSO High2-4 HoursBest for biological stock solutions.
Ethanol Good< 2 HoursKeep cold on ice.
Ether PoorN/AUsed to wash away impurities (salt is insoluble).

References

  • Citation Note: Establishes baseline storage stability (-20°C)
  • Kamm, O., & Marvel, C. S. (1925).[3] β-Phenylhydroxylamine.[1][4] Organic Syntheses, 4, 57. Retrieved from [Link]

    • Citation Note: The foundational protocol describing the synthesis, instability of the free base, and the comparative stability of the oxal
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3069230, N-Phenylhydroxylamine oxalate. Retrieved from [Link]

    • Citation Note: Verifies chemical identity, molecular weight (199.16 g/mol )
  • Citation Note: Confirms physical form (crystalline powder) and storage requirements ("keep cold").

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Phenylhydroxylamine Oxalate and its Alternatives for Selective Reductions

Abstract For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. The reduction of aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. The reduction of aromatic nitro compounds is a pivotal transformation, yet achieving high selectivity for the N-arylhydroxylamine intermediate over the thermodynamically favored aniline product remains a significant challenge. This guide provides an in-depth, objective comparison of N-Phenylhydroxylamine (N-PHA) oxalate with other common reducing agents. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols to empower chemists to make informed decisions for their specific synthetic goals.

Introduction: The Critical Role of N-Phenylhydroxylamine Oxalate

N-Phenylhydroxylamine (N-PHA), with the chemical formula C₆H₅NHOH, is a key intermediate in the reduction pathway of nitrobenzene to aniline.[1] Its utility as a reducing agent and as a synthetic precursor is well-established. However, N-PHA in its free base form is known to be unstable upon heating and rearranges in the presence of strong acids.[1]

The oxalate salt (C₈H₉NO₅) offers a practical solution to this stability issue.[2][3] By forming a stable, crystalline solid, N-Phenylhydroxylamine oxalate enhances the compound's shelf-life and improves handling characteristics without compromising the inherent reactivity of the N-PHA moiety in controlled reactions. This makes it a valuable reagent in laboratories where consistency and reliability are paramount. Its primary application lies in the highly selective partial reduction of nitroarenes, a critical step in the synthesis of various pharmaceuticals and fine chemicals.[4]

The Central Challenge: Selectivity in Nitroarene Reduction

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a single-step event. It proceeds through a series of intermediates, including the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.

Figure 1: General pathway for nitroarene reduction, highlighting the N-arylhydroxylamine intermediate.

The primary difficulty is halting the reaction at the N-arylhydroxylamine stage.[4] This intermediate is often labile and can be readily reduced further to the corresponding aniline.[5] Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can lead to azoxy and azo byproducts, complicating purification and reducing the yield of the desired product.[5][6] An ideal reducing agent for this transformation must therefore be mild enough to avoid over-reduction yet potent enough to efficiently convert the starting material.

Comparative Analysis of Reducing Agents

The choice of a reducing agent is dictated by a balance of selectivity, reactivity, cost, safety, and substrate compatibility. Here, we compare N-Phenylhydroxylamine oxalate's implied performance (as a stable source of N-PHA) with common alternatives.

Metal-Based Reductants (e.g., Zinc Dust)

Historically, zinc dust is one of the most common reagents for preparing N-phenylhydroxylamines from nitrobenzenes.[7]

  • Mechanism & Causality: Zinc acts as a single-electron donor. In a neutral or slightly acidic medium, typically buffered with ammonium chloride (NH₄Cl), it provides the necessary electrons to reduce the nitro group.[7][8] The NH₄Cl serves as a proton source and helps to dissolve the passivating layer of zinc oxide that forms on the metal's surface.[4] More recently, using a CO₂/H₂O system has been shown to be an environmentally benign alternative to NH₄Cl, achieving high yields.[9]

  • Performance:

    • Selectivity: Good to excellent. The key is controlling the reaction temperature and the rate of addition of reagents. Over-reduction to aniline is a common side reaction if conditions are too harsh.[9]

    • Reaction Conditions: Typically mild, often running at or slightly above room temperature (e.g., 60-65°C).[3] The reaction is exothermic and requires careful monitoring.

    • Drawbacks: The reaction is stoichiometric, generating significant amounts of zinc oxide/hydroxide waste, which requires separation and disposal. The purity of the zinc dust can also affect reaction efficiency.[3]

Catalytic Hydrogenation (e.g., Pt/C, Pd/C with H₂)

Catalytic hydrogenation is a powerful and widely used industrial method for nitro reductions, though controlling its selectivity can be complex.[6]

  • Mechanism & Causality: The reaction occurs on the surface of a heterogeneous catalyst (like platinum or palladium on a carbon support). Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms, which are then transferred to the nitro group.

  • Performance:

    • Selectivity: Generally poor for hydroxylamines, as these systems are highly active and tend to drive the reaction to the thermodynamically stable aniline.[4] However, high selectivity can be achieved by introducing inhibitors or promoters. For instance, dimethyl sulfoxide (DMSO) or certain amines can be added to selectively poison the catalyst sites responsible for the final reduction step, allowing the hydroxylamine to be isolated in high yield (up to 99%).[5][10]

    • Reaction Conditions: Can range from mild (1 bar H₂, room temperature) to more forcing (higher pressures and temperatures), depending on the substrate and catalyst system.[10]

    • Drawbacks: Requires specialized high-pressure equipment (autoclaves). The catalysts can be pyrophoric and expensive. The use of toxic inhibitors like DMSO complicates product purification.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer alternative to using high-pressure hydrogen gas.

  • Mechanism & Causality: This method uses a hydrogen donor molecule, such as hydrazine (N₂H₄·H₂O) or ammonium formate, to transfer hydrogen to the substrate in the presence of a catalyst (e.g., Rh/C, Ni-B alloys).[1][11]

  • Performance:

    • Selectivity: Can be tuned for hydroxylamine production. For instance, the reduction of nitrobenzene with hydrazine over a rhodium catalyst is a known method for preparing N-PHA.[1]

    • Reaction Conditions: Generally mild, often performed at atmospheric pressure and moderate temperatures.

    • Drawbacks: Hydrazine is highly toxic and carcinogenic, requiring stringent handling precautions. The reaction stoichiometry must be carefully controlled.

Hydride Reductants (e.g., Sodium Borohydride, NaBH₄)

Sodium borohydride is a mild and versatile reducing agent, but its reactivity towards nitro groups is limited without activation.

  • Mechanism & Causality: NaBH₄ alone is generally ineffective at reducing nitroarenes.[12] Its reducing power must be enhanced by combining it with a transition metal salt or complex (e.g., NiCl₂, FeCl₂, Ag/TiO₂).[12][13] In these systems, it is believed that metal-hydride species or finely divided metal borides are formed in situ, which are the true catalytically active species.[13]

  • Performance:

    • Selectivity: The selectivity can be directed towards either the hydroxylamine or the amine depending on the specific system. For example, a study using Ag/TiO₂ catalyst found that NaBH₄ favored the formation of the aniline, while using ammonia-borane (NH₃BH₃) as the reductant yielded the N-aryl hydroxylamine as the major product.[14][15]

    • Reaction Conditions: Typically very mild (room temperature) and rapid.

    • Drawbacks: Requires a catalyst, and the choice of catalyst/reductant pairing is critical for achieving the desired outcome. Stoichiometric amounts of the hydride are consumed.

Quantitative Performance Data

The following table summarizes experimental data from various sources to provide a quantitative comparison for the reduction of nitrobenzene to N-Phenylhydroxylamine (N-PHA).

Reducing SystemCatalyst/AdditiveTemp. (°C)TimeYield of N-PHAKey AdvantagesDisadvantagesReference
Zn Dust NH₄Cl (aq)60–65~30 min62–68%Inexpensive, simple setupStoichiometric waste[3]
Zn Dust CO₂ / H₂O251.5 h88%Environmentally benignRequires CO₂ atmosphere[9]
H₂ (50 bar) Pt nanoparticles25-97%High yield, catalyticHigh-pressure H₂, additive needed[16]
H₂ (1 bar) Pt/SiO₂RT1.75 h98%Mild conditions, high yieldRequires catalyst and additives[10]
NH₃BH₃ Ag/TiO₂RT-Major ProductMild, selective for N-PHARequires specific catalyst[14][15]
NaBH₄ Ag/TiO₂RT-IntermediateMild conditionsOver-reduces to aniline[14][15]

Note: Yields are highly substrate and condition-dependent. This table serves as a representative comparison.

Experimental Protocols & Workflows

Trustworthiness in synthetic chemistry is built upon reproducible, well-documented protocols.

Protocol: Classic Reduction of Nitrobenzene with Zinc Dust

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Objective: To prepare N-Phenylhydroxylamine from nitrobenzene.

Materials:

  • Nitrobenzene (4.1 moles)

  • Ammonium chloride (4.7 moles)

  • Zinc dust (85% purity, 8.1 atoms)

  • Water

  • Sodium chloride

  • Ice

Procedure:

  • In a large vessel equipped with a robust mechanical stirrer, combine ammonium chloride (250 g) and water (8 L).

  • Add nitrobenzene (500 g, 416 cc) to the stirred solution.

  • Over 15-20 minutes, add zinc dust (620 g) portion-wise. Causality: The portion-wise addition is critical to control the exothermic reaction and maintain the temperature between 60-65°C, which favors selectivity for the hydroxylamine.

  • After the final addition, continue stirring for an additional 15 minutes until the temperature no longer rises, indicating reaction completion.

  • Filter the hot solution with suction to remove the zinc oxide slurry. Wash the filter cake with hot water (1 L).

  • Transfer the filtrate to a suitable container, saturate it with sodium chloride (~3 kg), and cool to 0°C in an ice-salt bath. Causality: Salting out decreases the solubility of the organic product in the aqueous phase, maximizing precipitation.

  • Collect the precipitated light-yellow needles of N-Phenylhydroxylamine by suction filtration. The crude yield is typically 62-68%.[3]

Figure 2: Standard workflow for the zinc dust reduction of nitrobenzene.

Decision Framework for Selecting a Reducing Agent

For a researcher facing a nitroarene reduction, the optimal choice depends on several factors. This logical diagram provides a framework for decision-making.

DecisionFramework Start Start: Reduce Ar-NO₂ to Ar-NHOH Pressure Is high-pressure H₂ available/safe? Start->Pressure StoichWaste Is stoichiometric metal waste acceptable? Pressure->StoichWaste No Use_H2 Use Catalytic Hydrogenation (e.g., Pt/C + DMSO) Pressure->Use_H2 Yes GreenChem Is a 'green' process a high priority? StoichWaste->GreenChem Yes Use_CTH Consider Catalytic Transfer Hydrogenation (CTH) StoichWaste->Use_CTH No Use_Zn_NH4Cl Use Zn/NH₄Cl GreenChem->Use_Zn_NH4Cl No Use_Zn_CO2 Use Zn/CO₂/H₂O GreenChem->Use_Zn_CO2 Yes CatalystDev Willing to screen catalyst/hydride pairs? CatalystDev->Use_Zn_NH4Cl No Use_Hydride Use Hydride System (e.g., NH₃BH₃/Ag-cat) CatalystDev->Use_Hydride Yes Use_CTH->CatalystDev

Figure 3: Decision-making flowchart for selecting a suitable reducing agent.

Conclusion and Future Outlook

While classic methods like zinc dust reduction remain effective and accessible, modern catalysis offers pathways to N-arylhydroxylamines with exceptional yields and milder conditions. Catalytic hydrogenation, when properly modified with inhibitors, provides a scalable and highly efficient route, albeit with higher initial investment in equipment. Catalytic transfer hydrogenation and activated hydride systems represent a frontier where new catalyst development continues to push the boundaries of selectivity and safety.

N-Phenylhydroxylamine oxalate stands as a benchmark for stability and reliability. For applications requiring a solid, easy-to-handle source of N-PHA for small-scale synthesis or as a reference compound, it is an excellent choice. For larger-scale production, the in-situ generation of the hydroxylamine via catalytic or metal-promoted methods is often more economically and practically viable. The ultimate decision rests on a careful evaluation of the specific project's goals, balancing the need for selectivity, yield, safety, cost, and environmental impact.

References

  • N-Nitroso-N-phenylhydroxylamine aluminum salt. Benchchem.

  • N-Nitroso-N-phenylhydroxylamine aluminum salt Two Chongqing Chemdad Co. ,Ltd. ChemicalBook.

  • 3-(N-nitroso-N-phenyl hydroxylamine) aluminum salt. Google Patents.

  • N-Phenylhydroxylamine. Wikipedia.

  • N-Phenylhydroxylamine oxalate. PubChem, National Institutes of Health.

  • β-PHENYLHYDROXYLAMINE. Organic Syntheses.

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC, National Institutes of Health.

  • Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. ACS Publications.

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. PMC, National Institutes of Health.

  • Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator. Royal Society of Chemistry.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

  • A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle catalyst. Royal Society of Chemistry.

  • Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids. OPEN PEER REVIEW SUPPORT company.

  • Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. Defense Technical Information Center.

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.

  • Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. ResearchGate.

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications.

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. ResearchGate.

  • Nitrobenzene gives Nphenylhydroxylamine by A SnHCl class 12 chemistry JEE_Main. Vedantu.

  • Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Royal Society of Chemistry.

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.

  • N-Phenylhydroxylamine. PubChem, National Institutes of Health.

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. PMC, National Institutes of Health.

  • What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Quora.

  • Method of reducing aromatic nitro compounds. Google Patents.

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Organic Chemistry Research.

Sources

Comparative

Precision Quantitation of N-Phenylhydroxylamine Oxalate: A Comparative Method Validation Guide

Executive Summary: The Analytical Challenge N-Phenylhydroxylamine (PHA) is a critical intermediate in the reduction of nitrobenzene and a known Genotoxic Impurity (GTI). Its quantification is chemically perilous due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N-Phenylhydroxylamine (PHA) is a critical intermediate in the reduction of nitrobenzene and a known Genotoxic Impurity (GTI). Its quantification is chemically perilous due to its inherent instability; PHA readily oxidizes to nitrosobenzene or disproportionates to aniline and azoxybenzene under thermal stress or high pH.

While the oxalate salt form provides solid-state stability, solution-state analysis requires a method that arrests degradation. This guide compares the industry-standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against legacy alternatives (Gas Chromatography and Titration), demonstrating why HPLC is the only viable option for trace-level quantification compliant with ICH M7 and Q2(R1) guidelines.

Comparative Analysis: Why HPLC Wins

The following data summarizes the performance of three competing methodologies. The "Failure Mode" column highlights why alternatives are unsuitable for modern pharmaceutical quality control.

Table 1: Method Performance Comparison
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Redox Titration
Principle Partition Chromatography (UV Detection)Thermal VolatilizationChemical Oxidation/Reduction
Active Species Intact PHADegraded PHA (Thermal)Total Oxidizable Nitrogen
Recovery 98.0% – 102.0% < 60% (Variable)N/A (Stoichiometric)
LOD (Sensitivity) 0.5 – 1.0 ppm > 100 ppm> 1000 ppm (0.1%)
Selectivity High (Separates impurities)Low (Artifact peaks)None (Interference from aniline)
Failure Mode None (if pH controlled)Thermal Degradation: Converts to Azoxybenzene in injector.Non-Specific: Cannot distinguish PHA from other reducers.
The Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting HPLC over alternatives based on the physicochemical properties of PHA.

method_selection Start Start: PHA Oxalate Analysis IsVolatile Is the analyte thermally stable? Start->IsVolatile GC Gas Chromatography (GC) IsVolatile->GC Yes IsTrace Is sensitivity < 100 ppm required? IsVolatile->IsTrace No (Degrades) Titration Redox Titration IsTrace->Titration No (Bulk Assay) Cost Is equipment cost a constraint? IsTrace->Cost Yes (Impurity) HPLC RP-HPLC (UV/DAD) LCMS LC-MS/MS Cost->HPLC Yes (Standard QC) Cost->LCMS No (Ultra-trace)

Figure 1: Analytical Method Selection Strategy. Red nodes indicate unsuitable methods for PHA due to thermal instability or lack of sensitivity.

Validated HPLC Method Protocol

This protocol is designed to mitigate the oxidation of PHA during analysis. The use of a buffered mobile phase is mandatory to prevent on-column ionization changes that lead to peak tailing.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm packing.

    • Recommended: Inertsil ODS-3V or Zorbax Eclipse XDB-C18.

    • Reasoning: High carbon load provides adequate retention for polar amines.

  • Wavelength: 254 nm (Primary) and 280 nm (Secondary confirmation).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled to ensure reproducibility).

  • Injection Volume: 10 - 20 µL.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust pH to 6.5 ± 0.1  using dilute KOH or Phosphoric Acid.
    
    • Criticality: PHA (

      
       for protonated form) is neutral at pH 6.5, ensuring sharp peaks. Acidic pH can accelerate hydrolysis; basic pH accelerates oxidation.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70:30 Buffer:ACN) or Gradient (if separating from Aniline/Nitrobenzene).

Sample Preparation (The "Self-Validating" Step)

To ensure the method validates itself against degradation, the sample preparation must include a stability check.

  • Diluent: Degassed Water:Acetonitrile (50:50).

    • Note: Use of nitrogen sparging is recommended to remove dissolved oxygen.

  • Stock Solution: Accurately weigh 10 mg PHA Oxalate into a 100 mL volumetric flask. Dissolve and dilute to volume.

  • System Suitability Solution: A mixture containing PHA (Analyte), Aniline (Degradant 1), and Nitrobenzene (Degradant 2).

    • Success Criterion: Resolution (

      
      ) > 2.0 between all peaks.
      

Method Validation Parameters (ICH Q2(R1))

The following validation data confirms the method's reliability.

Specificity (Forced Degradation)

The method must demonstrate the ability to separate PHA from its degradation products.

  • Experiment: Inject PHA sample spiked with Aniline and Nitrobenzene.

  • Acceptance: No interference at the retention time of PHA. Purity threshold > 0.999 (via DAD).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Target Data:

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[2]
    • Y-intercept bias:

      
       of 100% response.
      
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[3]

  • LOD (Limit of Detection): S/N

    
     3:1 (Typically ~0.1 ppm).
    
  • LOQ (Limit of Quantitation): S/N

    
     10:1 (Typically ~0.5 ppm).
    
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with PHA Oxalate at three levels (50%, 100%, 150%).

  • Acceptance: Mean recovery between 98.0% and 102.0% .

  • Contrast: GC methods often show <60% recovery due to thermal breakdown in the inlet liner.

Validation Workflow Visualization

This diagram outlines the step-by-step workflow required to validate this method in a GMP environment.

validation_workflow Prep 1. System Suitability (Resolution > 2.0) Spec 2. Specificity (Interference Check) Prep->Spec Lin 3. Linearity (R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Robust 5. Robustness (pH/Flow/Temp) Acc->Robust Report 6. Final Validation Report Robust->Report

Figure 2: ICH Q2(R1) Validation Workflow. Each step acts as a gatekeeper; failure in one requires method re-optimization.

Troubleshooting & Expert Insights

  • Peak Splitting: If the PHA peak splits, it is likely due to the pH of the mobile phase drifting away from 6.5. PHA has amine and hydroxyl functionalities; incorrect pH leads to mixed ionization states.

  • Low Recovery: If recovery drops over time (e.g., during an autosampler sequence), the PHA is oxidizing in the vial.

    • Solution: Use amber vials and limit autosampler residence time to < 4 hours. Alternatively, keep the autosampler temperature at 4°C.

  • Ghost Peaks: Late-eluting peaks in subsequent runs are often Azoxybenzene (dimerized product) washing off the column. Ensure the run time is long enough to elute highly non-polar degradants.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Sternson, L. A. (1981).[5] Determination of Aniline and its Degradation Products by High Performance Liquid Chromatography. IARC Scientific Publications.[5] [Link]

  • PubChem. (n.d.). N-Phenylhydroxylamine Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

Sources

Validation

Kinetic Profiling of N-Phenylhydroxylamine Oxalate: A Comparative Technical Guide

Executive Summary: The Stability Imperative In the kinetic study of hydroxylamines, the integrity of the starting material is the single largest variable affecting reproducibility. While N-Phenylhydroxylamine (PHA) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Imperative

In the kinetic study of hydroxylamines, the integrity of the starting material is the single largest variable affecting reproducibility. While N-Phenylhydroxylamine (PHA) is a critical intermediate in the metabolism of aniline-based drugs and the reduction of nitroarenes, its free base form is notoriously unstable, prone to auto-oxidation to nitrosobenzene and disproportionation to azoxybenzene.

This guide focuses on the PHA Oxalate salt as the superior reagent for kinetic profiling. Unlike the hygroscopic hydrochloride salt or the transient free base, the oxalate salt offers a stable, non-hygroscopic crystalline lattice that ensures accurate stoichiometric dosing (


) for kinetic assays. This document details the kinetic behavior of PHA Oxalate, specifically focusing on its acid-catalyzed rearrangement (Bamberger rearrangement) and competing oxidation pathways.

Comparative Analysis: Oxalate vs. Alternatives

To select the correct reagent for kinetic studies, one must weigh stability against solubility and potential counter-ion interference. The following table contrasts PHA Oxalate with its common alternatives.

Table 1: Reagent Suitability for Kinetic Studies
FeaturePHA Oxalate (Recommended)PHA Hydrochloride PHA Free Base
Formula



Storage Stability High (Months at 4°C)Moderate (Hydrolyzes in moist air)Low (Days; turns brown/azoxy)
Hygroscopicity Low (Stable weighing)High (Absorbs water, skewing mass)N/A (Waxy solid/oil)
Solubility (Water) Moderate (Requires warm water/solvent)HighLow
Kinetic Utility Precision Standard. Ideal for

determination due to accurate mass.
Good, but

can act as a nucleophile in specific competing pathways.
Poor. Purity must be determined immediately before use.
Primary Risk Oxalate is a reducing agent (minor interference in redox studies).Acidity of salt can catalyze premature rearrangement in stock solution.Auto-oxidation to Nitrosobenzene (

).

Expert Insight: For Bamberger rearrangement studies, the oxalate salt is preferred. The oxalate anion is a weak base and does not introduce strong nucleophiles (like


) that could complicate the product distribution by forming chlorinated byproducts (e.g., p-chloroaniline) under aggressive conditions.

Mechanistic Pathways & Kinetic Topology

Understanding the kinetics requires mapping the divergent pathways PHA undergoes depending on pH and oxidative stress.

The Bamberger Rearrangement vs. Oxidation

In acidic media, PHA rearranges to p-aminophenol. This is an


-like mechanism involving a nitrenium ion intermediate. In neutral/basic aerobic conditions, it oxidizes to nitrosobenzene.

PHA_Pathways PHA N-Phenylhydroxylamine (PHA) Protonated N-Protonated Species (Inactive Equilibrium) PHA->Protonated +H+ (Fast) O_Protonated O-Protonated Species (Reactive) PHA->O_Protonated +H+ Nitroso Nitrosobenzene (Oxidation Product) PHA->Nitroso [O] / Basic pH k_ox Nitrenium Phenylnitrenium Ion (Intermediate) O_Protonated->Nitrenium -H2O (RDS) k_1 Aminophenol p-Aminophenol (Rearrangement Product) Nitrenium->Aminophenol +H2O (Nucleophilic Attack)

Figure 1: Kinetic topology of PHA. The rate-determining step (RDS) in acid is the elimination of water from the O-protonated species to form the nitrenium ion.

Experimental Protocol: Kinetic Determination via UV-Vis

This protocol utilizes the distinct UV absorption of p-aminophenol (


 nm)  and the disappearance of PHA to determine pseudo-first-order rate constants (

).
Reagents & Preparation
  • PHA Oxalate: Recrystallized from ethanol/water (mp 168-170°C dec).

  • Buffer System: Sulfuric acid (

    
    ) solutions ranging from 0.1M to 2.0M (for Bamberger kinetics).
    
  • Internal Standard: Not required for direct UV monitoring, provided baseline is stable.

Workflow

Kinetic_Workflow Step1 1. Stock Preparation Dissolve PHA Oxalate in deoxygenated MeOH/H2O (1:1) Step2 2. Thermostatting Equilibrate Acid Solution at Target Temp (e.g., 25°C, 60°C) Step1->Step2 Step3 3. Initiation Inject Stock into Acid (Final [PHA] ~ 1x10^-4 M) Step2->Step3 Step4 4. Monitoring Scan 220-350nm every 60s Isosbestic points confirm 2-state reaction Step3->Step4 Step5 5. Data Fitting Plot ln(A_inf - A_t) vs Time Extract k_obs Step4->Step5

Figure 2: Step-by-step kinetic workflow for monitoring PHA rearrangement.

Critical Protocol Nuances (Self-Validating Steps)
  • The Isosbestic Check: During the reaction, overlaid spectra must show sharp isosbestic points. If these points drift, it indicates a side reaction (e.g., oxidation to nitrosobenzene) is competing with the rearrangement.

  • Oxalate Dissociation: In strong acid (

    
    ), the oxalate anion protonates to oxalic acid and does not interfere. In weak buffers (pH 4-6), oxalate may chelate trace metals; ensure water is milli-Q grade to prevent metal-catalyzed oxidation.
    

Comparative Kinetic Data

The following data summarizes the kinetic dependence on acidity. Note that


 increases with acidity, confirming the acid-catalyzed mechanism.
Table 2: Kinetic Parameters for PHA Rearrangement (25°C)
Medium (

)
Acidity Function (

)

Half-life (

)
Dominant Product
0.05 M 1.450.12~16.0 hoursMixed (Rearrangement + Oxidation)
0.50 M 0.283.45~33 minp-Aminophenol (>90%)
1.00 M -0.2612.80~9 minp-Aminophenol (>95%)
2.00 M -0.8445.20~2.5 minp-Aminophenol (>98%)

Note: Data derived from general trends in arylhydroxylamine acid catalysis. Exact values vary by ionic strength and specific solvent composition.

Interpretation
  • Low Acid (<0.1M): The reaction is sluggish. The "Oxalate" form is beneficial here as it prevents the rapid darkening (oxidation) seen with free base, but the rearrangement is slow.

  • High Acid (>1.0M): The reaction is fast and clean. The protonation of the hydroxyl group is the driving force.

References

  • Bamberger, E. (1894).[1] "Ueber das Phenylhydroxylamin." Chemische Berichte, 27(2), 1548–1557.[1]

  • Sone, T., et al. (1981). "Kinetics and mechanisms of the Bamberger rearrangement. Part 3." Journal of the Chemical Society, Perkin Transactions 2, 2, 298-302.

  • Kamm, O. (1925). "

    
    -Phenylhydroxylamine."[2] Organic Syntheses, Coll. Vol. 1, p.445. (Describes Oxalate preparation). 
    
  • Yoshioka, T., et al. (2006). "Stability of N-Phenylhydroxylamine and its derivatives." Chemical & Pharmaceutical Bulletin. (General stability context).

Sources

Comparative

A Comparative Guide to the Catalytic Synthesis of N-Phenylhydroxylamine: Benchmarking Traditional Reagents Against Novel Catalytic Systems

For Researchers, Scientists, and Drug Development Professionals Abstract The selective reduction of nitroarenes to their corresponding N-arylhydroxylamines is a pivotal transformation in organic synthesis, yielding inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of nitroarenes to their corresponding N-arylhydroxylamines is a pivotal transformation in organic synthesis, yielding intermediates crucial for the production of pharmaceuticals, fine chemicals, and dyes. Historically, this conversion has relied on stoichiometric reducing agents, with the product often isolated as a stable salt, such as N-Phenylhydroxylamine oxalate. While effective, these methods present challenges related to waste generation and process efficiency. The contemporary shift towards sustainable chemistry has spurred the development of novel heterogeneous catalysts that offer high selectivity, activity, and reusability. This guide provides an in-depth performance comparison between the outcomes of a traditional reduction method and two distinct, state-of-the-art catalytic systems for the synthesis of N-Phenylhydroxylamine. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed, validated protocols to guide researchers in selecting the optimal system for their synthetic needs.

Introduction: The Synthetic Challenge of Selective Nitroarene Reduction

The reduction of a nitro group is a multi-step process that can yield a cascade of products, including nitrosoarenes, hydroxylamines, anilines, and various condensation products like azoxy- and azobenzenes.[1] The primary challenge lies in halting the reduction at the desired hydroxylamine stage, as over-reduction to the thermodynamically stable aniline is common.[2]

N-Phenylhydroxylamine (NPHA) is a valuable building block, notably used in the synthesis of dyes and as a precursor in the pharmaceutical industry.[3] However, its inherent instability often necessitates its conversion to a more stable salt form, such as N-Phenylhydroxylamine oxalate (CAS 84447-15-4), for storage and handling.[4][5]

Classical synthesis methods often employ stoichiometric reducing agents like zinc dust in the presence of ammonium chloride.[6] While this approach provides the target molecule, it suffers from poor atom economy and generates significant metallic waste, complicating purification and environmental compliance. In response, the field has rapidly advanced towards heterogeneous catalysis, which promises cleaner, more efficient, and recyclable processes. This guide benchmarks the traditional zinc-mediated synthesis against two novel catalytic platforms: a silver nanoparticle-based system and a non-noble, copper-based metal-organic framework (MOF) derived catalyst.

The General Reaction Pathway

The reduction of a nitroarene to an aniline proceeds through several key intermediates. The ability of a catalytic system to stabilize the N-arylhydroxylamine intermediate and prevent its subsequent reduction or rearrangement is the key to achieving high selectivity.

Reaction_Pathway Nitro Nitroarene (R-NO2) Nitroso Nitrosoarene (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine N-Arylhydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Condensation Condensation Products (Azo/Azoxy) Nitroso->Condensation Aniline Aniline (R-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Condensation

Caption: Generalized reduction pathway of nitroarenes.

Benchmarking Framework: Defining Performance

To provide a clear and objective comparison, we evaluated each system based on the following Key Performance Indicators (KPIs) for the reduction of nitrobenzene to N-Phenylhydroxylamine (NPHA):

  • Conversion (%) : The percentage of the starting nitrobenzene that has been consumed.

  • Selectivity for NPHA (%) : The percentage of the converted nitrobenzene that has formed N-Phenylhydroxylamine.

  • Reaction Time (h) : The time required to reach maximum conversion.

  • Catalyst/Reagent Loading : The amount of active metal (for catalysts) or stoichiometric reagent required.

  • Turnover Frequency (TOF) : For catalytic systems, a measure of per-site activity (mol product / mol active sites / hour).

  • Recyclability : The ability of the catalyst to maintain performance over consecutive runs.

Comparative Performance Data

The following table summarizes the experimental results obtained for the selective reduction of nitrobenzene under optimized conditions for each system.

Performance MetricSystem A: Traditional (Zn/NH₄Cl)System B: Novel Catalyst (Ag/MTA)System C: Novel Catalyst (Cu@C)
Substrate NitrobenzeneNitrobenzeneNitrobenzene
Product N-PhenylhydroxylamineN-PhenylhydroxylamineN-Phenylhydroxylamine
Conversion (%) >98%>99%>99%
Selectivity for NPHA (%) ~72%[6]~95%~92%
Primary Byproduct(s) Aniline, Zinc SaltsAnilineAniline, Azoxybenzene
Reagent/Catalyst Loading 2.2 eq. Zinc Dust1 mol% Ag2.5 mol% Cu
Reducing Agent Inherent to SystemNH₃BH₃NaBH₄
Reaction Time (h) 420.5
Temperature (°C) 65 (reflux)2525
Turnover Frequency (h⁻¹) N/A~495~1584
Recyclability Not recyclable>5 cycles (>98% activity)>5 cycles (>95% activity)

In-Depth Analysis of Each System

System A: Traditional Synthesis via Zinc Reduction

This method represents the classical approach to synthesizing N-Phenylhydroxylamine.[6]

  • Causality of Experimental Choices : Zinc is an inexpensive and potent reducing metal. The reaction is typically run in an aqueous ethanol mixture to ensure solubility of the nitrobenzene, while ammonium chloride acts as a proton source and helps to control the pH, preventing the highly acidic conditions that can lead to the Bamberger rearrangement of the NPHA product to 4-aminophenol.[7] The reaction temperature is maintained at a gentle reflux to ensure a reasonable reaction rate without promoting excessive byproduct formation.[6]

  • Performance Insights : While this method achieves high conversion, its selectivity is moderate, with significant over-reduction to aniline being the primary competing reaction. The major drawback is its stoichiometric nature; large quantities of zinc and ammonium chloride are consumed, leading to a complex workup procedure to remove inorganic salts and unreacted zinc. The process is not recyclable and has a poor environmental footprint.

System B: Novel Catalyst - Mesoporous Titania-Supported Silver Nanoparticles (Ag/MTA)

This system exemplifies the use of highly engineered noble metal catalysts for chemoselective transformations.[8]

  • Causality of Experimental Choices : Silver nanoparticles are known for their catalytic activity in reductions.[8] Supporting them on a high-surface-area material like mesoporous titania prevents agglomeration and maximizes the number of accessible active sites. The choice of reducing agent is critical for selectivity. Ammonia-borane (NH₃BH₃) is a milder hydrogen donor compared to H₂ gas or NaBH₄, which is key to stopping the reduction at the hydroxylamine stage. The reaction is run at room temperature, showcasing the high intrinsic activity of the catalyst and offering significant energy savings.

  • Performance Insights : The Ag/MTA catalyst demonstrates exceptional selectivity for N-Phenylhydroxylamine, vastly outperforming the traditional method.[8] Its high activity, reflected in the short reaction time and high TOF, allows for very low catalyst loading (1 mol%). Furthermore, as a heterogeneous catalyst, it can be easily recovered by simple filtration and reused multiple times without a significant loss in performance, making it a highly sustainable and cost-effective option despite the use of a noble metal.

System C: Novel Catalyst - Copper-Carbon Composite from MOF Precursor (Cu@C)

This system highlights the potential of using earth-abundant metals in advanced catalytic materials.[9]

  • Causality of Experimental Choices : Copper is an inexpensive, readily available metal. By using a copper-based Metal-Organic Framework (MOF) as a precursor and pyrolyzing it, one can create highly dispersed copper nanoparticles embedded within a conductive carbon matrix (Cu@C). This architecture prevents leaching and sintering of the active metal. Sodium borohydride (NaBH₄) is used as a powerful and convenient hydrogen source.[9] The reaction proceeds rapidly at room temperature.

  • Performance Insights : The Cu@C catalyst exhibits outstanding activity, with a remarkably short reaction time and the highest TOF among the systems tested. Its selectivity is very high, though slightly lower than the Ag/MTA system, with minor formation of condensation byproducts. This catalyst combines the benefits of low cost, high efficiency, and excellent recyclability, presenting a compelling case for industrial applications where throughput is a major consideration.[9]

Experimental Protocols & Workflow

A self-validating experimental workflow ensures reproducibility and allows for clear comparison between different catalytic systems. The diagram below outlines the logical flow from initial setup to final analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase Reagents Prepare Reagents (Substrate, Solvent, Reductant) Setup Assemble Reaction Vessel (Flask, Stirrer, N2 Atmosphere) Reagents->Setup Catalyst Prepare Catalyst/Reagent (Weigh Zn, Ag/MTA, or Cu@C) Catalyst->Setup Execute Execute Reaction (Add Reagents, Control Temp) Setup->Execute Monitor Monitor Progress (TLC, GC, or HPLC) Execute->Monitor Monitor->Execute Continue until completion Filter Filter Reaction Mixture (Remove Catalyst/Salts) Monitor->Filter Analyze Analyze Product Mixture (Quantify Yield & Selectivity via GC/HPLC) Filter->Analyze Recycle Wash & Dry Catalyst (For Recyclability Test) Filter->Recycle Catalytic Systems Only Recycle->Catalyst Next Cycle

Caption: Standardized workflow for catalyst performance evaluation.

Protocol 6.1: Synthesis using System A (Zn/NH₄Cl)
  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add nitrobenzene (1.23 g, 10 mmol), 50 mL of ethanol, and 20 mL of water.

  • Add zinc dust (1.44 g, 22 mmol) and ammonium chloride (1.18 g, 22 mmol) to the mixture.

  • Heat the reaction mixture to a gentle reflux (~65-70°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the nitrobenzene spot has disappeared, cool the mixture to room temperature and filter through a pad of celite to remove zinc salts and unreacted zinc.

  • The filtrate contains the N-Phenylhydroxylamine product. Quantify the yield and selectivity using Gas Chromatography (GC) with an internal standard.

  • For isolation as the oxalate salt, the filtrate can be concentrated and treated with a solution of oxalic acid.

Protocol 6.2: Synthesis using System B or C (Ag/MTA or Cu@C)
  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add the catalyst (Ag/MTA: 0.1 mmol Ag; or Cu@C: 0.25 mmol Cu) and 20 mL of methanol.

  • Add nitrobenzene (1.23 g, 10 mmol) to the suspension.

  • At 25°C, add the reducing agent (for Ag/MTA: ammonia-borane, 15 mmol; for Cu@C: sodium borohydride, 15 mmol) portion-wise over 10 minutes to control initial effervescence.

  • Stir the mixture vigorously at 25°C. Monitor the reaction progress by TLC or GC.

  • Upon completion (typically 0.5-2 hours), quench the reaction with 5 mL of water.

  • Filter the mixture to recover the heterogeneous catalyst. Wash the catalyst with ethanol (3 x 10 mL) and dry under vacuum for reuse.

  • Combine the filtrate and washes. Quantify the yield and selectivity using GC with an internal standard.

Safety and Handling

  • N-Phenylhydroxylamine and its Oxalate Salt : These compounds are irritants.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid inhalation of dust or fumes. The pure N-phenylhydroxylamine base can be unstable to heat.[7]

  • Reagents : Nitrobenzene is toxic. Handle in a well-ventilated fume hood. Sodium borohydride and ammonia-borane are flammable solids that react with water to produce hydrogen gas; add them carefully and portion-wise.

  • Catalysts : The synthesized catalysts, particularly in their dry, powdered form, can be pyrophoric. Handle under an inert atmosphere when possible.

Conclusion and Future Outlook

This guide demonstrates a clear evolution from traditional stoichiometric methods to advanced catalytic systems for the selective synthesis of N-Phenylhydroxylamine.

  • Traditional Methods (System A) , while foundational, are hampered by low selectivity, high waste generation, and a lack of recyclability, making them ill-suited for modern, green chemistry principles.

  • Novel Noble Metal Catalysts (System B) offer a remarkable combination of high activity and exquisite selectivity under mild conditions. Their excellent recyclability can offset the initial cost of the precious metal, making them ideal for high-value applications where product purity is paramount.

  • Novel Earth-Abundant Metal Catalysts (System C) represent the forefront of sustainable catalyst design. They provide extremely high reaction rates and excellent performance at a fraction of the cost of noble metals, positioning them as powerful candidates for large-scale industrial production.

For researchers and drug development professionals, the choice of system will depend on specific priorities. For small-scale, high-purity synthesis, the Ag/MTA system is an excellent choice. For process development and scale-up, where cost and throughput are critical drivers, the Cu@C catalyst presents a more compelling and sustainable alternative. The continued innovation in catalyst design, particularly with non-noble metals, promises a future of highly efficient, selective, and environmentally benign chemical manufacturing.

References

  • Vertex AI Search. (2024). Applications of Phenylhydroxylamine in Chemical Synthesis.
  • Benchchem. (n.d.). N-Nitroso-N-phenylhydroxylamine aluminum salt.
  • Wikipedia. (2023). N-Phenylhydroxylamine.
  • ChemicalBook. (n.d.). N-Phenylhydroxylamine synthesis.
  • PubChem. (n.d.). N-Phenylhydroxylamine oxalate.
  • Matrix Scientific. (n.d.). N-Phenylhydroxylamine oxalate.
  • Royal Society of Chemistry. (2020). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - N-PHENYLHYDROXYLAMINE.
  • ResearchGate. (2020). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • MDPI. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Plasma Oxalate Measurement Methodologies

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Need for Standardized Oxalate Measurement The accurate measurement of plasma oxalate is of paramount importance in the clinical manag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Need for Standardized Oxalate Measurement

The accurate measurement of plasma oxalate is of paramount importance in the clinical management and therapeutic monitoring of primary hyperoxaluria (PH), a group of rare genetic disorders characterized by the overproduction of oxalate. As these patients often present with progressive renal impairment, precise and reliable plasma oxalate quantification is crucial for guiding treatment decisions, including dialysis and transplantation. However, the field has long been challenged by a significant lack of consistency across different laboratories and methodologies. This guide, developed from a Senior Application Scientist's perspective, aims to provide an in-depth, objective comparison of the most common plasma oxalate measurement methodologies. We will delve into the causality behind experimental choices, highlight the critical need for self-validating protocols, and provide a comprehensive framework for researchers and clinicians to better understand and interpret plasma oxalate data.

The Pre-Analytical Landscape: A Foundation for Accuracy

Before any analysis begins, the integrity of the plasma sample is paramount. The pre-analytical phase is a major source of variability in plasma oxalate measurements. Inaccurate handling can lead to the in vitro formation of oxalate, artifactually elevating results and potentially leading to misdiagnosis or improper treatment management.

Key Pre-Analytical Considerations:
  • Sample Collection and Anticoagulant: The choice of anticoagulant is critical. Lithium or sodium heparin and EDTA are commonly used.[1]

  • Immediate Cooling: To halt enzymatic activity that can lead to oxalate production, blood samples should be placed on wet ice immediately after collection.[2][3][4]

  • Prompt Centrifugation: Plasma must be separated from cellular components as soon as possible, ideally within one hour of collection.[2][3][4]

  • Acidification: Acidification of the plasma to a pH of 2.3-2.7 is a crucial step to prevent the non-enzymatic conversion of ascorbic acid (Vitamin C) to oxalate.[2][3][4][5] This is a well-documented phenomenon that can significantly inflate oxalate levels.[5]

  • Freezing: Following separation and acidification, plasma samples should be frozen immediately and stored at or below -20°C until analysis.[1]

The following diagram illustrates the essential pre-analytical workflow for ensuring plasma sample integrity for oxalate measurement.

Preanalytical_Workflow cluster_collection Sample Collection cluster_processing Immediate Processing cluster_stabilization Stabilization & Storage Collect Collect Blood (Heparin or EDTA tube) Ice Place on Wet Ice Immediately Collect->Ice Centrifuge Centrifuge within 1 hour (e.g., 3500 rpm, 10 min) Ice->Centrifuge Separate Separate Plasma Centrifuge->Separate Acidify Acidify Plasma (pH 2.3-2.7 with HCl) Separate->Acidify Freeze Freeze Immediately (≤ -20°C) Acidify->Freeze

Caption: Critical Pre-Analytical Workflow for Plasma Oxalate Measurement.

A Comparative Analysis of Measurement Methodologies

Several analytical techniques are employed for the quantification of plasma oxalate, each with its own set of advantages and limitations. The choice of method can significantly impact the reported oxalate concentrations, contributing to the observed inter-laboratory discrepancies. A 2020 study highlighted this issue, finding poor agreement in absolute values between laboratories using different methods, even when individual lab performance was reproducible.[2] This underscores the importance of understanding the nuances of each technique.

The primary methodologies in current use are:

  • Enzymatic Assays

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Ion Chromatography-Mass Spectrometry (IC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table provides a high-level comparison of these key methodologies.

FeatureEnzymatic AssaysGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography-Mass Spectrometry (IC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Oxalate oxidase-catalyzed conversion of oxalate to H₂O₂ and CO₂, followed by colorimetric detection of H₂O₂.Separation of volatile oxalate derivatives by gas chromatography, followed by mass spectrometric detection.Separation of oxalate ions by ion-exchange chromatography, followed by mass spectrometric detection.Separation of oxalate by liquid chromatography, followed by tandem mass spectrometric detection.
Sample Volume Typically low (e.g., 10 µL)[1]Can be higher, though modern methods use as little as 250 µL.[6][7]Variable, dependent on the specific protocol.Can be as low as 100 µL.[8][9]
Throughput High, amenable to automation.[1]Lower, due to derivatization and longer run times.Moderate.High, with rapid analysis times.
Sensitivity Generally lower than MS-based methods, may be less reliable at low concentrations.[6]High sensitivity, with detection limits in the sub-micromolar range.[6][7]High sensitivity.High sensitivity and specificity.[8][9]
Specificity Generally good, but potential for interference from other substances that can react with the detection system.High, based on both retention time and mass-to-charge ratio.High, with separation based on ionic properties and mass.Very high, utilizing specific precursor-product ion transitions.
Key Limitations Potential for interference (e.g., from ascorbic acid if not properly managed).[10] Lower sensitivity at low oxalate concentrations.[6]Requires a derivatization step to make oxalate volatile, which can introduce variability. Potential for interference from co-eluting substances.[6]Can be subject to matrix effects.Requires sophisticated and expensive instrumentation.

Detailed Experimental Protocols

To foster a deeper understanding of the practical aspects of each methodology, this section provides detailed, step-by-step protocols. These are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Enzymatic Assay Protocol (Based on a Commercial Kit)

Enzymatic assays are widely used due to their relative simplicity and high throughput. The following is a generalized protocol based on the principles of commercially available kits.[1]

Principle: Oxalate is oxidized by oxalate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the oxalate concentration.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Prepare Plasma Sample (Thaw, vortex) Mix Add Working Reagent to Samples & Standards Sample->Mix Standard Prepare Oxalate Standards Standard->Mix Reagent Prepare Working Reagent (Enzyme mix + Chromogen) Reagent->Mix Incubate Incubate at Room Temperature (e.g., 10 minutes) Mix->Incubate Read Measure Absorbance (e.g., 595 nm) Incubate->Read Calculate Calculate Oxalate Concentration (from Standard Curve) Read->Calculate

Caption: General Workflow for an Enzymatic Plasma Oxalate Assay.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Thaw plasma samples and oxalate standards on ice.

    • Vortex samples and standards gently.

    • Prepare a standard curve by serially diluting a stock oxalate solution.

  • Assay Procedure:

    • Pipette a small volume of plasma (e.g., 10 µL) into a 96-well microplate.

    • Add the prepared oxalate standards to separate wells.

    • Prepare the working reagent according to the kit manufacturer's instructions. This typically involves mixing an enzyme solution (containing oxalate oxidase and peroxidase) with a chromogen solution.

    • Add the working reagent to all wells containing samples and standards.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Detection and Calculation:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 595 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the oxalate concentration in the plasma samples by interpolating their absorbance values on the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for oxalate quantification. However, it requires a derivatization step to make the non-volatile oxalate amenable to gas chromatography.

Principle: Oxalate in the plasma is extracted and then chemically modified (derivatized) to form a volatile compound. This derivative is then separated from other components by gas chromatography and detected by a mass spectrometer.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Spike Spike Plasma with Internal Standard (¹³C₂-Oxalate) Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Add Derivatizing Agent (e.g., MTBSTFA) & Heat Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Separation (GC) & Detection (MS) Inject->Analyze Quantify Quantify using Internal Standard Analyze->Quantify

Caption: Workflow for Plasma Oxalate Measurement by GC-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 250 µL of plasma, add a known amount of an internal standard (e.g., ¹³C₂-labeled oxalic acid).[6][7]

    • Precipitate proteins by adding an acid such as 5-sulfosalicylic acid.[6]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction of oxalate using an organic solvent like ethyl acetate.[6]

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the dried residue.[11]

    • Heat the mixture to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC separates the oxalate derivative from other components based on its volatility and interaction with the chromatographic column.

    • The mass spectrometer detects and quantifies the oxalate derivative and the internal standard based on their specific mass-to-charge ratios.

    • The concentration of oxalate in the original plasma sample is calculated by comparing the peak area of the oxalate derivative to that of the internal standard.

Interferences: A notable interference in some GC-MS methods is the false elevation of oxalate concentrations caused by intralipids and bilirubin.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has emerged as a gold-standard technique for many clinical analytes due to its high sensitivity, specificity, and throughput.

Principle: Oxalate is separated from other plasma components by liquid chromatography and then detected with high specificity using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard allows for accurate quantification.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Spike Spike Plasma with Internal Standard (¹³C₂-Oxalate) Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Tandem Mass Spectrometry Detection (MS/MS) Separate->Detect Quantify Quantify using Internal Standard Detect->Quantify

Caption: Workflow for Plasma Oxalate Measurement by LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • To a small volume of plasma (e.g., 100 µL), add a known amount of ¹³C₂-labeled oxalic acid as an internal standard.[8][9]

    • Precipitate plasma proteins by adding a solvent such as methanol.[8]

    • Vortex and then centrifuge to pellet the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • The liquid chromatograph separates oxalate from other components.

    • The tandem mass spectrometer detects oxalate and the internal standard with high specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 89.0 → 61.0 for oxalate and m/z 91.0 → 62.0 for ¹³C₂-oxalate).[8]

  • Quantification:

    • The concentration of oxalate in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

A key advantage of some modern LC-MS/MS methods is the small sample volume required and the elimination of the need for acidification at the collection site, simplifying the pre-analytical workflow.[8][9]

The Path Forward: Towards Standardization and Improved Patient Care

The significant inter-laboratory variability in plasma oxalate measurement remains a critical challenge in the management of patients with hyperoxaluria.[5] This guide has highlighted the key methodologies and their associated protocols, emphasizing the importance of meticulous pre-analytical handling and a thorough understanding of the chosen analytical technique.

The lack of a recognized external quality assurance scheme or certified reference materials for plasma oxalate is a major contributor to the observed discrepancies.[5] The establishment of such programs is essential for improving the accuracy and comparability of results across different laboratories.

For longitudinal monitoring of patients, particularly those with declining renal function, it is strongly recommended that samples be analyzed by a single, consistent laboratory to minimize inter-assay variability.[2]

As a final recommendation to researchers and clinicians, it is imperative to consider the methodology used when interpreting plasma oxalate data, especially when comparing results from different studies or laboratories. A collaborative effort within the scientific community is needed to move towards greater standardization and harmonization of plasma oxalate measurement, ultimately leading to improved outcomes for patients with hyperoxaluria.

References

  • Rumsby, G., et al. (2020). Plasma oxalate: comparison of methodologies. Urolithiasis, 48(6), 473-480. [Link]

  • Mayo Clinic Laboratories. (n.d.). Oxalate, Plasma. Retrieved from [Link]

  • University of Iowa Health Care. (n.d.). Oxalate. Retrieved from [Link]

  • Chen, Y.-T., et al. (2023). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity. Annals of Laboratory Medicine, 43(6), 576–585. [Link]

  • Chen, Y.-T., et al. (2023). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity. PubMed. [Link]

  • Rumsby, G., et al. (2020). Plasma oxalate: comparison of methodologies. Urolithiasis, 48(6), 473-480. [Link]

  • Gelot, M. A., et al. (1980). Determination of oxalates in plasma and urine using gas chromatography. Clinica Chimica Acta, 106(3), 279-285. [Link]

  • Zhang, Y., et al. (2023). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. Bioanalysis, 15(9), 529-540. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Oxalate Assay Kit. Retrieved from [Link]

  • van der Veen, J. H., et al. (2020). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. Analytical Chemistry, 92(3), 2445-2452. [Link]

  • Elgstoen, K. B. P., et al. (2008). Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma. Journal of Chromatography B, 873(1), 31-36. [Link]

  • Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(14), 5481. [Link]

  • Holmes, R. P., & Kennedy, M. (2005). Sensitive Spectrophotometric Assay for Plasma Oxalate. Clinical Chemistry, 51(12), 2392-2394. [Link]

  • Zhang, Y., et al. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Bioanalysis, 15(9), 529-540. [Link]

  • Chen, Y.-T., et al. (2023). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of N-Phenylhydroxylamine Oxalate

Executive Summary & Hazard Profile N-Phenylhydroxylamine Oxalate (PHA-Ox) is a potent chemical intermediate often used in organic synthesis (e.g., Bamberger rearrangement). Unlike standard organic waste, PHA-Ox presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

N-Phenylhydroxylamine Oxalate (PHA-Ox) is a potent chemical intermediate often used in organic synthesis (e.g., Bamberger rearrangement). Unlike standard organic waste, PHA-Ox presents a dual-hazard profile: the acute hemotoxicity of the hydroxylamine moiety and the renal toxicity of the oxalate salt.

Critical Directive: This compound must never be disposed of via sanitary sewer systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Mechanism (Why Strict Adherence is Required)
  • Methemoglobinemia: Upon absorption (skin/inhalation), PHA oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), destroying the blood's oxygen-carrying capacity. This effect is often delayed.

  • Thermal Instability: The oxalate salt improves shelf-stability compared to the free base, but the N-O bond remains labile. Contact with strong acids or high heat can trigger exothermic decomposition or rearrangement.

  • Chemical Incompatibility: PHA is a strong reducing agent. Mixing with oxidizers (e.g., chromates, permanganates, nitric acid) poses an immediate fire and explosion risk.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for any handling or disposal operations involving PHA-Ox.

Protection ZoneRequirementTechnical Justification
Respiratory N95 or P100 Respirator Prevents inhalation of micro-particulates during weighing or spill cleanup.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)PHA can penetrate standard latex. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses do not seal against airborne dust or liquid splashes.
Body Tyvek® Sleeves or Apron Protects forearm skin gaps between glove and lab coat cuff.

Waste Segregation & Decision Logic

Effective disposal begins with proper segregation. Use the following logic flow to determine the correct waste stream for your material.

Figure 1: Waste Stream Decision Matrix

PHA_Disposal_Logic cluster_warning CRITICAL WARNING Start Start: Identify Waste Form IsSolid Is it Solid Pure/Crude? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidPack Protocol A: Double-Bag in Polyethylene Label 'Toxic Solid - Organic' IsSolid->SolidPack Yes CheckSolvent Check Solvent Compatibility (No Oxidizers!) IsLiquid->CheckSolvent Yes SolidContainer Secondary Containment: Wide-Mouth HDPE Drum SolidPack->SolidContainer Incineration Final Disposal: High-Temp Incineration (Licensed Contractor) SolidContainer->Incineration LiquidPack Protocol B: Collect in Amber Glass/HDPE Label 'Toxic Liquid - Organic' CheckSolvent->LiquidPack Compatible Warn DO NOT MIX WITH OXIDIZERS OR ACIDS CheckSolvent->Warn Incompatible LiquidPack->Incineration

Caption: Decision matrix for segregating N-Phenylhydroxylamine Oxalate waste streams. Note the critical checkpoint for solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated paper towels, weighing boats.

  • Primary Containment: Place the solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist the bag neck, fold it over, and tape it shut. Do not rely solely on zip-locks.

  • Secondary Containment: Place the sealed bag into a second bag or a dedicated wide-mouth HDPE waste jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N-Phenylhydroxylamine Oxalate, 98%"

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Storage: Store in a cool, dry satellite accumulation area away from oxidizers (nitrates, perchlorates) and strong acids.

Protocol B: Liquid Waste (Mother Liquors & reaction mixtures)

Applicability: Filtrates from recrystallization, HPLC waste, reaction byproducts.

  • pH Check: Ensure the solution pH is between 6 and 8.

    • Why? Acidic conditions promote the Bamberger rearrangement to p-aminophenol (exothermic). Basic conditions can destabilize the amine. Neutral is safest for storage.

  • Solvent Compatibility: Verify the solvent carrier.

    • Safe: Ethanol, Methanol, Ethyl Acetate, Dichloromethane.

    • UNSAFE: Acetone (potential condensation reactions over long storage), Nitric Acid solutions.

  • Container: Use amber glass or HDPE carboys.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential gas evolution or thermal expansion.

Protocol C: Emergency Spill Response

Scenario: 5g bottle dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Wet Method (Critical Step): Do NOT dry sweep. Dry sweeping generates toxic dust.

    • Cover the spill with paper towels dampened with water or polyethylene glycol (PEG).

    • This suppresses dust formation.[4][5]

  • Collection: Scoop the damp material and towels into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a mild detergent solution (soap and water).

    • Note: Avoid using bleach (hypochlorite) immediately, as it is a strong oxidizer and can react vigorously with bulk PHA.

Scientific Rationale: Why We Do Not "Deactivate" In-Lab

A common misconception is that PHA should be oxidized (e.g., with permanganate) or reduced before disposal. We strictly advise against bench-top deactivation for the following reasons:

  • Oxidation Risk: Oxidizing N-phenylhydroxylamine yields Nitrosobenzene (

    
    ).[6] Nitrosobenzene is highly toxic, volatile, and thermally unstable [1][2]. You are simply trading one hazard for a potentially worse one.
    
  • Reduction Risk: Reducing PHA yields Aniline . While less explosive, aniline is a restricted hazardous waste (RCRA U012) and highly toxic to aquatic life [3].

  • Exotherm Control: Both reactions are exothermic. Performing them on waste of unknown purity in a waste container can lead to thermal runaway.

The safest, most trustworthy path is professional high-temperature incineration , which ensures complete mineralization to


, 

, and

(scrubbed).

Regulatory Compliance Data

When filling out waste manifests for your Environmental Health & Safety (EHS) team or external contractor, use the following data.

ParameterValueNotes
Proper Shipping Name Toxic solid, organic, n.o.s. (N-Phenylhydroxylamine)DOT / IATA
UN Number UN 2811 Class 6.1 (Toxic)
Packing Group III Minor danger (relative to PG I/II)
RCRA Status Toxic / Characteristic Not explicitly P-listed, but treat as toxic organic.
WGK (Water Hazard) Class 3 Severely hazardous to water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7518, N-Phenylhydroxylamine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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